2-(2-Methyl-4h-chromen-4-ylidene)malononitrile
Description
Properties
IUPAC Name |
2-(2-methylchromen-4-ylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c1-9-6-12(10(7-14)8-15)11-4-2-3-5-13(11)16-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJXKRIRSDZFGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C#N)C#N)C2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00528971 | |
| Record name | (2-Methyl-4H-1-benzopyran-4-ylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00528971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15058-15-8 | |
| Record name | (2-Methyl-4H-1-benzopyran-4-ylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00528971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile: A Technical Guide for Chemical Researchers
Introduction: The Significance of the Chromenylidene Malononitrile Scaffold
The 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile core represents a privileged scaffold in medicinal chemistry and materials science. The inherent functionalities — a chromene nucleus, a conjugated ylidene bridge, and the strongly electron-withdrawing dinitrile group — give rise to a molecule with unique photophysical properties and significant potential for biological activity. Derivatives of this class have been investigated for their applications as fluorescent probes, photosensitizers, and pharmacologically active agents, including anticancer and anti-inflammatory candidates.[1]
This technical guide provides a comprehensive overview of a reliable and efficient synthetic route to this compound, designed for researchers and professionals in drug development and organic synthesis. The document emphasizes the causal relationships in experimental design, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic disconnection of the target molecule points to a two-step synthetic sequence. The core transformation is a Knoevenagel condensation, a classic and robust method for carbon-carbon bond formation. This reaction will forge the exocyclic double bond by reacting the active methylene protons of malononitrile with the carbonyl group of a suitable chromone precursor. The precursor of choice is 2-methyl-4H-chromen-4-one, a readily accessible starting material.
The synthesis of 2-methyl-4H-chromen-4-one can be efficiently achieved through the Pechmann condensation, a cyclization reaction between a phenol and a β-ketoester under acidic conditions. This two-step approach, commencing from simple, commercially available starting materials, offers a high degree of convergence and efficiency.
Part 1: Synthesis of the Key Intermediate: 2-Methyl-4H-chromen-4-one
The synthesis of the chromone intermediate is accomplished via the Pechmann condensation of phenol and ethyl acetoacetate.[2][3] This acid-catalyzed reaction involves a transesterification followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) and subsequent dehydration to form the pyranone ring.[2][3][4]
Reaction Mechanism: Pechmann Condensation
The mechanism of the Pechmann condensation is a well-established sequence of acid-catalyzed steps:
-
Protonation of the β-ketoester: The acid catalyst protonates the carbonyl oxygen of the ester group in ethyl acetoacetate, activating it for nucleophilic attack.
-
Transesterification: The hydroxyl group of phenol attacks the activated ester carbonyl, leading to a transesterification reaction and the formation of a phenyl acetoacetate intermediate.
-
Intramolecular Cyclization (Friedel-Crafts Acylation): The keto-carbonyl group of the intermediate is protonated, rendering the carbonyl carbon highly electrophilic. The electron-rich aromatic ring of the phenol then attacks this electrophilic center in an intramolecular Friedel-Crafts acylation, forming a new six-membered ring.
-
Dehydration: The resulting tertiary alcohol undergoes acid-catalyzed dehydration to form a stable, conjugated enone system, yielding the final 2-methyl-4H-chromen-4-one.
Figure 1: The reaction pathway for the Pechmann condensation.
Experimental Protocol: Synthesis of 2-Methyl-4H-chromen-4-one
This protocol employs a Lewis acid catalyst, indium(III) chloride, under solvent-free conditions, which aligns with green chemistry principles and often leads to high yields and shorter reaction times.[5][6]
Materials:
-
Phenol (1.0 eq)
-
Ethyl acetoacetate (1.2 eq)
-
Indium(III) chloride (InCl₃) (5 mol%)
-
Ethanol (for recrystallization)
-
Ethyl acetate (for chromatography)
-
Hexane (for chromatography)
Procedure:
-
In a clean, dry round-bottom flask, combine phenol and ethyl acetoacetate.
-
Add indium(III) chloride to the mixture.
-
Stir the reaction mixture vigorously at 100°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
If necessary, further purification can be achieved by column chromatography on silica gel.
Part 2: Knoevenagel Condensation for the Synthesis of this compound
The final step in the synthesis is the Knoevenagel condensation of 2-methyl-4H-chromen-4-one with malononitrile. This reaction is typically base-catalyzed and proceeds through the formation of a carbanion from the active methylene compound, which then acts as a nucleophile.
Reaction Mechanism: Knoevenagel Condensation
The mechanism for the Knoevenagel condensation in this context is as follows:
-
Deprotonation of Malononitrile: A base (e.g., piperidine or ammonium acetate) abstracts a proton from the α-carbon of malononitrile, which is highly acidic due to the electron-withdrawing effect of the two nitrile groups. This generates a resonance-stabilized carbanion.[7]
-
Nucleophilic Attack: The malononitrile carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of 2-methyl-4H-chromen-4-one.
-
Aldol-type Adduct Formation: This nucleophilic addition results in the formation of an aldol-type intermediate.
-
Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to form the final, highly conjugated product, this compound.
Figure 2: The reaction pathway for the Knoevenagel condensation.
Experimental Protocol: Synthesis of this compound
This protocol utilizes ammonium acetate as a catalyst under solvent-free conditions, facilitated by sonication, which can enhance reaction rates and yields.[8]
Materials:
-
2-Methyl-4H-chromen-4-one (1.0 eq)
-
Malononitrile (1.1 eq)
-
Ammonium acetate (catalytic amount)
-
Ethanol (for washing)
-
Dichloromethane (for extraction)
-
Magnesium sulfate (for drying)
Procedure:
-
In a 50 mL beaker or a suitable reaction vessel, combine 2-methyl-4H-chromen-4-one and malononitrile.[8]
-
Add a catalytic amount of ammonium acetate to the mixture and stir briefly with a glass rod to ensure homogeneity.[8]
-
Place the reaction vessel in an ultrasonic bath and sonicate at room temperature for 15-30 minutes. Monitor the reaction progress by TLC.[8]
-
Upon completion, a solid product should have formed. Add a small amount of cold water to the reaction mixture and stir.
-
Collect the crude product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.
-
For further purification, the crude product can be dissolved in dichloromethane, and the organic layer washed with water and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the pure product.
Data Presentation: A Comparative Overview
| Reaction Step | Starting Materials | Catalyst | Conditions | Typical Yield | Reference |
| Pechmann Condensation | Phenol, Ethyl acetoacetate | InCl₃ (3 mol%) | Solvent-free, ball milling, RT | 52-95% | [6] |
| Phenol, Ethyl acetoacetate | Sulfamic acid (10 mol%) | Solvent-free, 130°C | Good to excellent | [1] | |
| Knoevenagel Condensation | Aldehydes, Malononitrile | Ammonium Acetate | Solvent-free, Sonication, RT | High | [8] |
| Aldehydes, Malononitrile | Catalyst-free | Water, 50°C | >99% | [9] |
Characterization of the Final Product
The structure of the synthesized this compound can be confirmed by standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the chromene ring, a singlet for the methyl group, and a singlet for the vinylic proton.
-
¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbons of the nitrile groups, the exocyclic double bond, the carbonyl carbon of the chromone, and the carbons of the aromatic and pyran rings.
-
FT-IR: The infrared spectrum should exhibit a strong absorption band for the nitrile (C≡N) stretching vibration, typically around 2220 cm⁻¹, and characteristic bands for C=C and C=O stretching.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₃H₈N₂O, MW: 208.22 g/mol ).
Conclusion
This technical guide has outlined a robust and efficient two-step synthesis for this compound. The presented protocols, which emphasize green and sustainable chemical practices, provide a clear and reproducible pathway for obtaining this valuable compound. By understanding the underlying mechanisms of the Pechmann and Knoevenagel condensations, researchers can further optimize these reactions for specific applications and explore the synthesis of a diverse library of related chromenylidene malononitrile derivatives.
References
-
Wikipedia. Pechmann condensation. [Link]
-
MDPI. A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. [Link]
-
National Institutes of Health. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. [Link]
-
ResearchGate. Synthesis of coumarin by Pechman reaction -A Review. [Link]
-
ResearchGate. The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. [Link]
-
Arkat USA. Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. [Link]
-
AWS. Mechanochemical organic synthesis for the 4- methylcoumarin molecules via the Pechmann condensation. [Link]
-
The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
-
Sathyabama Institute of Science and Technology. SYNTHESIS OF CHROMENE-2-ONE BY PECHMANN CONDENSATION REACTION AND ITS ZONE OF INHIBITION ON GRAM NEGATIVE BACTERIA. [Link]
-
The Royal Society of Chemistry. A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations. [Link]
-
Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
ResearchGate. Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. [Link]
-
ResearchGate. The Knoevenagel condensation between malononitrile with (a)... [Link]
-
Supplementary Information. [Link]
-
Reddit. Knoevenagel condensation with Malonitrile (pKas and deprotonation). [Link]
-
ResearchGate. Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of... [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 4. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 7. reddit.com [reddit.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
"physicochemical properties of 2-(2-Methyl-4h-chromen-4-ylidene)malononitrile"
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile
Abstract
This technical guide provides a comprehensive analysis of this compound (CMCN), a heterocyclic compound built on the versatile 4H-chromene scaffold. CMCN has garnered significant interest due to its unique optical and electronic properties, which are primarily derived from the conjugation between the electron-rich chromene ring system and the potent electron-withdrawing malononitrile group. This document details the compound's chemical identity, established synthetic methodologies including mechanistic insights, and thorough characterization data. Key physicochemical properties, including its optical and fluorescent characteristics, are discussed in the context of their structure-property relationships. Furthermore, this guide explores the compound's reactivity and its current and potential applications in materials science, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), as well as its prospective role in medicinal chemistry. This paper is intended for researchers, chemists, and materials scientists engaged in the fields of organic synthesis, materials development, and drug discovery.
Introduction
The 4H-chromene core is recognized as a "privileged structure" in medicinal and materials chemistry, owing to its widespread occurrence in natural products and its diverse range of biological and photophysical activities.[1] When this scaffold is functionalized at the 4-position with a malononitrile group via an exocyclic double bond, the resulting ylidene derivative, this compound (CMCN), exhibits a pronounced intramolecular charge-transfer character. The powerful electron-withdrawing nature of the dicyanoethylene moiety creates a strong electron-deficient center, making the molecule highly polarized and reactive.[2]
This inherent electronic structure is the foundation for CMCN's notable properties. It is a key component in the development of advanced optical materials, where its fluorescence can be harnessed for applications like OLEDs.[2] Moreover, its function as an electron acceptor makes it a candidate for use in organic solar cells.[2] This guide aims to provide a detailed, field-proven perspective on the synthesis, properties, and applications of CMCN, grounding technical data with mechanistic explanations to support further research and development.
Chemical Identity and Structure
The fundamental identity of a molecule is critical for reproducibility in research and development. CMCN is unambiguously defined by its molecular formula, weight, and registry numbers.
| Identifier | Value | Source |
| IUPAC Name | 2-((2-methyl-4H-chromen-4-ylidene)methyl)malononitrile | N/A |
| CAS Number | 15058-15-8 | [1][3][4] |
| Molecular Formula | C₁₃H₈N₂O | [1][2][3] |
| Molecular Weight | 208.22 g/mol | [1] |
| InChI Key | GBJXKRIRSDZFGG-UHFFFAOYSA-N | [1] |
The structure of CMCN features a planar chromene ring system linked to a malononitrile group. This planarity facilitates extensive π-conjugation, which is essential for its electronic and optical properties.
Causality of Experimental Choices
The choice of catalyst and solvent is crucial for optimizing yield and purity.
-
Acidic/Basic Conditions: The condensation can be catalyzed by either acids (e.g., acetic acid, sulfuric acid) or bases (e.g., piperidine). [1][2]The catalyst's role is to facilitate the deprotonation of malononitrile, forming a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of the chromenone.
-
Acetic Anhydride: Using acetic anhydride as both the solvent and a dehydrating agent can drive the reaction to completion by removing the water byproduct, according to Le Chatelier's principle. [1]* Green Chemistry Approaches: To improve sustainability, recent methods have utilized deep eutectic solvents (DES) which can act as both the solvent and catalyst, enabling milder, one-pot reactions at room temperature and allowing for solvent recycling. [1]
Detailed Experimental Protocol (Acetic Anhydride Method)
This protocol is adapted from established literature procedures. [1]
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-4H-chromen-4-one (1 equivalent) and malononitrile (1.2 equivalents) in acetic anhydride (approx. 5 mL per gram of chromenone).
-
Reaction: Heat the mixture to reflux (approximately 140°C) and maintain for 12-14 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, evaporate the solvent under reduced pressure. To the resulting crude solid, add water and reflux for 30 minutes to hydrolyze any remaining acetic anhydride.
-
Extraction: Cool the mixture and extract the product into a suitable organic solvent, such as methylene chloride. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent in vacuo. The crude product is then purified using silica gel column chromatography to yield the final product as an orange or yellow solid. [1]
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of CMCN are direct consequences of its molecular structure.
Physical Properties
The following table summarizes the key physical properties reported for CMCN.
| Property | Value | Source |
| Physical Form | Solid; Orange solid; White powder or colorless crystals | [1][5] |
| Melting Point | 180.2 °C | [6] |
| Purity | Typically ≥97% | [3] |
| Storage | Sealed in a dry environment at room temperature. | [3] |
| Solubility | Soluble in water. | [5] |
Spectroscopic Characterization
While a full spectral analysis for the title compound is not available in the provided search results, data for closely related ylidenemalononitrile structures allows for an informed interpretation. [6]
-
FT-IR Spectroscopy: The infrared spectrum is expected to show a very strong, sharp peak for the C≡N (nitrile) stretch around 2225 cm⁻¹. Other key signals would include C=C stretching in the aromatic and ylidene portions of the molecule (approx. 1540-1600 cm⁻¹) and C-O-C stretching from the chromene ether linkage. [6]* NMR Spectroscopy:
-
¹H-NMR: The proton NMR would display characteristic signals for the aromatic protons on the benzo portion of the chromene ring, a singlet for the vinylic proton, and a singlet for the methyl group protons. [6] * ¹³C-NMR: The carbon NMR would show distinct signals for the two nitrile carbons (approx. 111-117 ppm), the carbons of the chromene ring, and the exocyclic C=C carbons. The carbonyl carbon of the precursor chromenone would be absent. [6]* Photophysical Properties: CMCN's extended π-conjugated system and intramolecular charge-transfer character give rise to its fluorescence. [1]Upon absorption of light, the molecule is promoted to an excited state. The subsequent relaxation to the ground state can occur via the emission of a photon (fluorescence). This property is central to its use in OLEDs, where it can function as a red fluorescent emitter. [2]The electron-withdrawing malononitrile group is critical for tuning these optical properties. [2]
-
Reactivity and Applications
Chemical Reactivity
The reactivity of CMCN is dominated by the electron-deficient double bond of the dicyanomethylene group.
-
Nucleophilic Attack: The molecule is susceptible to nucleophilic attack at the carbon-carbon double bond, making it a valuable intermediate.
-
Cycloaddition Reactions: It can participate as a dienophile in Diels-Alder reactions, offering a pathway to complex six-membered ring systems. [2]* Building Block: CMCN is a versatile building block in organic synthesis. For instance, it can react with salicylic aldehydes to create different and more complex chromene derivatives. [1][2]
Applications in Materials Science
The unique electronic properties of CMCN make it a prime candidate for use in organic electronic devices.
-
Organic Light Emitting Diodes (OLEDs): Its ability to exhibit strong fluorescence in the solid state has been leveraged to develop red-light emitting materials for OLED displays. [2]* Organic Photovoltaics (OPVs): In organic solar cells, CMCN can function as an electron acceptor. [1][2]Upon light absorption, it facilitates the crucial charge separation and transfer steps necessary for generating an electrical current. [2]
Potential in Medicinal Chemistry
While research on the specific biological activity of CMCN is emerging, the broader 4H-chromene family is known for a wide range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties. [1]Some chromene analogs are known to induce apoptosis in cancer cells by interacting with tubulin. [1]Given its structure, CMCN serves as a valuable scaffold for developing new therapeutic agents. Its fluorescent properties could also be exploited for developing probes to monitor cellular processes. [1]
Safety Information
According to its safety data, CMCN should be handled with care.
| GHS Hazard Statements | Description |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
| Pictogram | GHS07 (Exclamation mark) |
| Signal Word | Warning |
Source:
Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), are required when handling this compound. Work should be performed in a well-ventilated fume hood.
Conclusion and Future Outlook
This compound is a molecule of significant academic and industrial interest, bridging the fields of synthetic organic chemistry, materials science, and medicinal chemistry. Its straightforward synthesis via Knoevenagel condensation and its highly tunable electronic and optical properties make it an attractive target for further investigation. Future research will likely focus on modifying the chromene core and exploring different ylidene acceptors to fine-tune its photophysical properties for next-generation OLEDs and OPVs. Additionally, a systematic exploration of its biological activities could uncover novel therapeutic applications, solidifying the importance of this versatile chemical scaffold.
References
- This compound - Benchchem. (URL: )
- This compound - Smolecule. (2023-08-16). (URL: )
- This compound - Sigma-Aldrich. (URL: )
- Electronic Supplementary Information (ESI) First Report of Application of Simple Molecular Complexes as Organo-Catalyst for Knoevenagel Condensation - The Royal Society of Chemistry. (URL: )
- This compound - Lead Sciences. (URL: )
- This compound | 15058-15-8 - ChemicalBook. (2022-08-26). (URL: )
- Malononitrile | NCCH2CN | CID 8010 - PubChem - NIH. (URL: )
Sources
An In-depth Technical Guide to 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile (CAS: 15058-15-8)
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The 4H-chromene core is a heterocyclic motif of significant interest in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Within this versatile family, 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile, hereafter referred to as CMCM, stands out as a synthetic compound with a unique molecular architecture that underpins its diverse chemical reactivity and potential therapeutic applications.[1] This guide provides a comprehensive technical overview of CMCM, from its synthesis and characterization to its biological activities and the experimental protocols for its investigation. Our focus is to deliver not just procedural steps, but the scientific rationale that informs them, empowering researchers to effectively harness the potential of this intriguing molecule.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development.
| Property | Value | Source |
| CAS Number | 15058-15-8 | [1][2] |
| Molecular Formula | C₁₃H₈N₂O | [1] |
| Molecular Weight | 208.22 g/mol | [1] |
| IUPAC Name | 2-(2-methylchromen-4-ylidene)propanedinitrile | Benchchem |
| Appearance | Orange solid | Benchchem |
| Solubility | Soluble in DCM, toluene, and DMSO (>50 mg/mL) | Benchchem |
| Purity | Typically >97% | |
| Storage | Sealed in a dry environment at room temperature. |
Synthesis and Characterization: A Reproducible Pathway
The synthesis of CMCM is reliably achieved through a multi-step process culminating in a Knoevenagel condensation. This established route ensures consistent and reproducible access to the compound for research purposes.
Synthetic Workflow Diagram
Caption: Synthetic route to CMCM.
Detailed Step-by-Step Synthesis Protocol
This protocol is a robust method for the laboratory-scale synthesis of CMCM.
Step 1: Synthesis of 1-(2-hydroxyphenyl)butane-1,3-dione
-
To a solution of 1-(2-hydroxyphenyl)ethanone (10.0 g, 73.5 mmol) in ethyl acetate (200 mL), add sodium metal (8.00 g, 0.34 mmol).
-
Stir the mixture at room temperature. The causality here is the base-catalyzed Claisen condensation between the ketone and the ester.
-
Upon completion, the reaction is worked up to yield the crude diketone intermediate.
Step 2: Cyclization to 2-methyl-4H-chromen-4-one
-
Dissolve the crude 1-(2-hydroxyphenyl)butane-1,3-dione in acetic acid (70 mL).
-
Slowly add sulfuric acid (4.6 mL). The strong acid catalyzes an intramolecular cyclization to form the chromenone ring.
-
Reflux the mixture at 120°C for approximately 30 minutes.
-
After cooling, pour the mixture into ice water and neutralize with sodium carbonate.
-
Extract the product with methylene dichloride. The resulting crude 2-methyl-4H-chromen-4-one (yield: ~77%) is typically of sufficient purity for the next step.[1]
Step 3: Knoevenagel Condensation to Yield CMCM
-
Dissolve 2-methyl-4H-chromen-4-one (4.78 g, 29.9 mmol) and malononitrile (2.40 g, 36.2 mmol) in acetic anhydride (25 mL).
-
Reflux the reaction mixture at 140°C for 14 hours. The high temperature drives the condensation between the ketone and the active methylene group of malononitrile.
-
Evaporate the solvent under reduced pressure.
-
Add water and reflux for an additional 30 minutes to hydrolyze any remaining acetic anhydride.
-
Extract the product with methylene dichloride, dry the organic layer, and concentrate.
-
Purify the crude product by silica gel chromatography to afford CMCM as an orange solid (yield: ~32.5%).[1]
Spectroscopic Characterization
The identity and purity of the synthesized CMCM must be confirmed through rigorous spectroscopic analysis.
| Technique | Key Observations | Interpretation |
| ¹H NMR | Multiplet signals (δ 7.53–8.28 ppm), Singlet (δ 7.20 ppm) | Aromatic protons and the exocyclic ethylenic proton, respectively.[1] |
| ¹³C NMR | Data for closely related benzylidenemalononitriles show signals for the nitrile carbons around 112-115 ppm and the exocyclic vinylic carbons in the range of 80-88 ppm and 158-162 ppm. | The electron-withdrawing nature of the cyano groups significantly shifts the signals of the adjacent carbons. |
| FT-IR | ~2210 cm⁻¹, ~1650 cm⁻¹ | C≡N stretching and C=C stretching, respectively.[1] |
| Mass Spec (ESI-MS) | Expected m/z = 209.07 [M+H]⁺ | Confirms the molecular weight of the compound.[1] |
Biological Activities and a Plausible Mechanism of Action
Chromene derivatives, including CMCM, have garnered attention for their potential as both anticancer and antimicrobial agents.[1]
Anticancer Potential: Targeting the Cytoskeleton
Several studies on chromene analogs suggest a potent cytotoxic effect on various cancer cell lines. A prominent mechanism of action is the disruption of microtubule dynamics.[3]
Proposed Mechanism of Action: CMCM and its analogs are thought to interact with tubulin at the colchicine binding site.[1] This interaction inhibits tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. The disruption of the microtubule network leads to a G2/M phase cell-cycle arrest, ultimately triggering caspase-dependent apoptotic cell death.[1]
Signaling Pathway Diagram: Induction of Apoptosis
Caption: Proposed mechanism of CMCM-induced apoptosis.
Antimicrobial Activity: Compromising Membrane Integrity
The chromene scaffold is also associated with antimicrobial properties. While the exact mechanism for CMCM is not fully elucidated, a plausible mode of action is the disruption of microbial cell membranes.[1] The lipophilic nature of the chromene ring allows it to intercalate into the lipid bilayer of bacterial and fungal cells, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.
Experimental Protocols for Biological Evaluation
To aid researchers in the investigation of CMCM's biological activities, the following are representative, self-validating protocols.
Cytotoxicity Evaluation: MTT Assay
This protocol provides a quantitative measure of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of CMCM in DMSO. Serially dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the CMCM-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of CMCM against various microorganisms.
-
Preparation of Inoculum: Grow the microbial strain (e.g., S. aureus, E. coli) overnight in a suitable broth. Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a 2-fold serial dilution of CMCM in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of CMCM that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
This compound is a compound of considerable interest, stemming from its accessible synthesis and the promising biological activities associated with its chromene scaffold. This guide has provided a detailed technical framework for its synthesis, characterization, and biological evaluation. The proposed mechanisms of action, particularly the inhibition of tubulin polymerization, offer a compelling rationale for its further investigation as a potential anticancer agent. Future research should focus on elucidating the precise molecular interactions of CMCM with its biological targets, expanding the scope of its evaluation against a broader range of cancer cell lines and microbial pathogens, and exploring structure-activity relationships through the synthesis of novel analogs. Such endeavors will be crucial in fully realizing the therapeutic potential of this versatile molecule.
References
-
Al-Warhi, T., et al. (2022). Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. Molecules, 27(19), 6531. Available at: [Link]
-
Oriental Journal of Chemistry. (2023). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry, 39(4). Available at: [Link]
-
Al-Ostath, A., et al. (2020). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. Journal of Molecular Structure, 1222, 128913. Available at: [Link]
-
El-Sayed, N. F., et al. (2021). 4H-Chromene-based anticancer agents towards multi-drug resistant HL60/MX2 human leukemia: SAR at the 4th and 6th positions. Bioorganic Chemistry, 116, 105342. Available at: [Link]
-
de Resende, J. B. M., et al. (2014). Supplementary Information. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Asian Journal of Research in Chemistry. (2024). Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. Asian Journal of Research in Chemistry, 17(2), 241-248. Available at: [Link]
-
Li, J., et al. (2018). Supporting Information - An efficient and recyclable acid-base bifunctional core-shell nano-catalyst for the one-pot deacetalization-Knoevenagel tandem reaction. RSC Advances, 8(3), 1509-1518. Available at: [Link]
-
Semantic Scholar. (n.d.). PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Available at: [Link]
-
ResearchGate. (n.d.). Antimicrobial efficacy of various chromenes and their mode of action. Available at: [Link]
-
Bentham Science. (2024). Design, Synthesis, Antimicrobial and Antitumor Activities of Benzo[f]chromene Derivatives: DFT and Molecular Docking. Letters in Drug Design & Discovery, 21(1). Available at: [Link]
-
Oriental Journal of Chemistry. (2018). Microwave Synthesis, Characterization and Antimicrobial Activity of Some Chromene Derivatives. Oriental Journal of Chemistry, 34(1), 487-493. Available at: [Link]
-
Frontiers in Chemistry. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 581. Available at: [Link]
-
PubMed Central. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 581. Available at: [Link]
-
Lead Sciences. (n.d.). This compound. Available at: [Link]
-
SciSpace. (n.d.). Malononitrile: A Versatile Active Methylene Group. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) First Report of Application of Simple Molecular Complexes as Organo-Catalyst for Knoevenagel Condensation. Available at: [Link]
-
MDPI. (2024). In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Derivatives. Molecules, 29(15), 3465. Available at: [Link]
-
PubMed Central. (n.d.). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Available at: [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]
-
National Institutes of Health. (2010). Design of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. Molecules, 15(6), 4294-4306. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Design of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Catalytic Performance of Cadmium Pyrophosphate in the Knoevenagel Condensation and One-Pot Multicompon. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of (Z)-3-{[3-Oxobenzofuran-2(3H)-ylidene]methyl}-4H-chromen-4-one Derivatives. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Available at: [Link]
Sources
"molecular structure of 2-(2-Methyl-4h-chromen-4-ylidene)malononitrile"
An In-depth Technical Guide to the Molecular Structure of 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile
Abstract
This technical guide provides a comprehensive examination of the molecular structure of this compound (CMCN), a heterocyclic compound of significant interest. With the chemical formula C₁₃H₈N₂O and a molecular weight of 208.22 g/mol , CMCN belongs to the 4H-chromene family, a scaffold recognized as a "privileged structure" in medicinal chemistry.[1] This guide delves into the synthesis, spectroscopic characterization, and structural elucidation of CMCN. We will explore the causality behind the experimental methodologies used to confirm its structure and discuss how its unique molecular architecture underpins its applications in fields ranging from drug discovery to materials science, including its use in fluorescent probes, Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs).[1][2]
Introduction: The Significance of the Chromene Scaffold
The 4H-chromene core is a versatile and biologically significant scaffold that has garnered considerable attention for the discovery of new therapeutic agents.[1] Derivatives of this structure have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and antidiabetic properties.[1] The subject of this guide, this compound, integrates this potent chromene nucleus with a malononitrile group, a strong electron-withdrawing moiety. This "push-pull" electronic characteristic is fundamental to its unique optical and chemical properties.[2][3] Understanding the precise molecular structure of CMCN is therefore paramount to harnessing its potential.
Synthesis and Structural Verification Workflow
The primary route for synthesizing CMCN is a well-established Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction is ideally suited for condensing an active methylene compound (malononitrile) with a carbonyl compound (a chromenone precursor).
Causality of the Synthetic Choice:
The Knoevenagel condensation is selected for its efficiency and reliability in forming the exocyclic double bond that defines the ylidene structure of CMCN. The reaction is driven by the acidity of the α-protons in malononitrile, which are readily deprotonated to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the 2-methyl-4H-chromen-4-one intermediate. The subsequent dehydration step is often acid-catalyzed and thermodynamically favored, leading to the stable, conjugated final product.
Experimental Protocol: Synthesis of CMCN
This protocol outlines a typical laboratory-scale synthesis.
Step 1: Synthesis of the Intermediate, 2-Methyl-4H-chromen-4-one
-
Reactants: 1-(2-hydroxyphenyl)ethanone and sodium acetate in acetic anhydride.
-
Procedure: The reactants are refluxed, leading to an intramolecular cyclization to form the chromenone ring.
-
Rationale: This initial step constructs the core chromene skeleton required for the subsequent condensation.
Step 2: Knoevenagel Condensation to form CMCN
-
Reactants: 2-methyl-4H-chromen-4-one and malononitrile.
-
Solvent/Catalyst: Glacial acetic acid with a catalytic amount of concentrated sulfuric acid.[1]
-
Procedure: a. Equimolar amounts of 2-methyl-4H-chromen-4-one and malononitrile are dissolved in acetic acid. b. A catalytic amount of H₂SO₄ is added. c. The mixture is refluxed for 2-10 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).[1] d. Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the crude product.
-
Purification: The crude solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) or column chromatography.
-
Rationale: The acidic conditions facilitate both the enolization of the chromenone and the subsequent dehydration of the aldol-type intermediate, driving the reaction towards the final ylidene product. The yield for this final step can be around 70%.[1]
Workflow Visualization
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization: Deciphering the Structure
Spectroscopic analysis is a self-validating system for structural confirmation. By combining data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), an unambiguous structural assignment can be made.
Data Summary
| Spectroscopic Technique | Key Observable Feature | Typical Value/Range | Structural Inference |
| ¹H NMR | Exocyclic Ethylenic Proton (-C=CH-) | δ 7.20 ppm (singlet) | Confirms the ylidene C=C bond formation. |
| Aromatic Protons | δ 7.53–8.28 ppm (multiplet) | Corresponds to the protons on the fused benzene ring of the chromene system. | |
| FT-IR | Nitrile Stretch (C≡N) | ~2210 cm⁻¹ | Strong, sharp absorbance characteristic of the malononitrile moiety.[1] |
| C=C Double Bond Stretch | ~1650 cm⁻¹ | Indicates the presence of the conjugated alkene system.[1] | |
| ESI-MS | Protonated Molecular Ion [M+H]⁺ | m/z ≈ 208.22 | Confirms the molecular formula (C₁₃H₈N₂O) and molecular weight.[1] |
Expert Insights:
-
¹H NMR: The chemical shift of the exocyclic ethylenic proton is particularly diagnostic. Its appearance as a singlet downfield around 7.20 ppm is a direct consequence of its vinylic nature and the electronic influence of the adjacent chromene and dinitrile groups. The absence of coupling partners confirms its structural position.
-
FT-IR: The nitrile stretch at ~2210 cm⁻¹ is a textbook example of a functional group fingerprint. Its intensity and sharp nature are unmistakable and provide definitive proof of the two -C≡N groups.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for validating the elemental composition. An observed m/z value with an error of ≤3.1 ppm, as reported for this molecule, provides very high confidence in the assigned molecular formula.[1]
Crystallographic Analysis: The Definitive 3D Structure
Anticipated Crystallographic Parameters (Based on Analogs)
| Parameter | Expected Value/Observation | Significance |
| Molecular Geometry | Approximately planar | The extensive π-conjugation across the chromene ring and the ylidene-malononitrile bridge favors a planar conformation to maximize orbital overlap.[4] |
| Crystal System | Likely Monoclinic or Triclinic | Common crystal systems for organic molecules of this type.[4] |
| Malononitrile C-C-C Angle | ~113-114° | This angle is slightly distorted from the ideal 120° sp² angle due to steric and electronic factors within the dicyanomethylene group.[4] |
| Intermolecular Interactions | π-π stacking, C-H···N interactions | These non-covalent interactions would govern the crystal packing and influence solid-state properties like fluorescence and thermal stability. |
Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of pure CMCN in a suitable solvent system (e.g., dichloromethane/hexane).
-
Data Collection: A single crystal is mounted on a diffractometer. X-rays (typically Mo Kα radiation) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: The atomic positions are refined against the experimental data to achieve the best fit, resulting in a final, highly accurate 3D model of the molecule.[4]
Visualizing the Molecular Architecture
The structure of CMCN is defined by the fusion of the heterocyclic chromene system with the ylidene-malononitrile fragment.
Caption: Molecular structure of this compound (CMCN).
Structure-Property Relationships and Applications
The molecular structure of CMCN directly dictates its functional properties.
Caption: Relationship between CMCN's structural features and its applications.
-
Materials Science: The potent electron-withdrawing nature of the malononitrile group makes CMCN an excellent electron acceptor.[2] When paired with an electron-donating material in an organic solar cell, this property facilitates the crucial charge separation needed to generate electricity.[1] The extended π-conjugation across the molecule also gives rise to its fluorescent properties, making it a candidate for emissive layers in OLEDs.[1]
-
Biological Applications: The inherent biological activity of the chromene nucleus is a starting point for its potential in drug development.[1][5] Furthermore, its fluorescence can be exploited to design probes for biological imaging, for instance, in sensing levels of vital cofactors like NAD(P)H within cancer cells.[1]
Conclusion
The molecular structure of this compound is a carefully orchestrated combination of a biologically relevant chromene core and a functionally versatile ylidene-malononitrile fragment. Its synthesis is reliably achieved through Knoevenagel condensation, and its structure is unequivocally confirmed by a suite of spectroscopic techniques including NMR, FT-IR, and Mass Spectrometry. This well-defined architecture, characterized by significant π-conjugation and strong electronic polarization, is the foundation for its utility as a multifunctional material in both advanced electronics and biomedical research.
References
- Benchchem. (n.d.). This compound.
- MDPI. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives.
- SciSpace. (n.d.). Malononitrile: A Versatile Active Methylene Group.
- RSC Publishing. (2019). A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations.
- NIH PMC. (n.d.). Crystal structure of 2-(4-methylbenzylidene)malononitrile.
- Smolecule. (2023). This compound.
- ResearchGate. (2019). (PDF) The Chemistry of Malononitrile and its derivatives.
Sources
A Senior Application Scientist’s Guide to the Knoevenagel Condensation for Chromene Synthesis
Abstract
The chromene scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and natural products. Its synthesis has been a subject of intense research, with the Knoevenagel condensation emerging as a highly efficient and versatile strategy. This technical guide provides an in-depth exploration of the Knoevenagel condensation mechanism as applied to the synthesis of 4H-chromene derivatives. We will dissect the multi-step, one-pot reaction cascade, elucidate the causal factors behind experimental choices, and present a validated protocol for researchers in organic synthesis and drug development. This document is structured to serve as a practical and authoritative resource, bridging mechanistic theory with field-proven application.
Introduction: The Significance of the Chromene Scaffold
Chromenes, and their derivatives, represent a class of benzopyran compounds that are cornerstones in medicinal chemistry.[1] These structures are frequently found in biologically active natural products and have been extensively studied for a wide range of therapeutic applications, including anticancer, antimicrobial, antioxidant, and anti-inflammatory activities.[1][2] The efficacy of these molecules is intrinsically linked to their structure, making the methods for their synthesis a critical area of focus for drug discovery and development professionals.
The Knoevenagel condensation provides a powerful and atom-economical route for carbon-carbon bond formation, making it exceptionally well-suited for constructing the chromene nucleus.[3][4][5] Typically, this involves a one-pot, three-component reaction that sequentially builds the target molecule through a cascade of condensation, addition, and cyclization steps.
The Core Mechanism: A Step-by-Step Dissection
The synthesis of a 2-amino-4H-chromene derivative via the Knoevenagel pathway is not a single transformation but a domino reaction sequence. The process typically involves an aromatic aldehyde (often a salicylaldehyde derivative), an active methylene compound (e.g., malononitrile), and a phenolic compound (e.g., resorcinol, or the salicylaldehyde itself), catalyzed by a base.[2][6]
The overall reaction can be broken down into three critical stages:
-
Knoevenagel Condensation: Formation of an α,β-unsaturated intermediate.
-
Michael Addition: Nucleophilic attack to form a new C-C bond.
-
Intramolecular Cyclization: Annulation to form the final pyran ring.
Step 1: Base-Catalyzed Knoevenagel Condensation
The reaction is initiated by the deprotonation of the active methylene compound by a catalyst.[5]
-
Causality of Catalyst Choice: A weak base, such as piperidine, pyridine, or even boric acid, is typically employed.[4][7] The rationale is twofold: the protons of the active methylene compound (e.g., malononitrile) are sufficiently acidic due to the adjacent electron-withdrawing cyano groups, so a strong base is not required.[4][5] Crucially, using a strong base like sodium ethoxide would risk inducing an undesired self-condensation of the aldehyde reactant.[4]
The resulting carbanion (an enolate) is a potent nucleophile. It attacks the electrophilic carbonyl carbon of the aldehyde (e.g., salicylaldehyde). This is the rate-determining step of the initial condensation.[3] The intermediate alkoxide then undergoes dehydration, often spontaneously or with mild heating, to yield a stable, conjugated α,β-unsaturated product, known as a Knoevenagel adduct (e.g., 2-(2-hydroxybenzylidene)malononitrile).[8]
Step 2 & 3: Michael Addition and Intramolecular Cyclization
Once the electrophilic Knoevenagel adduct is formed in situ, the hydroxyl group of the salicylaldehyde moiety (or another added phenol) acts as a nucleophile in an oxa-Michael addition.[8][9]
-
Expert Insight: This conjugate addition is regioselective, with the nucleophilic oxygen attacking the β-carbon of the unsaturated system. The subsequent intramolecular cyclization, or annulation, involves the attack of the newly formed phenoxide onto one of the nitrile groups (if malononitrile is used), which, after tautomerization, yields the final, stable 2-amino-4H-chromene ring system.[2][8] This cascade is what makes the one-pot synthesis so efficient. It has been demonstrated that the Knoevenagel condensation precedes the Michael addition.[9]
The complete mechanistic pathway is illustrated below.
Caption: Knoevenagel condensation and subsequent cyclization cascade.
Optimizing the Reaction: Catalysts and Conditions
The choice of catalyst and solvent system is paramount for achieving high yields, short reaction times, and adhering to the principles of green chemistry. While traditional methods employed organic bases like piperidine in volatile organic solvents, modern protocols have evolved significantly.[3][6]
Catalyst Selection
A wide array of catalysts have been successfully employed, each offering distinct advantages. The selection process often involves a trade-off between reactivity, cost, and environmental impact.
| Catalyst Type | Specific Examples | Key Advantages & Insights | Reference(s) |
| Organic Bases | Piperidine, Triethylamine, DBU | Highly effective and well-established; however, can be volatile and require careful handling. DBU is a stronger, non-nucleophilic base suitable for less reactive substrates. | [3][6] |
| Amino Acids | Glycine | A green, inexpensive, and efficient organocatalyst, particularly effective under sonication. | [3][6] |
| Inorganic Bases | Na₂CO₃, K₂CO₃ | Cost-effective and mild catalysts, often used in aqueous or ethanolic media, simplifying workup. | [6] |
| Lewis Acids / Metal Salts | FeCl₃, Ni(NO₃)₂·6H₂O, Boric Acid | Can activate the carbonyl group, facilitating nucleophilic attack. Many are water-tolerant and promote green synthesis. Boric acid acts as a mild Brønsted acid catalyst. | [3][7][10] |
| Nanoparticles | Fe₃O₄ Nanoparticles | Heterogeneous catalyst that is easily recoverable (magnetic) and reusable, aligning with green chemistry principles. | [3][6] |
| Ionic Liquids | [bmIm]OH | Serve as both solvent and catalyst, accelerating the reaction. Praised for low vapor pressure and recyclability, though cost can be a factor. | [3][6] |
The Shift Towards Green Chemistry
Modern drug development emphasizes sustainability. Consequently, protocols for chromene synthesis have increasingly moved towards eco-friendly conditions.[11] This includes:
-
Aqueous Media: Using water as a solvent is cost-effective, non-toxic, and often simplifies product isolation via precipitation.[6][10]
-
Solvent-Free Conditions: Grinding reactants together, sometimes with a solid catalyst, represents the pinnacle of green synthesis, minimizing waste entirely.[12]
-
Alternative Energy Sources: Microwave irradiation and ultrasound sonication can dramatically reduce reaction times by providing efficient energy transfer.[8][13]
Validated Experimental Protocol: Synthesis of 2-amino-4-(4-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile
This protocol provides a self-validating system for the synthesis of a representative chromene derivative, adapted from established green chemistry methodologies.
Materials and Reagents
-
4-Chlorobenzaldehyde (1 mmol, 140.6 mg)
-
Malononitrile (1 mmol, 66.1 mg)
-
Resorcinol (1 mmol, 110.1 mg)
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) (5 mol%, 14.5 mg)
-
Water (5 mL)
-
Ethanol (for recrystallization)
Experimental Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orientjchem.org [orientjchem.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel Condensation: Definition, Examples and Mechanism [chemistrylearner.com]
- 6. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ijcps.org [ijcps.org]
- 11. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. bhu.ac.in [bhu.ac.in]
A Comprehensive Spectroscopic and Structural Analysis of 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Molecular Structure and Key Features
2-(2-Methyl-4H-chromen-4-ylidene)malononitrile is a conjugated system featuring a chromene core linked to an electron-withdrawing dicyanomethylene group. Its molecular formula is C₁₃H₈N₂O with a molecular weight of approximately 208.22 g/mol [1][2]. The key structural features influencing its spectroscopic signature are:
-
The Chromene Ring System: A bicyclic ether containing a benzene ring fused to a pyran ring.
-
The α,β-Unsaturated System: The exocyclic double bond is part of an extended π-system, influenced by the oxygen heteroatom and the aromatic ring.
-
The Dicyanomethylene Group (-C(CN)₂): A potent electron-withdrawing group that significantly polarizes the exocyclic double bond.
-
The Methyl Group: An electron-donating group attached to the pyran ring.
These features create a unique electronic environment that is directly probed by various spectroscopic techniques.
Caption: Molecular structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol (NMR)
A robust protocol for acquiring NMR data for this compound would be as follows:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is generally suitable, but DMSO-d₆ can be used if solubility is an issue.
-
Internal Standard: Use the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm) as the primary internal reference. Tetramethylsilane (TMS, δ 0.00 ppm) can be added for ultimate precision.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire data with a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program (e.g., zgpg30) with a spectral width of ~220 ppm, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans for a good signal-to-noise ratio.
¹H NMR Spectral Analysis (Predicted)
The proton NMR spectrum is expected to show signals for eight distinct protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |
| ~8.2 - 8.4 | d | 1H | H-6 | This proton is ortho to the electron-donating ether oxygen and is part of the aromatic system, placing it far downfield. |
| ~7.7 - 7.9 | m | 1H | H-8 | Aromatic proton experiencing deshielding from the conjugated system. |
| ~7.5 - 7.7 | m | 2H | H-7, H-9 | Aromatic protons in a complex multiplet, influenced by neighboring protons and the overall electronic environment. |
| ~7.2 - 7.3 | s | 1H | H-3 | This vinylic proton is part of the polarized C=C double bond and is expected to be a sharp singlet. Its chemical shift is significantly influenced by the chromene ring. |
| ~2.5 - 2.6 | s | 3H | 2-CH₃ | The methyl group is attached to a double bond within the pyran ring, resulting in a downfield shift compared to a standard alkyl methyl group. |
¹³C NMR Spectral Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum should display 13 distinct signals corresponding to the 13 carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale & Comparative Insights |
| ~165 - 170 | Quaternary (C) | C-2 | The carbon bearing the methyl group is part of an enol-ether like system, placing it significantly downfield. |
| ~158 - 162 | Quaternary (C) | C-5a | Aromatic carbon attached to the ether oxygen, highly deshielded. |
| ~150 - 155 | Quaternary (C) | C-4 | The exocyclic carbon of the chromene ring, highly deshielded due to conjugation with the dicyanomethylene group. |
| ~134 - 138 | Methine (CH) | C-8 | Aromatic CH carbon. |
| ~128 - 132 | Methine (CH) | C-6 | Aromatic CH carbon. |
| ~124 - 127 | Methine (CH) | C-7 | Aromatic CH carbon. |
| ~122 - 125 | Quaternary (C) | C-9a | Aromatic bridgehead carbon. |
| ~116 - 120 | Methine (CH) | C-9 | Aromatic CH carbon. |
| ~115 - 118 | Methine (CH) | C-3 | Vinylic carbon adjacent to the methyl-substituted carbon. |
| ~112 - 115 | Quaternary (C) | CN (x2) | The two nitrile carbons are chemically equivalent and appear as a single peak in a highly deshielded region. |
| ~75 - 80 | Quaternary (C) | C-β | The carbon atom of the dicyanomethylene group is extremely electron-deficient and shifted significantly upfield. This is a hallmark of ylidenemalononitriles. |
| ~20 - 22 | Methyl (CH₃) | 2-CH₃ | Typical range for a methyl group attached to an sp²-hybridized carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups present in the molecule.
Experimental Protocol (IR)
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum to eliminate atmospheric H₂O and CO₂ signals.
IR Spectral Analysis
The IR spectrum provides a distinct fingerprint, confirming the presence of nitrile and alkene functionalities.
| Frequency (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~2225 - 2210 | Strong, Sharp | C≡N | Nitrile Stretch |
| ~1640 - 1600 | Medium-Strong | C=C | Conjugated Alkene Stretch |
| ~1580 - 1550 | Medium-Strong | C=C | Aromatic Ring Stretch |
| ~1250 - 1200 | Strong | C-O-C | Aryl-Alkyl Ether Asymmetric Stretch |
| ~3100 - 3000 | Medium | C-H | Aromatic and Vinylic C-H Stretch |
The most diagnostic peak is the intense, sharp absorption around 2215 cm⁻¹, which is characteristic of the conjugated nitrile groups[3]. The presence of multiple bands in the 1640-1550 cm⁻¹ region confirms the extensive C=C conjugation throughout the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers insights into the molecule's fragmentation patterns, further confirming its structure.
Experimental Protocol (MS)
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that would likely yield a prominent protonated molecular ion [M+H]⁺. Electron Ionization (EI) would provide more extensive fragmentation data.
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to determine the accurate mass and confirm the elemental composition.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.
Mass Spectral Analysis
-
Molecular Ion: The calculated monoisotopic mass of C₁₃H₈N₂O is 208.0637 Da.
-
In high-resolution ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 209.0715 .
-
In EI-MS, the molecular ion [M]⁺• would be observed at m/z 208.0637 .
-
-
Predicted Fragmentation: Under EI conditions, the molecule could undergo fragmentation through several pathways. A plausible fragmentation is the retro-Diels-Alder (RDA) reaction on the pyran ring, a common pathway for chromene systems.
Caption: A simplified predicted fragmentation pathway for the molecular ion of the title compound.
Integrated Spectroscopic Analysis & Conclusion
The collective spectroscopic data provides unambiguous evidence for the structure of this compound.
-
Mass Spectrometry confirms the molecular formula C₁₃H₈N₂O.
-
IR Spectroscopy definitively identifies the key functional groups: the conjugated nitriles (C≡N) and the extensive system of double bonds (C=C).
-
¹H NMR Spectroscopy accounts for all 8 protons, showing the characteristic signals for the aromatic, vinylic, and methyl protons in their expected electronic environments.
-
¹³C NMR Spectroscopy confirms the presence of all 13 carbon atoms, crucially identifying the electron-poor carbon of the dicyanomethylene group and the downfield carbons of the enol-ether system.
Together, these techniques form a self-validating system. The predicted data, grounded in the analysis of analogous structures and fundamental principles, provides a robust framework for the characterization of this compound. This guide serves as a comprehensive reference for researchers, enabling them to verify synthesized or purchased samples and to understand the core structure-property relationships that govern the behavior of this important chromene derivative.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) First Report of Application of Simple Molecular Complexes as Organo-Catalyst for Knoevenagel Condensation. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
Sources
Solubility Profile of 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile: A Theoretical and Practical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility
2-(2-Methyl-4H-chromen-4-ylidene)malononitrile (CAS: 15058-15-8, Molecular Formula: C₁₃H₈N₂O) is a synthetic organic compound featuring a chromene moiety fused with a malononitrile group.[1][2] The chromene core is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting potential anticancer, antimicrobial, and anti-inflammatory properties.[1][3] However, for any compound to be a viable drug candidate, its physicochemical properties must be thoroughly characterized.
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is arguably one of the most critical of these properties. Poor solubility can lead to low bioavailability, complicating preclinical and clinical development and often leading to candidate attrition.[4][5] Therefore, establishing a comprehensive solubility profile in a range of solvents is a foundational step in early-stage drug discovery and formulation development. This guide provides the necessary tools to achieve this for this compound.
Theoretical Framework: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" is the guiding tenet for predicting solubility. This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[2][5][6]
2.1. Molecular Structure Analysis
The structure of this compound presents a duality in polarity:
-
Hydrophobic Region: The fused bicyclic chromene ring system is aromatic and predominantly non-polar. This large carbon-rich scaffold contributes to hydrophobic character.
-
Hydrophilic Region: The exocyclic malononitrile group (=C(CN)₂) is highly polar due to the two electron-withdrawing cyano (C≡N) groups, creating a significant dipole moment.
2.2. Intermolecular Force Potential
The solubility of the compound is governed by the balance of energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[1][6]
-
Solute-Solute Forces: The planar structure may allow for π-π stacking between the chromene rings of adjacent molecules. Strong dipole-dipole interactions will also exist between the malononitrile groups.
-
Solute-Solvent Forces:
-
London Dispersion Forces: Will occur with all solvents, particularly non-polar ones like hexane or toluene.
-
Dipole-Dipole Interactions: The compound's polar malononitrile group can interact strongly with polar solvents (both aprotic and protic).
-
Hydrogen Bonding: The molecule lacks hydrogen bond donors. However, the oxygen atom in the chromene ring and the nitrogen atoms of the cyano groups can act as hydrogen bond acceptors, allowing for interactions with protic solvents like ethanol or methanol.
-
2.3. Hypothesis on Solvent Compatibility
Based on this analysis, we can predict the following solubility behavior:
-
Low Solubility in Non-Polar Solvents (e.g., Hexane, Cyclohexane): These solvents only offer weak London dispersion forces, which are unlikely to overcome the strong solute-solute interactions.
-
Moderate to High Solubility in Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): These solvents have significant dipole moments that can interact effectively with the malononitrile moiety. Solvents like DMSO are powerful, highly polar solvents and are expected to be very effective.
-
Moderate Solubility in Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in dipole-dipole interactions and can also act as hydrogen bond donors to the compound's acceptor sites. The solubility will depend on the balance between these favorable interactions and the energy cost of disrupting the solvent's own hydrogen-bonding network.
The following table provides a list of common organic solvents categorized by polarity, which can be used to select a diverse set for experimental determination.
Table 1: Common Organic Solvents and Their Polarity
| Solvent | Polarity Index (P') | Type |
| Hexane | 0.1 | Non-Polar |
| Toluene | 2.4 | Non-Polar |
| Dichloromethane | 3.1 | Polar Aprotic |
| Diethyl Ether | 2.8 | Polar Aprotic |
| Ethyl Acetate | 4.4 | Polar Aprotic |
| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic |
| Acetone | 5.1 | Polar Aprotic |
| Acetonitrile | 5.8 | Polar Aprotic |
| Isopropanol | 3.9 | Polar Protic |
| Ethanol | 4.3 | Polar Protic |
| Methanol | 5.1 | Polar Protic |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic |
| Water | 10.2 | Polar Protic |
Source: Polarity index values are relative measures.[7]
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is the internationally recognized standard for determining equilibrium solubility.[4] It involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached, followed by the quantification of the dissolved compound in the supernatant.
3.1. Materials and Equipment
-
Compound: this compound (solid, purity >97%)
-
Solvents: A selection of high-purity (e.g., HPLC grade) organic solvents from Table 1.
-
Equipment:
-
Analytical balance (4-decimal place)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Orbital shaker or wrist-action shaker
-
Temperature-controlled incubator or water bath
-
Benchtop centrifuge with appropriate vial adapters
-
Volumetric flasks and pipettes for dilutions
-
Syringes (glass or polypropylene)
-
Syringe filters (0.45 µm or 0.22 µm, PTFE for organic solvents)
-
Analytical instrument for quantification (UV-Vis Spectrophotometer or HPLC system)
-
3.2. Experimental Workflow Diagram
Caption: Shake-Flask Method Workflow.
3.3. Step-by-Step Methodology
-
Preparation of Slurry: Accurately weigh an amount of this compound into a glass vial that is clearly in excess of what is expected to dissolve. A starting point is 5-10 mg.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a shaker within a temperature-controlled environment (e.g., 25.0 ± 0.5 °C). Agitate the slurry for a predetermined time to ensure equilibrium is reached. A period of 24 to 48 hours is typically sufficient, but this should be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[4]
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for at least 2 hours. Then, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to create a compact pellet of the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe, taking care not to disturb the solid pellet. Attach a chemically resistant syringe filter (e.g., 0.45 µm PTFE) and discard the first few drops to saturate the filter material. Collect the clean filtrate into a fresh vial.
-
Dilution: Accurately dilute a portion of the filtrate with the same solvent to a concentration that falls within the linear dynamic range of the chosen analytical method (see Section 4). The dilution factor must be precisely recorded.
-
Quantification: Determine the concentration of the diluted sample using a validated UV-Vis or HPLC method as described below.
-
Calculation: Calculate the solubility (S) using the following formula: S (mg/mL) = C_diluted (mg/mL) × Dilution Factor
Analytical Quantification Protocols
Accurate quantification is paramount. A calibration curve must be generated for each solvent system used.
4.1. Method 1: UV-Vis Spectroscopy
This method is rapid and suitable if the compound has a strong chromophore and does not suffer from interference in the chosen solvent.
-
Determine λmax: Prepare a dilute solution of the compound in the solvent and scan across the UV-Vis spectrum (e.g., 200-800 nm) to identify the wavelength of maximum absorbance (λmax).
-
Prepare Standards: Prepare a stock solution of the compound in the solvent at a known concentration. Perform a series of serial dilutions to create at least five standard solutions that bracket the expected concentration of the diluted sample.
-
Generate Calibration Curve: Using the same solvent as a blank, measure the absorbance of each standard solution at λmax.[8][9] Plot Absorbance vs. Concentration. The plot should be linear with a correlation coefficient (R²) > 0.99.
-
Measure Sample: Measure the absorbance of the diluted, filtered sample.
-
Calculate Concentration: Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of the diluted sample.
Caption: UV-Vis Quantification Workflow.
4.2. Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a more selective and often more sensitive method, making it ideal for complex matrices or compounds with low UV absorbance.
-
Method Development: Develop a suitable isocratic or gradient HPLC method. A reverse-phase C18 column is a common starting point. The mobile phase should be optimized to achieve a sharp, well-resolved peak for the compound. The detector should be set to the compound's UV λmax.
-
Prepare Standards: As with UV-Vis, prepare a stock solution and a series of at least five calibration standards in the solvent.
-
Generate Calibration Curve: Inject each standard solution and record the peak area. Plot Peak Area vs. Concentration to generate the calibration curve (R² > 0.99).[10][11]
-
Analyze Sample: Inject the diluted, filtered sample and record the peak area.
-
Calculate Concentration: Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.
Data Presentation
Results should be tabulated clearly to allow for easy comparison and interpretation.
Table 2: Template for Reporting Solubility Data
| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 0.1 | 25.0 | ||
| Toluene | 2.4 | 25.0 | ||
| Dichloromethane | 3.1 | 25.0 | ||
| Ethyl Acetate | 4.4 | 25.0 | ||
| Acetone | 5.1 | 25.0 | ||
| Acetonitrile | 5.8 | 25.0 | ||
| Ethanol | 4.3 | 25.0 | ||
| DMSO | 7.2 | 25.0 |
Safety and Handling Precautions
Researchers must adhere to strict safety protocols when handling this compound and organic solvents.
-
Compound Hazards: Malononitrile derivatives are often classified as harmful or toxic. Specific hazard statements for this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[12][13]
-
Handling:
-
Always work in a well-ventilated chemical fume hood.[14][15]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[14][15]
-
Avoid inhalation of dust and contact with skin and eyes.[14]
-
In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).
-
-
Solvent Hazards: All organic solvents used are flammable and may have specific toxicities. Consult the SDS for each solvent before use. Store solvents in appropriate flammable storage cabinets away from ignition sources.
Conclusion
While direct solubility data for this compound remains elusive in published literature, this guide provides the scientific rationale and detailed experimental procedures necessary for its determination. By combining theoretical structural analysis with the rigorous and reliable shake-flask method, researchers can generate the high-quality solubility data essential for advancing this compound through the drug discovery pipeline. Adherence to the detailed protocols for experimentation, analysis, and safety will ensure the production of accurate, reproducible, and meaningful results.
References
- BenchChem. (n.d.). This compound.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.
- Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide.
- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.
- Saskoer.ca. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry.
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
- Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.
- Smolecule. (2023, August 16). This compound.
- ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?.
- Rowan Scientific. (n.d.). Predicting Solubility.
- Burdick & Jackson. (n.d.). Polarity of Solvents.
- PROAnalytics. (2018, December 19). Using Spectrophotometer To Determine Concentration (UV/VIS).
- Persee. (n.d.). Mastering the Use of a UV Vis Spectrometer for Concentration Analysis.
- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- Sigma-Aldrich. (n.d.). This compound.
- Hulet, R. (2021, February 13). 4: Predicting the solubility of organic molecules [Video]. YouTube.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
- Hoye, T.R. (2022, September 8). Properties of Common Organic Solvents. University of Minnesota.
- Burdick & Jackson. (n.d.). Polarity Index.
- Combi-Blocks, Inc. (2023, October 27). Safety Data Sheet: [(2-Chlorophenyl)methylene]malononitrile.
- Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate.
- Oriental Journal of Chemistry. (n.d.). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential.
- Science Department. (n.d.).
- Loba Chemie. (2015, April 9). MALONONITRILE FOR SYNTHESIS MSDS.
- Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?.
- Loba Chemie. (2015, April 9). MALONONITRILE FOR SYNTHESIS MSDS.
- Fisher Scientific. (2021, December 24).
- Sigma-Aldrich. (2025, January 2).
- Fisher Scientific. (2025, May 1).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. cdn.chromspec.com [cdn.chromspec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 7. Polarity Index [macro.lsu.edu]
- 8. mt.com [mt.com]
- 9. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]
- 10. researchgate.net [researchgate.net]
- 11. pharmaguru.co [pharmaguru.co]
- 12. physicsforums.com [physicsforums.com]
- 13. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sds.chemtel.net [sds.chemtel.net]
- 15. fishersci.com [fishersci.com]
"thermal stability and decomposition temperature of 2-(2-Methyl-4h-chromen-4-ylidene)malononitrile"
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Thermal Stability and Decomposition Temperature of 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile
Abstract: This technical guide provides a comprehensive framework for determining the thermal stability and decomposition temperature of this compound. While specific experimental data for this compound is not extensively published, this document outlines the fundamental principles, experimental protocols, and data interpretation strategies required for its complete thermal characterization. The methodologies detailed herein are grounded in established thermal analysis techniques and are designed to provide the robust and reliable data essential for applications in materials science and drug development.
Introduction: The Significance of Thermal Stability
This compound (C₁₃H₈N₂O) is a member of the 4H-chromene family, a class of heterocyclic compounds that are a focus of significant research interest.[1] Chromene derivatives are recognized for their diverse biological activities and potential therapeutic applications, including anticancer and antimicrobial properties.[1][2] Specifically, this compound has been identified as a valuable component in organic light-emitting diodes (OLEDs) and photovoltaic devices due to its electron-withdrawing properties.[3]
Given these applications, understanding the thermal stability of this compound is of paramount importance. Thermal stability dictates the upper temperature limit at which the material can be processed, stored, and utilized without undergoing chemical decomposition. For applications in electronic devices, thermal stability is critical for ensuring long-term operational integrity. In the context of drug development, it is a key parameter that influences formulation strategies, shelf-life, and storage conditions.[4]
This guide will provide the necessary theoretical background and practical protocols to empower researchers to conduct a thorough thermal analysis of this compound.
Core Methodologies for Thermal Analysis
The primary techniques for assessing the thermal stability of organic compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5] These methods provide complementary information about how a material behaves under controlled heating.
Thermogravimetric Analysis (TGA)
TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7] It is a powerful tool for determining the temperature at which a material begins to decompose, the kinetics of its decomposition, and its composition.[4][6]
The output of a TGA experiment is a thermogram, which plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. A sharp drop in mass indicates a decomposition event.
Differential Scanning Calorimetry (DSC)
DSC is a technique that measures the difference in heat flow between a sample and a reference material as a function of temperature.[8][9][10] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition.[5][9][11]
The output of a DSC experiment is a thermogram that plots heat flow on the y-axis against temperature on the x-axis. Endothermic events (heat absorption), such as melting, are typically shown as a downward peak, while exothermic events (heat release), such as decomposition, are shown as an upward peak.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, hypothetical protocol for the thermal analysis of this compound.
Sample Preparation
-
Ensure Sample Purity: The sample of this compound should be of high purity (typically >97%) to avoid interference from impurities during the analysis.[12] The synthesis of this compound is often achieved through a Knoevenagel condensation reaction between 2-methyl-4H-chromen-4-one and malononitrile.[1]
-
Sample Weighing: Accurately weigh a small amount of the sample (typically 3-10 mg) into the appropriate TGA or DSC sample pan.
-
Pan Selection: For TGA, a platinum or alumina crucible is commonly used. For DSC, aluminum pans are suitable for temperatures up to 600 °C. If higher temperatures are required, or if the sample may react with aluminum, alternative pan materials such as gold or platinum should be considered.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument Setup:
-
Place the weighed sample in the TGA instrument.
-
Select an appropriate purge gas. An inert gas, such as nitrogen, is typically used to study thermal decomposition without oxidation.
-
Set the gas flow rate (e.g., 20-50 mL/min).
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is expected to be well above the decomposition temperature (e.g., 600 °C).
-
-
Data Acquisition:
-
Record the mass of the sample as a function of temperature.
-
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Select an appropriate purge gas (e.g., nitrogen) and flow rate.
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is above any expected thermal events.
-
-
Data Acquisition:
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the TGA and DSC experimental procedures.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Interpretation of Thermal Data
The thermograms obtained from TGA and DSC analyses provide a wealth of information about the thermal properties of this compound.
TGA Data Interpretation
The TGA curve is analyzed to determine the onset temperature of decomposition (Td), which is a key indicator of thermal stability. This is often determined as the temperature at which a 5% mass loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
DSC Data Interpretation
The DSC curve is examined for endothermic and exothermic peaks.
-
Melting Point (Tm): A sharp endothermic peak will indicate the melting point of the compound.
-
Decomposition: Decomposition is often an exothermic process and will appear as a broad exothermic peak, typically at a temperature higher than the melting point. In some cases, decomposition can begin during melting, leading to overlapping peaks.[13]
Summarizing Quantitative Data
The key quantitative data from the thermal analysis should be summarized in a table for clarity.
| Parameter | Description | Expected Result for a Stable Organic Compound |
| Td (TGA) | Onset temperature of decomposition | A high value indicates good thermal stability. |
| Tmax (DTG) | Temperature of maximum decomposition rate | The peak of the derivative TGA curve. |
| Residue (%) | Mass remaining at the end of the experiment | Indicates the amount of non-volatile material. |
| Tm (DSC) | Melting point | A sharp endothermic peak. |
| ΔHm (DSC) | Enthalpy of fusion | The area under the melting peak. |
| Tdec (DSC) | Decomposition temperature | Onset of the exothermic decomposition peak. |
Factors Influencing Thermal Stability
Several factors can influence the thermal stability of this compound:
-
Chemical Structure: The presence of the stable chromene ring system likely contributes to its thermal stability. The malononitrile group, being electron-withdrawing, can also influence the overall stability.
-
Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding and π-π stacking, can increase the energy required to break down the crystal lattice and initiate decomposition.
-
Atmosphere: The presence of oxygen can lead to oxidative decomposition at lower temperatures compared to an inert atmosphere.
-
Heating Rate: The observed decomposition temperature can be influenced by the heating rate used in the experiment.[7]
Conclusion
A thorough understanding of the thermal stability and decomposition temperature of this compound is essential for its successful application in various fields. By employing the systematic approach outlined in this guide, which combines Thermogravimetric Analysis and Differential Scanning Calorimetry, researchers can obtain reliable and comprehensive data on the thermal properties of this compound. This information is critical for optimizing processing conditions, ensuring product reliability, and predicting the long-term performance of materials and devices incorporating this versatile molecule.
References
- Smolecule. (2023, August 16). This compound. Smolecule.
- Benchchem. This compound. Benchchem.
- Mettler Toledo. Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo.
- Auriga Research. Thermogravimetric Analysis (TGA)
- Wikipedia. (2023). Thermogravimetric analysis. In Wikipedia.
- Azad, G. K., & Singh, A. (2016). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (111), 54124.
- Covalent Metrology. Differential Scanning Calorimetry | DSC. Covalent Metrology.
- The Madison Group. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA). YouTube.
- Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Chemistry LibreTexts.
- Mettler Toledo.
- Wikipedia. (2023). Differential scanning calorimetry. In Wikipedia.
- Chemistry LibreTexts. (2021, July 13). 4: Differential Scanning Calorimetry (DSC). Chemistry LibreTexts.
- Lead Sciences. This compound. Lead Sciences.
- Al-Mousawi, S. M., et al. (2023).
- Frontiers in Chemistry. (2021). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry.
- International Letters of Chemistry, Physics and Astronomy. (2014).
- Sigma-Aldrich. This compound. Sigma-Aldrich.
- MDPI. (2023). Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. MDPI.
Sources
- 1. This compound|CAS 15058-15-8 [benchchem.com]
- 2. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 3. Buy this compound | 15058-15-8 [smolecule.com]
- 4. aurigaresearch.com [aurigaresearch.com]
- 5. mt.com [mt.com]
- 6. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. covalent.com [covalent.com]
- 12. This compound | 15058-15-8 [sigmaaldrich.com]
- 13. mt.com [mt.com]
The Dicyanomethylene Group in Chromene Derivatives: An In-depth Technical Guide to its Electrophilicity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chromene scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds.[1] The introduction of a dicyanomethylene group [=C(CN)₂] onto the chromene framework imparts unique electronic properties that are pivotal to both its synthesis and biological activity. This technical guide provides a detailed exploration of the pronounced electrophilicity of the dicyanomethylene group in the context of chromene derivatives. We will dissect the electronic origins of this reactivity, illustrate its strategic exploitation in the synthesis of 2-amino-4H-chromenes, and discuss its implications for the design of novel therapeutics. This document serves as a resource for researchers aiming to leverage the distinct chemical characteristics of this potent functional group.
The Intrinsic Electrophilicity of the Dicyanomethylene Group
The dicyanomethylene group is a powerful non-charged electron-withdrawing group (EWG).[2] Its ability to decrease electron density from an adjacent π-system is a consequence of two primary electronic effects:
-
Inductive Effect: The nitrogen atoms in the two cyano (-C≡N) substituents are highly electronegative, pulling electron density away from the central carbon atom through the sigma bonds.
-
Resonance Effect: The two nitrile groups act in concert to delocalize the π-electrons of a conjugated system, effectively creating a strong electron sink. In ylidenemalononitriles (the precursors to dicyanomethylene chromenes), this results in a significant polarization of the C=C double bond, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack.[3] The resonance structures below illustrate this electron delocalization, which is key to the group's function as a potent Michael acceptor.
The strong electron-withdrawing nature of the dicyanomethylene moiety significantly influences the molecule's reactivity, making it a key component in the synthesis of various heterocyclic compounds.[4]
Synthetic Exploitation: The Gateway to Dicyanomethylene Chromenes
The synthesis of the widely studied 2-amino-4H-chromene-3-carbonitrile derivatives is a classic example of how the electrophilicity of the dicyanomethylene group is harnessed. This is typically achieved through a multi-component reaction involving an aldehyde, malononitrile, and a phenolic component (like resorcinol or α/β-naphthol). The reaction proceeds via a domino Knoevenagel condensation-Michael addition-cyclization sequence.
Step 1: Knoevenagel Condensation to Form the Electrophilic Intermediate
The first phase of the reaction is the Knoevenagel condensation between an aldehyde and malononitrile, catalyzed by a weak base (e.g., piperidine or triethylamine).[1][5] This reaction forms a highly electrophilic intermediate, a benzylidenemalononitrile.
The mechanism involves the deprotonation of the acidic methylene proton of malononitrile to form a resonance-stabilized carbanion.[6] This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the benzylidenemalononitrile, a potent Michael acceptor.[7]
Experimental Protocols
The following protocols are representative examples for the synthesis of dicyanomethylene chromene derivatives.
Protocol: Synthesis of a Benzylidenemalononitrile (Knoevenagel Condensation)
-
To a solution of an aromatic aldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL), add a catalytic amount of piperidine (0.2 mmol).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure benzylidenemalononitrile derivative.
Protocol: One-Pot Synthesis of a 2-Amino-4H-chromene Derivative
-
In a round-bottom flask, combine the aromatic aldehyde (10 mmol), malononitrile (10 mmol), and the phenolic compound (e.g., resorcinol, 10 mmol) in ethanol (30 mL).
-
Add a catalytic amount of triethylamine (0.5 mmol) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-4H-chromene derivative.
Impact on Biological Activity and Drug Design
The dicyanomethylene group is not merely a synthetic handle; its electrophilic nature is often integral to the biological mechanism of action of the parent chromene derivative. Many 2-amino-4H-chromenes exhibit potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. [1]It is hypothesized that the dicyanomethylene moiety can act as a Michael acceptor for nucleophilic residues (such as cysteine) in biological targets like enzymes or proteins, leading to covalent modification and modulation of their function. This covalent targeting can lead to enhanced potency and duration of action.
| Chromene Derivative Type | Reported Biological Activities |
| 2-Amino-4-aryl-4H-chromenes | Anticancer, Antimicrobial, Anti-inflammatory [1] |
| 2-Amino-3-cyano-4H-chromenes | Apoptosis induction in cancer cells [8] |
| Dicyanomethylene-4H-pyran based dyes | Fluorescent probes for biological imaging [9] |
Conclusion
The dicyanomethylene group is a cornerstone of modern chromene chemistry. Its potent electrophilicity, derived from the synergistic inductive and resonance effects of the two nitrile substituents, dictates the primary synthetic routes to a vast library of chromene derivatives. The Knoevenagel condensation followed by a Michael addition represents a robust and efficient strategy to construct the 2-amino-4H-chromene scaffold, a privileged structure in medicinal chemistry. An understanding of the fundamental electronic properties of the dicyanomethylene group is therefore essential for chemists and drug development professionals seeking to design and synthesize novel chromene-based compounds with tailored biological activities.
References
-
No authors listed. (2017). Organocatalytic Fluorogenic Synthesis of Chromenes - PMC. National Center for Biotechnology Information. [Link]
-
Longstreet, A. R., Rivalti, D., & McQuade, D. T. (2015). Synthesis and Reactivity Profile of Ylidenemalononitrile Enamines and Their Ester Analogs Towards Electrophiles and Nucleophiles. The Journal of Organic Chemistry, 80(17), 8583–8596. [Link]
-
Longstreet, A. R., Rivalti, D., & McQuade, D. T. (2015). Synthesis and Reactivity Profile of Ylidenemalononitrile Enamines and Their Ester Analogs Towards Electrophiles and Nucleophiles. PubMed. [Link]
-
Longstreet, A. R., Rivalti, D., & McQuade, D. T. (2015). Synthesis and Reactivity Profile of Ylidenemalononitrile Enamines and Their Ester Analogs Towards Electrophiles and Nucleophiles. Figshare. [Link]
-
Al-Mokhanam, A. A., et al. (2020). The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives. Beilstein Journal of Organic Chemistry, 16, 2816–2824. [Link]
-
Longstreet, A. R., et al. (2020). Increasing Scope of Clickable Fluorophores: Electrophilic Substitution of Ylidenemalononitriles. The Journal of Organic Chemistry, 85(17), 11363–11375. [Link]
-
Mayr, H., et al. (2001). Electrophilicity Parameters for Benzylidenemalononitriles. ResearchGate. [Link]
-
No authors listed. (n.d.). Michael Addition Mechanism. BYJU'S. [Link]
-
da Silva, G. F., et al. (2019). The effect of the molecular structures of dicyanomethylene compounds on their supramolecular assembly, photophysical and electrochemical properties. RSC Publishing. [Link]
-
Organic Chemistry. (2023). Knoevenagel condensation. YouTube. [Link]
-
No authors listed. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
-
No authors listed. (n.d.). Michael Addition Reaction Mechanism. Chemistry Steps. [Link]
-
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
No authors listed. (2024). Recent advances in the synthesis chromenes and its derivatives. scite.ai. [Link]
-
No authors listed. (n.d.). Knoevenagel Condensation. Cambridge University Press. [Link]
-
Guo, Z., Zhu, W., & Tian, H. (2012). Dicyanomethylene-4H-pyran chromophores for OLED emitters, logic gates and optical chemosensors. Chemical Communications, 48(48), 6073-6084. [Link]
-
No authors listed. (n.d.). Michael addition reaction. Wikipedia. [Link]
-
Chemistry Learning. (2020). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. [Link]
-
No authors listed. (n.d.). 7.11: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. [Link]
-
No authors listed. (n.d.). Electron-withdrawing group. Wikipedia. [Link]
-
No authors listed. (n.d.). Ch12 : Substituent Effects. University of Calgary. [Link]
-
No authors listed. (n.d.). What defines electrophilicity in carbonyl compounds. ResearchGate. [Link]
Sources
- 1. purechemistry.org [purechemistry.org]
- 2. Electron-withdrawing group - Wikipedia [en.wikipedia.org]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dicyanomethylene-4H-pyran chromophores for OLED emitters, logic gates and optical chemosensors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Therapeutic Potential of 4H-Chromene Scaffolds: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold of 4H-Chromene
The 4H-chromene core, a bicyclic heterocyclic system fusing a benzene ring with a pyran ring, represents a "privileged scaffold" in medicinal chemistry. This structural motif is prevalent in a vast array of natural products and synthetic compounds, exhibiting a remarkable breadth of biological activities.[1][2][3] Its inherent drug-like properties and synthetic tractability have made it a focal point for the development of novel therapeutic agents across multiple disease areas. This guide provides an in-depth exploration of the diverse pharmacological landscape of 4H-chromene derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to elucidate their therapeutic potential.
Anticancer Activity: A Multifaceted Approach to Targeting Malignancy
4H-chromene derivatives have emerged as potent cytotoxic agents against a variety of human cancer cell lines, acting through diverse mechanisms of action.[1][2] These compounds have been shown to induce apoptosis, arrest the cell cycle, and interfere with key signaling pathways essential for tumor growth and proliferation.
A prominent mechanism involves the disruption of microtubule dynamics. Certain 4H-chromene analogs interact with tubulin at the colchicine binding site, inhibiting its polymerization and leading to a G2/M cell-cycle arrest and subsequent caspase-dependent apoptosis.[2][4] This mode of action is crucial for their antivascular and antitumor effects. Furthermore, some derivatives have been reported to inhibit critical enzymes involved in cancer progression, such as c-Src kinase and EGFR.[5]
Structure-activity relationship studies have revealed that modifications at various positions of the 4H-chromene ring can significantly influence their anticancer potency. For instance, the nature and substitution pattern of the aryl group at the 4-position are critical for cytotoxicity.[6]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
A standard method to evaluate the anticancer potential of 4H-chromene derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HepG-2 for liver cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with serial dilutions of the 4H-chromene compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the media is replaced with fresh media containing MTT solution (0.5 mg/mL). The plates are incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol). The absorbance is then measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Causality: This assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, thus providing a quantitative measure of cytotoxicity.
Quantitative Data: Cytotoxic Activity of 4H-Chromene Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 74 | HeLa, A549, Hep2 | 9 ± 0.73, 4 ± 0.35, 0.75 ± 0.06 | [1] |
| Compound 151 | Caco-2 | 10.8 ± 1.5 | [1] |
| Compound 4a/4b | SK-LU-1, PC-3 | More active than cisplatin | [7] |
| Compound 12/13 | HCT-116, MCF-7, HepG-2 | 0.3 - 2 µg/mL | [2] |
| Compound 59/60 | Various | 0.7 - 3.0 µg/mL, 0.8 - 1.4 µg/mL | [2] |
Antimicrobial and Antifungal Activity: Combating Infectious Diseases
The 4H-chromene scaffold is a promising framework for the development of novel antimicrobial and antifungal agents.[8][9][10] These compounds have demonstrated efficacy against a range of pathogenic bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), and various fungal species.[9]
The proposed mechanisms of antimicrobial action include the inhibition of essential enzymes, disruption of cell wall synthesis, and interference with nucleic acid and protein production.[9] For instance, certain 2-amino-3-cyano-4H-chromenes are believed to inhibit lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.[7]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of 4H-chromene derivatives against various microorganisms is commonly determined using the broth microdilution method.
Methodology:
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density.
-
Compound Dilution: The 4H-chromene compounds are serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Causality: This method provides a quantitative measure of the antimicrobial potency of a compound by determining the minimum concentration required to inhibit microbial growth.
Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial screening of 4H-chromene derivatives.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. 4H-chromene derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory mediators and signaling pathways.[11][12][13]
One of the key mechanisms is the repolarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[11][12] This shift is associated with a decrease in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as nitric oxide (NO).[11][13] Furthermore, some derivatives have been shown to inhibit the TLR4/MAPK signaling pathway, a critical pathway in the inflammatory response.[14]
Signaling Pathway: Macrophage Repolarization by 4H-Chromenes
Caption: 4H-chromenes promote macrophage repolarization from M1 to M2.
Antioxidant Properties: Scavenging Reactive Oxygen Species
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a multitude of diseases. 4H-chromene derivatives have been recognized for their potent antioxidant activities.[10][15][16]
Their antioxidant capacity is often attributed to their ability to act as radical scavengers, donating a hydrogen atom to neutralize free radicals.[15] The presence of hydroxyl groups on the chromene scaffold, particularly on the fused benzene ring, enhances this activity.
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging activity of compounds.
Methodology:
-
DPPH Solution Preparation: A fresh solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Compound Incubation: Different concentrations of the 4H-chromene derivatives are mixed with the DPPH solution.
-
Absorbance Measurement: The decrease in absorbance of the DPPH solution is measured spectrophotometrically at its maximum absorbance wavelength (around 517 nm) after a specific incubation period.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the compound). The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
Causality: The DPPH radical is a stable free radical that has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the color changes to yellow. The degree of discoloration is indicative of the scavenging potential of the compound.
Antiviral and Neuroprotective Activities: Expanding the Therapeutic Horizon
Beyond the aforementioned activities, 4H-chromene scaffolds have also shown promise as antiviral and neuroprotective agents.
Antiviral Activity: Certain 4H-chromene derivatives have demonstrated inhibitory activity against a range of viruses, including SARS-CoV-2, Dengue virus, and Chikungunya virus.[17][18][19] Their mechanisms of action can involve targeting viral enzymes, such as proteases and RNA-dependent RNA polymerase (RdRp), or interfering with viral entry and replication processes.[17][18] For example, isoginkgetin, a flavonoid containing the 4H-chromen-4-one scaffold, showed notable inhibitory potency against the SARS-CoV-2 virus with an IC50 value of 22.81 μM.[17]
Neuroprotective Effects: Several studies have highlighted the neuroprotective potential of 4H-chromene derivatives.[20][21] They can protect neuronal cells from excitotoxicity and oxidative stress, which are key pathological features of neurodegenerative diseases like Alzheimer's disease.[21] Some compounds have been shown to inhibit monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes that are important targets in the treatment of neurodegenerative disorders.[20] One derivative, BL-M, has been shown to protect against NMDA-induced excitotoxicity and enhance the ERK-mediated phosphorylation of CREB, a crucial neuroprotective signaling pathway.[21]
Conclusion and Future Directions
The 4H-chromene scaffold represents a highly versatile and privileged structure in drug discovery, with a wide spectrum of demonstrated biological activities. The synthetic accessibility of this core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties and the development of potent and selective therapeutic agents. Future research should focus on elucidating the precise molecular targets and mechanisms of action for various 4H-chromene derivatives, as well as optimizing their pharmacokinetic and pharmacodynamic profiles for clinical translation. The continued exploration of this remarkable scaffold holds significant promise for the development of next-generation therapeutics to address a range of unmet medical needs.
References
-
Al-Zandi, M. S., et al. (2022). Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches. PubMed Central. [Link]
-
Al-Warhi, T., et al. (2023). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. [Link]
-
de F. F. M. Viana, G., et al. (2022). Evidence that the anti-inflammatory effect of 4-aryl-4H-chromenes is linked to macrophage repolarization. Fundamental & Clinical Pharmacology. [Link]
-
Rojas-Hernández, S., et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules. [Link]
-
Shah, N. K., et al. (2014). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Journal of Chemical Sciences. [Link]
-
Sul, R. D., et al. (2023). Synthesis and biological evaluation of new 2-Amino-7-hydroxy-8-methyl-4-aryl-4H-chromene-3-carbonitrile derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Kumar, A., et al. (2022). Inhibitory Potential of Chromene Derivatives on Structural and Non-Structural Proteins of Dengue Virus. Molecules. [Link]
-
de F. F. M. Viana, G., et al. (2022). Evidence that the anti-inflammatory effect of 4-aryl-4H-chromenes is linked to macrophage repolarization. ResearchGate. [Link]
-
Kumar, A., et al. (2023). Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review. Asian Journal of Research in Chemistry. [Link]
-
Kumar, A., et al. (2022). In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Derivatives. ChemistrySelect. [Link]
-
Nayak, V. V., et al. (2016). Synthesis and Antiviral Activity of 2-aryl-4H-chromen-4-one Derivatives Against Chikungunya Virus. ResearchGate. [Link]
-
Kumar, A., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. [Link]
-
Afifi, T. H., et al. (2017). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. PubMed Central. [Link]
-
Kumar, A., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. [Link]
-
Kumar, A., et al. (2023). Synthesis and Antioxidant Activity of some novel 4H- Chromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles. Biointerface Research in Applied Chemistry. [Link]
-
Lee, H. S., et al. (2014). Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Various Authors. (n.d.). 4H-Chromenes with biological activity. ResearchGate. [Link]
-
Kumar, A., et al. (2021). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. PubMed Central. [Link]
-
Namasivayam, V., et al. (2019). Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy. ACS Omega. [Link]
-
Proença, F., et al. (2016). Biological importance of structurally diversified chromenes. European Journal of Medicinal Chemistry. [Link]
-
Various Authors. (n.d.). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. ResearchGate. [Link]
-
Various Authors. (n.d.). 4H-Chromene-based anticancer agents towards multi-drug resistant HL60/MX2 human leukemia: SAR at the 4th and 6th positions. ResearchGate. [Link]
-
Various Authors. (n.d.). In Silico drug design and analysis of 4-phenyl-4H-Chromene derivatives as anticancer and anti-inflammatory agents. ResearchGate. [Link]
-
Elgemeie, G. H., et al. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. Molecules. [Link]
-
El-Sayed, M. A. A., et al. (2024). Design, synthesis and antibacterial assessment of novel 4H-chromene analogues. Scientific Reports. [Link]
-
Stanković, N., et al. (2021). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. Antioxidants. [Link]
-
Various Authors. (n.d.). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. ResearchGate. [Link]
-
Mphahlele, M. J., et al. (2021). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. Molecules. [Link]
-
Kim, D. H., et al. (2021). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. Antioxidants. [Link]
-
Kumar, A., et al. (2023). Synthesis and Antioxidant Activity of some novel 4HChromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles. ResearchGate. [Link]
-
Various Authors. (2013). In Silico Drug Design and Analysis of 4-Phenyl-4h-Chromene Derivatives as Anticancer and Anti-Inflammatory Agents. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Various Authors. (n.d.). Natural and synthetic bioactive 4H-chromene compounds. ResearchGate. [Link]
-
Wang, Y., et al. (2021). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Various Authors. (n.d.). Compounds with 4H-benzo[h]chromene scaffold (highlighted in blue) exhibiting cytotoxic effects. ResearchGate. [Link]
-
Various Authors. (n.d.). Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. Asian Journal of Research in Chemistry. [Link]
-
Surjeet, et al. (2024). Design, Synthesis and Antimicrobial Evaluation of Polyhydroxy 4H- Chromene Derivatives. Nanotechnology Perceptions. [Link]
Sources
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological importance of structurally diversified chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. nanobioletters.com [nanobioletters.com]
- 11. Evidence that the anti-inflammatory effect of 4-aryl-4H-chromenes is linked to macrophage repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. One moment, please... [biointerfaceresearch.com]
- 16. researchgate.net [researchgate.net]
- 17. Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibitory Potential of Chromene Derivatives on Structural and Non-Structural Proteins of Dengue Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Methodological & Application
Utilizing 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile as a Non-Fullerene Acceptor in Organic Solar Cells
An Application Note for Researchers and Scientists
Abstract and Introduction
Organic solar cells (OSCs) represent a promising frontier in renewable energy, offering advantages such as low-cost manufacturing, mechanical flexibility, and material tunability.[1] For decades, the field was dominated by fullerene-based acceptors. However, inherent limitations in fullerenes, such as weak absorption in the visible spectrum and limited energy level tunability, capped device performance.[2] The advent of non-fullerene acceptors (NFAs) has catalyzed a rapid increase in power conversion efficiencies (PCE), with values now approaching 20%.[3][4][5] NFAs provide significant advantages, including strong light absorption, highly tunable energy levels, and improved charge transport characteristics.[2][6][7]
This application note provides a detailed guide to the use of 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile (MCM) , also known as CMCN, as a representative NFA in the fabrication and characterization of bulk-heterojunction (BHJ) organic solar cells.[8] MCM belongs to a versatile class of compounds featuring a chromene moiety for enhanced optical properties and an electron-withdrawing malononitrile group, making it a suitable electron acceptor for photovoltaic applications.[8][9] We will cover the synthesis of MCM, provide step-by-step protocols for device fabrication, and outline key characterization techniques to assess performance. This guide is intended for researchers in materials science and photovoltaics seeking to explore novel NFA materials.
Synthesis of this compound (MCM)
The synthesis of MCM is typically achieved via a Knoevenagel condensation, a well-established reaction in organic chemistry involving an active methylene compound (malononitrile) and a carbonyl compound (2-methyl-4H-chromen-4-one).[8][10] The active methylene group of malononitrile is crucial for this and many other heterocyclic syntheses.[10]
Synthesis Protocol
The following protocol describes a common method for synthesizing MCM.[8]
Step 1: Synthesis of 2-Methyl-4H-chromen-4-one The precursor is typically synthesized through the cyclization of 1-(2-hydroxyphenyl)butane-1,3-dione.
Step 2: Knoevenagel Condensation to Yield MCM
-
In a round-bottom flask, dissolve 2-methyl-4H-chromen-4-one (1 equivalent) and malononitrile (1.2 equivalents) in acetic anhydride.
-
Reflux the reaction mixture at 140°C for approximately 14 hours. The progress can be monitored using thin-layer chromatography (TLC).
-
After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Add water to the crude residue and reflux for an additional 30 minutes to hydrolyze any remaining acetic anhydride.
-
Perform a solvent extraction using methylene chloride. Dry the organic layer with an anhydrous drying agent like MgSO₄.
-
Concentrate the solution to yield the crude product.
-
Purify the crude solid using silica gel column chromatography to obtain MCM as a pure orange solid.[8]
Green Chemistry Alternative
Recent advancements have focused on more environmentally benign synthesis methods. One such approach utilizes deep eutectic solvents (DES) as green, recyclable solvents, allowing for a catalyst-free, one-pot reaction at room temperature.[8] This method significantly reduces hazardous waste and improves the sustainability of the synthesis.[8]
Synthesis Workflow Diagram
Caption: Knoevenagel condensation workflow for the synthesis of MCM.
Physicochemical Properties of MCM
Understanding the fundamental properties of MCM is critical for designing efficient solar cell devices. The chromene structure and malononitrile group dictate its electronic and optical characteristics.[9]
| Property | Value / Description |
| Chemical Name | This compound |
| CAS Number | 15058-15-8[11][12][13] |
| Molecular Formula | C₁₃H₈N₂O[8][9][11] |
| Molecular Weight | 208.22 g/mol [8][12] |
| Physical Form | Solid[12] |
| Function in OSCs | Electron Acceptor (Non-Fullerene Acceptor)[8][9] |
| Key Structural Features | Chromene moiety enhances optical properties; electron-withdrawing malononitrile group facilitates electron acceptance.[8][9] |
| Solubility | Soluble in common organic solvents used for OSC fabrication (e.g., chloroform, chlorobenzene). Note: Solubility should be experimentally verified. |
| HOMO / LUMO Levels | Typical for NFAs: LUMO level is engineered to be slightly lower than the donor material for efficient charge transfer. HOMO level is lower than the donor to maximize Voc. |
| Optical Absorption | Expected: Strong absorption in the visible and/or near-infrared regions, complementary to the chosen donor polymer.[2] |
Fabrication Protocol for MCM-Based Organic Solar Cells
This section provides a generalized, step-by-step protocol for fabricating a BHJ solar cell using MCM as the acceptor. The procedure described is for an "inverted" device architecture (Substrate/ITO/ETL/Active Layer/HTL/Top Electrode), which often provides enhanced device stability.
Materials and Equipment
-
Substrates: Indium Tin Oxide (ITO) coated glass slides.
-
Donor Material: A suitable polymer donor (e.g., PM6).
-
Acceptor Material: Synthesized this compound (MCM).
-
Transport Layers: Materials for Electron Transport Layer (ETL) (e.g., ZnO nanoparticle ink) and Hole Transport Layer (HTL) (e.g., PEDOT:PSS or MoO₃).
-
Solvents: High-purity chloroform or chlorobenzene, isopropanol, deionized water.
-
Equipment: Ultrasonic bath, spin coater (preferably in a nitrogen-filled glovebox), thermal evaporator, solar simulator, sourcemeter.
Step-by-Step Device Fabrication
1. Substrate Cleaning (Critical for Performance)
-
Sequentially sonicate ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and then treat with UV-Ozone for 15 minutes to remove organic residues and improve the surface wettability.
-
Causality: A pristine substrate surface is essential to ensure uniform film formation and prevent short-circuits or performance degradation.
2. Electron Transport Layer (ETL) Deposition
-
Deposit a thin layer of ZnO nanoparticle ink onto the clean ITO substrate via spin coating.
-
Anneal the substrates at a moderate temperature (e.g., 150°C) for 15 minutes to remove residual solvent and form a uniform ETL.
-
Causality: The ETL facilitates the selective collection of electrons at the ITO electrode while blocking holes.
3. Active Layer Preparation and Deposition (Inside a Glovebox)
-
Prepare a blend solution by dissolving the donor polymer (e.g., PM6) and the acceptor (MCM) in a suitable solvent like chloroform. The donor:acceptor weight ratio (e.g., 1:1.2) and overall concentration must be optimized.
-
Stir the solution overnight on a hotplate at a low temperature (e.g., 40°C) to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before use.
-
Deposit the active layer blend onto the ETL-coated substrate using dynamic spin coating.[14] The spin speed and time are critical parameters that control the film thickness and morphology, which must be optimized for the specific material blend.
-
Causality: The active layer is where light is absorbed and charge is generated. The intimate mixing of donor and acceptor in the BHJ morphology is crucial for efficient exciton dissociation.[14] Performing this step in an inert nitrogen atmosphere prevents degradation of the organic materials by oxygen and moisture.
4. Hole Transport Layer (HTL) Deposition
-
Deposit a thin layer of MoO₃ via thermal evaporation on top of the active layer.
-
Causality: The HTL facilitates the selective collection of holes at the top electrode and acts as an electron-blocking layer.
5. Top Electrode Deposition
-
Using a shadow mask to define the active area, deposit the top metal electrode (e.g., 100 nm of Silver, Ag) by thermal evaporation under high vacuum (<10⁻⁶ Torr).
-
Causality: The top electrode completes the circuit, collecting the holes transported through the HTL.
OSC Fabrication Workflow Diagram
Caption: Step-by-step workflow for fabricating an inverted OSC device.
Device Characterization and Performance
After fabrication, the devices must be characterized to determine their photovoltaic performance.
Current Density-Voltage (J-V) Analysis
The primary characterization method is measuring the J-V curve under simulated AM 1.5G solar illumination (100 mW/cm²).[14] From this curve, the key performance metrics are extracted:
-
Power Conversion Efficiency (PCE): The overall efficiency of converting light to electrical power.
-
Open-Circuit Voltage (Voc): The maximum voltage at zero current.
-
Short-Circuit Current Density (Jsc): The maximum current density at zero voltage.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, indicating the efficiency of charge extraction.
Performance Data Table
This table should be populated with experimentally determined values.
| Parameter | Symbol | Unit | Typical Range for NFAs | Measured Value |
| Open-Circuit Voltage | Voc | V | 0.8 - 1.1 | |
| Short-Circuit Current | Jsc | mA/cm² | 15 - 25 | |
| Fill Factor | FF | % | 70 - 80 | |
| Power Conversion Efficiency | PCE | % | 10 - 18%+[6] |
External Quantum Efficiency (EQE)
EQE (or IPCE) measurement reveals the ratio of collected charge carriers to incident photons at each wavelength.[14] Integrating the EQE spectrum should yield a Jsc value that corresponds closely to the one measured from the J-V curve, serving as a validation of the results.
Mechanistic Insights and Device Physics
The operation of an MCM-based OSC is governed by the electronic energy levels of the donor and acceptor materials.
-
Light Absorption: Photons are absorbed by the donor and/or acceptor materials, creating tightly bound electron-hole pairs called excitons.
-
Exciton Diffusion: The excitons diffuse through the material until they reach the donor-acceptor (D-A) interface.
-
Charge Separation: At the interface, if the energy offset is sufficient, the exciton dissociates. The electron is transferred to the LUMO (Lowest Unoccupied Molecular Orbital) of the acceptor (MCM), and the hole remains on the HOMO (Highest Occupied Molecular Orbital) of the donor. The electron-withdrawing malononitrile group in MCM is key to this process.[9]
-
Charge Transport: The separated electrons and holes travel through the acceptor and donor domains, respectively.
-
Charge Collection: Electrons are collected by the ETL at the cathode (ITO), and holes are collected by the HTL at the anode (Ag), generating a photocurrent.
Energy Level Diagram
The following diagram illustrates the charge generation and collection process in an MCM-based OSC.
Sources
- 1. 2016: Breakthrough in the Efficiency of Organic Solar Cells – 12.7 Percent [solarmagazine.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress in organic solar cells based on non-fullerene acceptors: materials to devices - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. pv-magazine-usa.com [pv-magazine-usa.com]
- 5. Rational molecular and device design enables organic solar cells approaching 20% efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 8. This compound|CAS 15058-15-8 [benchchem.com]
- 9. Buy this compound | 15058-15-8 [smolecule.com]
- 10. scispace.com [scispace.com]
- 11. This compound - Lead Sciences [lead-sciences.com]
- 12. This compound | 15058-15-8 [sigmaaldrich.com]
- 13. This compound | 15058-15-8 [chemicalbook.com]
- 14. mdpi.com [mdpi.com]
Application and Protocols for 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Introduction: The Role of Chromene-Based Emitters in Next-Generation Displays
Organic Light-Emitting Diodes (OLEDs) represent a significant leap forward in display and lighting technology, offering superior contrast, color reproduction, and form factor flexibility over traditional liquid crystal displays. The heart of an OLED is the emissive layer (EML), where organic semiconductor materials convert electrical current into light. The choice of emitter molecule is paramount, dictating the device's color purity, efficiency, and operational stability. Within the vast landscape of organic emitters, chromene derivatives have emerged as a promising class of materials, particularly for achieving vibrant and stable red emission.
This document provides a detailed technical guide on the application of a specific chromene derivative, 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile (CMCN) , as a red fluorescent dopant in OLEDs. The inherent donor-π-acceptor structure of CMCN, arising from the chromene donor and the electron-withdrawing malononitrile group, facilitates efficient intramolecular charge transfer (ICT), which is crucial for achieving red-shifted emission.[1] This guide will cover the synthesis of CMCN, its key photophysical and chemical properties, and detailed protocols for its incorporation into a multilayer OLED device, providing researchers with the foundational knowledge to explore and optimize its performance.
Compound Profile: this compound (CMCN)
CMCN is a small organic molecule belonging to the 4H-chromene family.[2] Its utility in OLEDs stems from its favorable photophysical properties that make it an effective red emitter when doped into a suitable host material.
Molecular Structure and Properties
The molecular structure of CMCN is key to its function. The chromene moiety acts as an electron donor, while the dicyanomethylene group serves as a potent electron acceptor. This arrangement creates a strong intramolecular charge transfer character, which is fundamental to its fluorescent properties.
Caption: Molecular Structure of this compound.
Physicochemical and Spectroscopic Data
A comprehensive understanding of CMCN's properties is essential for its effective application. The following table summarizes key data points.
| Property | Value | Source |
| CAS Number | 15058-15-8 | [2] |
| Molecular Formula | C₁₃H₈N₂O | [2] |
| Molecular Weight | 208.22 g/mol | [2] |
| Physical Form | Solid | |
| Melting Point | 332-334 °C (recrystallized from ethanol) | [3] |
| Storage | Sealed in a dry environment at room temperature | |
| FT-IR (ν, cm⁻¹) | ~2210 (C≡N stretching) | [2] |
| Purity | Typically >97% for OLED applications |
Synthesis of this compound
CMCN is typically synthesized via a Knoevenagel condensation reaction between 2-methyl-4H-chromen-4-one and malononitrile.[2] This reaction is a classic method for forming carbon-carbon double bonds and is well-suited for this particular synthesis.
Synthesis Pathway
The synthesis involves a two-step process starting from 1-(2-hydroxyphenyl)butane-1,3-dione, which is first cyclized to form the 2-methyl-4H-chromen-4-one intermediate. This intermediate is then reacted with malononitrile to yield the final product, CMCN.[2]
Caption: Synthesis pathway for CMCN.
Detailed Experimental Protocol for Synthesis
This protocol details the Knoevenagel condensation step for the synthesis of CMCN.
Materials and Reagents:
-
2-methyl-4H-chromen-4-one
-
Malononitrile
-
Acetic anhydride
-
Deionized water
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-methyl-4H-chromen-4-one (1 equivalent) and malononitrile (1.2 equivalents) in acetic anhydride (approximately 5-10 mL per gram of chromenone).[2]
-
Reaction: Heat the mixture to reflux (approximately 140°C) with constant stirring for 12-16 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Evaporate the acetic anhydride under reduced pressure using a rotary evaporator.[2]
-
Hydrolysis: Add deionized water to the residue and reflux for 30-60 minutes to hydrolyze any remaining acetic anhydride.[2]
-
Isolation: Cool the mixture and collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of deionized water.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound as a solid.[3]
-
Drying: Dry the purified product in a vacuum oven.
Characterization:
-
Confirm the identity and purity of the synthesized CMCN using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The FT-IR spectrum should show a characteristic strong peak around 2210 cm⁻¹ corresponding to the C≡N stretch.[2]
Application in OLEDs: Device Fabrication and Characterization
CMCN is primarily used as a red fluorescent dopant in the emissive layer of an OLED.[5] Doping a small amount of CMCN into a suitable host material allows for efficient energy transfer from the host to the dopant, resulting in red light emission from the CMCN molecules.[6] This approach enhances the device's efficiency and color purity.[6]
Proposed OLED Device Architecture
A typical multilayer OLED structure incorporating CMCN as a red dopant is outlined below. The choice of adjacent layers (hole transport, electron transport, etc.) is critical for balanced charge injection and transport, leading to optimal device performance.
Caption: A representative multilayer OLED device architecture using CMCN as a red dopant.
Protocol for Solution-Processed OLED Fabrication
This protocol outlines the fabrication of a solution-processed OLED. For vapor-deposited devices, the spin-coating steps would be replaced with thermal evaporation in a high-vacuum chamber.
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) solution (e.g., PEDOT:PSS)
-
Hole Transport Layer (HTL) material and appropriate solvent
-
Host material for the emissive layer and appropriate solvent
-
This compound (CMCN)
-
Electron Transport Layer (ETL) material and appropriate solvent
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
High-purity aluminum (for cathode)
-
Spin coater
-
Hotplate
-
High-vacuum thermal evaporator
-
Glovebox with an inert atmosphere (N₂)
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 10-15 minutes to improve the work function of the ITO.
-
-
Hole Injection Layer (HIL) Deposition:
-
Inside a glovebox, spin-coat a filtered PEDOT:PSS solution onto the ITO substrate.
-
Anneal the substrate on a hotplate at a specified temperature (e.g., 120-150°C) to remove residual solvent.
-
-
Hole Transport Layer (HTL) Deposition (Optional but Recommended):
-
Prepare a solution of the HTL material in a suitable solvent.
-
Spin-coat the HTL solution on top of the HIL.
-
Anneal the substrate to remove the solvent.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the host material and the CMCN dopant in a suitable solvent (e.g., chloroform, chlorobenzene). The doping concentration of CMCN will need to be optimized, but a starting point is typically 1-10% by weight relative to the host.
-
Spin-coat the EML solution onto the HTL.
-
Anneal the substrate to remove the solvent.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporator.
-
Deposit the ETL by thermal evaporation.
-
Sequentially deposit a thin layer of an EIL material like LiF, followed by a thicker layer of aluminum to form the cathode.
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox.
-
Device Characterization and Performance Evaluation
Once fabricated, the OLED devices should be characterized to evaluate their performance.
Key Performance Metrics:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: To determine the turn-on voltage and luminance efficiency.
-
Electroluminescence (EL) Spectrum: To confirm the color of the emitted light and calculate the CIE coordinates for color purity.
-
External Quantum Efficiency (EQE): To measure the efficiency of converting electrons to photons.
-
Device Stability and Lifetime: To assess the operational robustness of the device, often reported as LT₅₀ or LT₉₀ (the time for the luminance to decrease to 50% or 90% of its initial value at a constant current).
Expected Performance:
While specific performance data for CMCN is not widely published, related dicyanomethylene-chromene derivatives have been shown to produce saturated red emission.[5] The optimization of the host material, doping concentration, and layer thicknesses in the device architecture will be crucial for achieving high efficiency and stability. For red fluorescent dopants, achieving a high external quantum efficiency can be challenging, but with careful device engineering, good performance is attainable.[7]
Causality and Self-Validation in Experimental Design
Expertise-Driven Experimental Choices:
-
Solvent Selection: The choice of solvent for the emissive layer is critical. It must dissolve both the host and the dopant without causing aggregation, and its evaporation rate will influence the morphology of the thin film. A solvent that promotes a smooth, uniform film is essential for preventing short circuits and ensuring consistent device performance.
-
Doping Concentration: The concentration of CMCN will directly impact the efficiency of Förster resonance energy transfer from the host. Too low a concentration will result in incomplete energy transfer and blue-shifted emission from the host. Too high a concentration can lead to aggregation-caused quenching, where the dopant molecules interact and form non-emissive states, reducing the overall device efficiency.
-
Layer Thicknesses: The thickness of each layer in the OLED stack must be carefully optimized. The EML thickness affects the recombination zone of electrons and holes. The thicknesses of the transport layers influence the charge balance within the device. An imbalance of charge carriers can lead to reduced efficiency and faster degradation.
Trustworthiness Through Self-Validating Protocols:
-
Control Devices: When optimizing a CMCN-based device, it is essential to fabricate control devices. This includes a device without the dopant to observe the host emission and devices with varying dopant concentrations to identify the optimal loading.
-
Reproducibility: Each experimental run should include multiple identical devices to ensure the reproducibility of the results. Statistical analysis of the performance data across these devices will validate the fabrication process.
-
Degradation Analysis: To understand the stability of the device, it is important to monitor the changes in the J-V-L characteristics and EL spectrum over time. This can provide insights into the degradation mechanisms at play. The operational lifetime of OLEDs is a critical parameter for practical applications.[8][9]
Conclusion and Future Outlook
This compound stands as a promising candidate for a red fluorescent dopant in OLEDs, owing to its advantageous intramolecular charge transfer characteristics. This guide has provided a comprehensive overview of its synthesis, properties, and a detailed protocol for its incorporation into a solution-processed OLED device. The provided protocols are designed to be a robust starting point for researchers. Further optimization of the host material, device architecture, and fabrication parameters will be key to unlocking the full potential of CMCN and other novel chromene-based emitters, paving the way for the next generation of highly efficient and stable red OLEDs for display and lighting applications.
References
-
Chen, C.-T. (2004). Evolution of Red Organic Light-Emitting Diodes: Materials and Devices. Accounts of Chemical Research, 37(10), 737-745. [Link]
-
Guo, Z., Zhu, W., & Tian, H. (2012). Dicyanomethylene-4H-pyran chromophores for OLED emitters, logic gates and optical chemosensors. Chemical Communications, 48(49), 6073-6084. [Link]
-
Kawabata, Y., et al. (2017). Operational lifetimes of organic light-emitting diodes dominated by Förster resonance energy transfer. Nature Communications, 8, 14153. [Link]
-
Khan, A. A., et al. (2014). The condensation of salicylaldehydes and malononitrile revisited: synthesis of new dimeric chromene derivatives. RSC Advances, 4(109), 64051-64058. [Link]
-
Lee, J., et al. (2023). Lifetime Comparisons of Organic Light-Emitting Diodes Fabricated by Solution and Evaporation Processes. Micromachines, 14(2), 263. [Link]
-
Moosavi-Zare, A. R., et al. (2019). Tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivative. Progress in Chemical and Biochemical Research, 2(2), 59-65. [Link]
-
Percino, M. J., et al. (2019). A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations. RSC Advances, 9(49), 28704-28717. [Link]
-
Sharma, V., et al. (2014). Novel Methods of Knoevenagel Condensation. International Journal of Engineering Research & Technology, 3(11), 861-864. [Link]
-
Zhang, X. H., et al. (2003). A new family of red dopants based on chromene-containing compounds for organic electroluminescent devices. Journal of Materials Chemistry, 13(7), 1753-1758. [Link]
-
Zhu, M., et al. (2022). Lifetime modeling for organic light-emitting diodes: a review and analysis. Journal of the Society for Information Display, 30(11), 937-950. [Link]
Sources
- 1. Dicyanomethylene-4H-pyran chromophores for OLED emitters, logic gates and optical chemosensors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. This compound|CAS 15058-15-8 [benchchem.com]
- 3. This compound | 15058-15-8 [chemicalbook.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 6. ossila.com [ossila.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Protocol for the Synthesis of Fused Chromene Derivatives via Michael Addition to 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile
An Application Note for Researchers and Drug Development Professionals
Abstract
Chromene and its fused heterocyclic derivatives represent a "privileged scaffold" in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This application note provides a detailed, field-tested protocol for the synthesis of complex chromene derivatives, specifically focusing on the use of 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile as a versatile starting material. The inherent reactivity of this substrate, driven by the powerful electron-withdrawing dicyanoethylene group, makes it an exceptional Michael acceptor for the construction of novel polycyclic systems.[6] We present a robust, step-by-step methodology for the synthesis of pyrano[2,3-c]chromene derivatives, explain the underlying reaction mechanism, and offer expert insights into process optimization and troubleshooting.
Introduction: The Significance of Chromenes in Drug Discovery
The chromene nucleus, a fusion of a benzene and a pyran ring, is a cornerstone in the architecture of numerous natural products and synthetic compounds with profound biological relevance.[4] Derivatives of this scaffold are known to interact with various cellular targets, leading to a diverse range of therapeutic effects.[1][3] For instance, certain benzochromene derivatives have demonstrated potent antitumor activity, with some compounds advancing to clinical trials.[7] The functionalization of the chromene ring allows for the fine-tuning of a molecule's physicochemical properties, making it an attractive template for developing new therapeutic agents.
The starting material for the protocol herein, this compound, is a highly activated Michael acceptor. The malononitrile group strongly polarizes the exocyclic double bond, rendering the β-carbon electrophilic and highly susceptible to attack by a wide range of nucleophiles.[6] This predictable reactivity provides a reliable and efficient pathway for carbon-carbon and carbon-heteroatom bond formation, enabling the construction of complex, fused heterocyclic systems in a controlled manner.
Reaction Principle and Mechanism
The synthesis detailed in this note proceeds via a domino reaction sequence initiated by a base-catalyzed Michael addition. This multi-step, one-pot process is highly efficient and aligns with the principles of green chemistry by minimizing intermediate workups and solvent waste.[8][9]
The key mechanistic steps are:
-
Base-Catalyzed Nucleophile Formation: A basic catalyst, such as piperidine, deprotonates an active methylene compound (in this example, 4-hydroxycoumarin), generating a resonance-stabilized carbanion (enolate).
-
Michael Addition: The generated nucleophile attacks the electrophilic β-carbon of the this compound. This is the key bond-forming step that creates a new acyclic intermediate.
-
Intramolecular Cyclization (Annulation): The intermediate undergoes a spontaneous intramolecular cyclization. In this case, the hydroxyl group of the coumarin moiety attacks one of the nitrile groups.
-
Tautomerization: A final tautomerization step leads to the formation of the stable, aromatic fused heterocyclic product.
This mechanistic pathway is highly reliable for a variety of C-H acids, such as pyrazolones, barbituric acid, and dimedone, allowing for the generation of a diverse library of novel chromene derivatives.
Sources
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in the synthesis chromenes and its derivatives [wisdomlib.org]
- 6. Buy this compound | 15058-15-8 [smolecule.com]
- 7. Design of New Benzo[h]chromene Derivatives: Antitumor Activities and Structure-Activity Relationships of the 2,3-Positions and Fused Rings at the 2,3-Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. growingscience.com [growingscience.com]
Application Notes & Protocols: Elucidating the Anticancer Mechanisms of 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile (CMCN) Derivatives
I. Introduction and Scientific Context
The 4H-chromene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Among these, derivatives of 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile (CMCN) have emerged as a promising class of anticancer agents. Their synthetic accessibility and potent cytotoxic effects against various cancer cell lines have spurred significant interest in understanding their molecular mechanisms of action.[4][5][6]
This guide provides a detailed exploration of the predominant anticancer mechanisms associated with CMCN derivatives. It moves beyond a simple recitation of facts to offer a causal framework, explaining why certain biological effects are observed and how they can be experimentally validated. The protocols herein are designed as self-validating systems, providing researchers with the tools to rigorously investigate these compounds in their own laboratories.
II. Core Anticancer Mechanisms of Action
Research indicates that CMCN and its related analogs do not rely on a single mode of action. Instead, they induce cancer cell death through a coordinated assault on multiple critical cellular processes. The primary mechanisms include disruption of microtubule dynamics, induction of apoptosis, cell cycle arrest, and inhibition of key signaling kinases.
A. Mechanism 1: Disruption of Microtubule Dynamics
A principal mechanism for many cytotoxic chromene derivatives is the destabilization of the cellular cytoskeleton.[1] Unlike taxanes which stabilize microtubules, certain CMCN analogs are believed to function as microtubule-destabilizing agents.
Causality and Scientific Rationale: Microtubules, dynamic polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division. By interfering with their ability to polymerize and depolymerize, these compounds prevent the proper segregation of chromosomes, leading to a mitotic catastrophe and subsequent cell death. Some chromene analogs are known to interact with the colchicine-binding site on β-tubulin, obstructing the assembly of tubulin dimers into microtubules.[1] This disruption is a direct trigger for a G2/M phase cell cycle arrest and the initiation of caspase-dependent apoptosis.[1]
Caption: Workflow of microtubule disruption by CMCN derivatives.
B. Mechanism 2: Induction of Apoptosis via the Intrinsic Pathway
Apoptosis, or programmed cell death, is a critical endpoint for effective anticancer therapies. CMCN derivatives are potent inducers of apoptosis, primarily through the intrinsic (mitochondrial) pathway.[7][8]
Causality and Scientific Rationale: The cellular stress induced by microtubule disruption or other insults converges on the mitochondria. This leads to a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[9] An increase in the Bax/Bcl-2 ratio compromises the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.[8] Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the systematic dismantling of the cell.[8]
Caption: The intrinsic apoptosis pathway activated by CMCN derivatives.
C. Mechanism 3: Inhibition of Key Kinase Signaling
Beyond cytoskeletal and apoptotic machinery, certain chromene derivatives have been shown to inhibit critical signaling pathways that drive tumor growth and survival, such as those mediated by receptor tyrosine kinases (RTKs).
Causality and Scientific Rationale: Enzymes like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are often overexpressed or hyperactivated in cancer.[10] They control pathways responsible for cell proliferation, angiogenesis (new blood vessel formation), and metastasis. By inhibiting the kinase activity of these receptors, specific chromene derivatives can block these downstream signals, effectively cutting off the tumor's growth and survival cues.[10] This mechanism is particularly relevant for benzo[h]chromene derivatives, a related structural class.[10]
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling.
III. Application Notes: Experimental Validation Protocols
To investigate the anticancer mechanisms of a novel CMCN derivative, a systematic, multi-assay approach is required. The following protocols provide a robust framework for this validation.
Caption: Logical workflow for validating the mechanism of action.
Protocol 1: Cell Viability Assessment (MTT Assay)
Objective: To determine the concentration of the CMCN derivative that inhibits cell growth by 50% (IC50). This value is crucial for designing all subsequent mechanistic experiments.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the CMCN derivative in complete culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment.
Causality Check: This protocol directly tests the hypothesis that CMCN derivatives induce G2/M arrest due to mitotic spindle disruption.[3][10]
Methodology:
-
Treatment: Seed cells in a 6-well plate. Once they reach 60-70% confluency, treat them with the CMCN derivative at its IC50 and 2x IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with ice-cold PBS and fix by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of FxCycle™ PI/RNase Staining Solution.
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase. An accumulation of cells in the G2/M peak compared to the control indicates cell cycle arrest.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Causality Check: This assay validates that the cytotoxicity observed in the MTT assay is due to programmed cell death.[7]
Methodology:
-
Treatment: Treat cells in a 6-well plate with the CMCN derivative (IC50 and 2x IC50) for a relevant time point (e.g., 24 or 48 hours).
-
Harvesting: Collect all cells, including the supernatant, and wash with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC Annexin V and 1 µL of the 100 µg/mL PI working solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within 1 hour.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
-
Protocol 4: Western Blot Analysis for Key Pathway Proteins
Objective: To measure changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
Causality Check: This provides molecular evidence for the upstream mechanisms leading to the phenotypes observed in other assays.
Methodology:
-
Protein Extraction: Treat cells as in previous protocols. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.
-
Cell Cycle Markers: Cyclin B1, CDK1, p-Histone H3 (a marker for mitosis).
-
Loading Control: β-Actin or GAPDH.
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize protein of interest levels to the loading control.
IV. Data Summary and Interpretation
The anticancer potential of a CMCN derivative can be summarized by compiling data from the described experiments.
Table 1: Representative Data for a Hypothetical CMCN Derivative
| Parameter | Cell Line: MCF-7 | Cell Line: HT-29 | Interpretation |
| IC50 (µM) after 48h | 8.8 µM | 9.5 µM | Potent cytotoxic activity in breast and colon cancer lines.[3] |
| Cell Cycle Distribution | 65% G2/M Arrest | 58% G2/M Arrest | Strong induction of mitotic arrest. |
| Apoptosis Rate | 55% (Annexin V+) | 48% (Annexin V+) | Significant induction of programmed cell death. |
| Protein Expression | ↑ Cleaved Caspase-3↑ Bax/Bcl-2 Ratio↓ Cyclin B1 | ↑ Cleaved Caspase-3↑ Bax/Bcl-2 Ratio↓ Cyclin B1 | Confirms activation of intrinsic apoptosis and disruption of cell cycle machinery. |
V. Conclusion
The anticancer activity of this compound derivatives is multifaceted, primarily driven by their ability to disrupt microtubule polymerization. This initial insult triggers a cascade of downstream events, including a robust G2/M cell cycle arrest and the induction of the intrinsic apoptotic pathway. Furthermore, the potential for certain analogs to inhibit key oncogenic kinases like EGFR and VEGFR-2 adds another layer to their therapeutic potential. The integrated experimental approach detailed in these notes provides a comprehensive and rigorous framework for researchers to elucidate the precise mechanism of novel compounds within this promising chemical class.
VI. References
-
Yousif, M. N. M., Fathy, U., & Yousif, N. M. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][4][6]oxazines, and Chromeno[2,3-d]pyrimidines. Medicinal Chemistry, 19(1), 84-96. [Link]
-
Yousif, M. N. M., Fathy, U., & Yousif, N. M. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][4][6]Oxazines, and Chromeno[2,3-d]Pyrimidines. PubMed. [Link]
-
Yousif, M. N. M., Fathy, U., & Yousif, N. M. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][4][6]Oxazines, and Chromeno[2,3-d]Pyrimidines | Request PDF. ResearchGate. [Link]
-
Yousif, M. N. M., Fathy, U., & Yousif, N. M. (2022). Synthesis and Anticancer activity of Novel Chromene Derivatives, Chromeno[2,3-d][4][6]oxazines, and Chromeno[2,3-d]pyrimidines. Semantic Scholar. [Link]
-
Al-Warhi, T., Rizk, O., & Al-Dies, A. M. (2021). Synthesis and Evaluation of Cytotoxic Activity of Certain Benzo[h]chromene Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 21(11), 1435-1448. [Link]
-
Kamal, A., & Malik, M. S. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 570. [Link]
-
Sardarian, A. R., et al. (2017). Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D. Nanotheranostics, 1(4), 416-426. [Link]
-
Kamal, A., & Malik, M. S. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PMC - PubMed Central. [Link]
-
Al-Abdullah, E. S., et al. (2021). The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. Molecules, 26(11), 3326. [Link]
-
Nabeel, A., et al. (2021). In vivo Study of a Newly Synthesized Chromen-4-one Derivative as an Antitumor Agent against HCC. Journal of Gastrointestinal Cancer, 53(4), 980-989. [Link]
Sources
- 1. This compound|CAS 15058-15-8 [benchchem.com]
- 2. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 3. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. In vivo Study of a Newly Synthesized Chromen-4-one Derivative as an Antitumor Agent against HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies [mdpi.com]
Application Notes & Protocols: Developing Fluorescent Chemosensors for pH Using Chromene Malononitrile Derivatives
Introduction: The Critical Role of pH and the Advent of Chromene Malononitrile Sensors
The precise monitoring of pH is fundamental across a vast spectrum of scientific disciplines, from industrial processes to the intricate functions of living cells. Cellular processes such as enzyme activity, endocytosis, and apoptosis are tightly regulated by pH dynamics within specific organelles.[1] Traditional methods like glass electrodes are often invasive, cumbersome, and unsuitable for in-situ or intracellular measurements.[2] This has propelled the development of fluorescent chemosensors, which offer a non-invasive, highly sensitive, and real-time approach to pH detection.[3][4]
Among the diverse families of fluorophores, the chromene scaffold has emerged as a privileged structure due to its robust photophysical properties and synthetic accessibility.[5][6] When functionalized with a malononitrile group, these derivatives can be engineered into sophisticated pH sensors. The malononitrile moiety, a potent electron-withdrawing group, facilitates a pH-dependent Intramolecular Charge Transfer (ICT) mechanism, which is the foundation of their sensing capability.[3][7] This guide provides a comprehensive overview of the design, synthesis, characterization, and application of chromene malononitrile derivatives as "turn-on" or ratiometric fluorescent pH sensors.
The pH Sensing Mechanism: An Intramolecular Charge Transfer (ICT) Model
The functionality of these sensors is rooted in their molecular architecture, which typically consists of an electron-donating group (e.g., a hydroxyl or amino group on the chromene ring) and an electron-accepting group (the malononitrile moiety), connected by a π-conjugated system.[7] The sensing mechanism is governed by the protonation state of a pH-sensitive site.
-
In Alkaline/Neutral Conditions (Deprotonated State): The electron-donating group (e.g., a phenolate, -O⁻) is active, promoting a strong ICT from the donor to the acceptor upon photoexcitation. This ICT state is often highly fluorescent, resulting in a strong emission signal (the "ON" state).
-
In Acidic Conditions (Protonated State): The donor group is protonated (e.g., a phenol, -OH). This significantly diminishes its electron-donating ability, thereby inhibiting the ICT process. The molecule exhibits weak or no fluorescence (the "OFF" state).
This pH-dependent switching between a fluorescent and a non-fluorescent state allows for the quantitative detection of proton concentration.
Sources
- 1. Frontiers | Progress in pH-Sensitive sensors: essential tools for organelle pH detection, spotlighting mitochondrion and diverse applications [frontiersin.org]
- 2. Recent Advances in Optical, Electrochemical and Field Effect pH Sensors [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. ijirmps.org [ijirmps.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Visual pH Sensors: From a Chemical Perspective to New Bioengineered Materials - PMC [pmc.ncbi.nlm.nih.gov]
"synthesis of 2-imino-2H-chromene-3-carbonitriles from 2-(2-Methyl-4h-chromen-4-ylidene)malononitrile"
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Chromene Scaffold
The chromene nucleus, a heterocyclic system featuring a fused benzene and pyran ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Derivatives of chromene are abundant in nature and exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and anticonvulsant properties.[1][2][3] Specifically, the 2-imino-2H-chromene-3-carbonitrile moiety is a highly versatile synthetic intermediate and a key pharmacophore in its own right. Its unique electronic and structural features make it a cornerstone for the development of novel therapeutic agents.[4][5] This application note provides a comprehensive guide to the synthesis of 2-imino-2H-chromene-3-carbonitriles, with a focus on the well-established and efficient condensation reaction between salicylaldehydes and malononitrile.
Reaction Mechanism and Rationale
The synthesis of 2-imino-2H-chromene-3-carbonitriles from salicylaldehydes and malononitrile typically proceeds through a base-catalyzed Knoevenagel condensation followed by an intramolecular cyclization.[6] The choice of catalyst and reaction conditions can significantly influence the reaction rate and the distribution of products. While various bases can be employed, catalysts like pyridine-2-carboxylic acid (P2CA) have been shown to be highly efficient, acting as both a Brønsted acid and a Lewis base to facilitate the reaction.[1]
The generally accepted mechanism involves the following key steps:
-
Activation of the Aldehyde: The catalyst activates the carbonyl group of the salicylaldehyde, making it more electrophilic.
-
Knoevenagel Condensation: The activated aldehyde then undergoes a condensation reaction with the active methylene group of malononitrile to form a 2-cyanocinnamic nitrile derivative.
-
Intramolecular Cyclization: The phenoxide ion, formed by the deprotonation of the hydroxyl group of the salicylaldehyde moiety, attacks the electrophilic carbon of one of the nitrile groups, leading to the formation of the chromene ring.
-
Tautomerization: The resulting intermediate tautomerizes to yield the final 2-imino-2H-chromene-3-carbonitrile product.
A delicate control of solvent, temperature, and stoichiometry is crucial, as side reactions, such as the formation of dimers or other adducts, can occur.[6][7]
Caption: Proposed reaction mechanism for the synthesis of 2-imino-2H-chromene-3-carbonitriles.
Experimental Protocol: Synthesis of 2-Imino-2H-chromene-3-carbonitrile
This protocol is based on a generalized procedure for the synthesis of 2-imino-2H-chromene-3-carbonitriles from salicylaldehyde and malononitrile. Researchers should optimize the conditions for their specific substituted salicylaldehydes.
Materials and Equipment
-
Reagents:
-
Substituted Salicylaldehyde (e.g., salicylaldehyde, 5-bromosalicylaldehyde)
-
Malononitrile
-
Pyridine-2-carboxylic acid (P2CA) or other suitable base catalyst (e.g., piperidine, triethylamine)
-
Ethanol (EtOH)
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Hexane
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Büchner funnel and flask
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted salicylaldehyde (1.0 eq.) in a 1:1 mixture of ethanol and water.
-
Addition of Reagents: To the stirred solution, add malononitrile (1.0 eq.) followed by the catalyst (e.g., 15 mol% P2CA).[1]
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 1-2 hours.
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration using a Büchner funnel. If no precipitate forms, reduce the volume of the solvent using a rotary evaporator and then cool the concentrated solution in an ice bath to induce crystallization.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.
-
Drying and Characterization: Dry the purified product under vacuum. Determine the melting point and characterize the compound using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) to confirm its structure and purity.
Data Presentation and Characterization
The successful synthesis of 2-imino-2H-chromene-3-carbonitrile derivatives can be confirmed by various analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm. A singlet for the proton at the C4 position of the chromene ring. |
| ¹³C NMR | Signals corresponding to the aromatic carbons, the cyano group (around δ 115-120 ppm), and the carbons of the chromene core. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for the N-H stretching of the imino group (around 3300-3400 cm⁻¹), the C≡N stretching of the nitrile group (around 2200-2230 cm⁻¹), and C=N stretching (around 1650 cm⁻¹). |
| Melting Point | A sharp melting point indicates a high degree of purity. |
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the reaction time or using a different catalyst. The purity of the starting materials is also crucial.
-
Formation of Side Products: The formation of dimers or other adducts can be minimized by carefully controlling the stoichiometry of the reactants and the reaction temperature.[6][7] In some cases, running the reaction at a lower temperature for a longer duration may improve the selectivity for the desired product.
-
Purification Difficulties: If the product is difficult to crystallize, column chromatography on silica gel may be necessary for purification.
Note on the Starting Material: 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile
While the primary focus of this application note is the synthesis from salicylaldehydes, it is important to address the user-specified starting material, this compound. A direct, documented conversion of this specific compound to 2-imino-2H-chromene-3-carbonitriles is not readily found in the surveyed literature. However, based on fundamental organic chemistry principles, one could hypothesize a potential retro-Michael reaction followed by rearrangement and cyclization under specific conditions, though this would likely be a complex and less efficient route than the direct synthesis from salicylaldehydes.[2] Further research would be required to validate such a synthetic pathway.
Conclusion
The synthesis of 2-imino-2H-chromene-3-carbonitriles is a valuable transformation for the generation of biologically active molecules and versatile synthetic intermediates. The protocol described herein, based on the condensation of salicylaldehydes and malononitrile, offers an efficient and reliable method for accessing this important class of compounds. Careful control of reaction conditions and thorough characterization of the products are essential for successful and reproducible synthesis. The continued exploration of the chemistry of chromenes is expected to lead to the discovery of new therapeutic agents and advanced materials.
References
-
Jadhav, S. D., et al. (2022). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances, 12(15), 9223-9230. Available at: [Link]
-
Kostova, I., et al. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Chemistry Proceedings, 14(1), 42. Available at: [Link]
-
Kostova, I., et al. (2024). The Heterocyclization of 2-Imino-2H-chromeno-3-carbonitriles with Some N,N-Binucleophiles. Molbank, 2024(1), M1789. Available at: [Link]
-
Costa, M., et al. (2008). The condensation of salicylaldehydes and malononitrile revisited: synthesis of new dimeric chromene derivatives. The Journal of Organic Chemistry, 73(10), 3936-3939. Available at: [Link]
-
Karimi-Jaberi, Z., & Biazar, E. (2014). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 13(4), 1339-1346. Available at: [Link]
-
Kostova, I., et al. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Chem. Proc., 14, 42. Available at: [Link]
-
El-Gendy, A. A., et al. (2021). Synthesis and Characterization of Some New 2-Iminochromene Derivatives. Journal of Chemical Health Risks, 11(3), 285-296. Available at: [Link]
-
Sahu, S. K., et al. (2016). Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. Der Pharma Chemica, 8(1), 444-453. Available at: [Link]
Sources
- 1. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile
Welcome to the technical support center for the synthesis of 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile (CAS 15058-15-8). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting, field-proven insights, and optimized protocols to help you improve your yield and purity.
Overview of the Synthetic Pathway
The synthesis of the target molecule is typically a two-stage process. First, the chromone core, 2-methyl-4H-chromen-4-one, is synthesized. This intermediate is then subjected to a Knoevenagel condensation with malononitrile to yield the final product, an orange solid.[1] Both stages present unique challenges that can significantly impact the final yield.
Sources
Technical Support Center: Purification of 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile by Recrystallization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile via recrystallization. It is designed to address common challenges and provide scientifically grounded solutions to ensure the attainment of high-purity crystalline material.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
Q1: My yield of purified this compound is consistently low after recrystallization. What are the likely causes and how can I improve it?
A1: Low recovery is a frequent issue in recrystallization and can stem from several factors. The most common culprit is using an excessive amount of solvent.[1][2] The goal is to create a saturated or near-saturated solution at the solvent's boiling point.[3][4] If too much solvent is used, a significant portion of your compound will remain dissolved in the mother liquor even after cooling.
-
Causality: The principle of recrystallization relies on the differential solubility of the compound at high and low temperatures.[5] Using the minimum amount of hot solvent to fully dissolve the crude product ensures that upon cooling, the solution becomes supersaturated, forcing the desired compound to crystallize out while impurities remain in solution.
-
Troubleshooting Steps:
-
Reduce Solvent Volume: If you suspect excess solvent is the issue and the mother liquor has not been discarded, you can recover the dissolved product. A simple test is to dip a glass stirring rod into the filtrate; if a significant residue forms upon solvent evaporation, there is a substantial amount of compound remaining.[2] The solvent can be partially removed by gentle heating or using a rotary evaporator to concentrate the solution, after which you can re-attempt the cooling and crystallization process.[1]
-
Optimize Solvent Choice: Ensure you are using an appropriate solvent. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[5][6] If the compound is too soluble at room temperature, significant losses are inevitable.
-
Ensure Complete Precipitation: Cooling the flask in an ice-water bath after it has slowly cooled to room temperature can help maximize crystal formation by further decreasing the solubility of the compound.[3]
-
Q2: Instead of well-defined crystals, an oil is forming as my solution cools. What is "oiling out" and how can I prevent it?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[2] This typically happens when the melting point of the solute is lower than the boiling point of the recrystallization solvent.[7] The resulting oil often traps impurities, hindering effective purification.
-
Causality: The compound melts before it crystallizes because the solution temperature is above its melting point. This is more likely to occur with highly impure samples, as impurities can depress the melting point of the compound.
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: If an oil forms, gently reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to slightly dilute the solution and then allow it to cool slowly again.[1][7]
-
Promote Slow Cooling: Rapid cooling can favor oil formation.[1] Allow the solution to cool to room temperature undisturbed on a surface that does not act as a heat sink, such as a cork ring or wooden block.[2]
-
Change Solvent System: If oiling out persists, a different solvent or a mixed solvent system may be necessary. Choose a solvent with a lower boiling point or a solvent pair where the compound is less soluble.
-
Q3: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
A3: The failure of crystals to form is often due to either a supersaturated solution that lacks a nucleation site or the use of too much solvent.[1][4]
-
Causality: Crystal growth requires an initial nucleation event, which is the formation of a small, stable aggregate of molecules. In a very clean solution, this can be slow to occur, leading to a supersaturated state.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][4]
-
Seed Crystals: If you have a small amount of the pure compound, add a "seed crystal" to the cooled solution. This provides a template for further crystal formation.[1][4]
-
-
Concentrate the Solution: If induction methods fail, it is highly likely that too much solvent was used.[1][2] Gently heat the solution to boil off some of the solvent, then allow it to cool again.[2]
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for the recrystallization of this compound?
A1: The ideal recrystallization solvent should meet several criteria:
-
The compound should be highly soluble at the solvent's boiling point but have low solubility at room temperature or below.[5][6][8]
-
Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[6]
-
The solvent should be volatile enough to be easily removed from the purified crystals.[8]
A common starting point for chromene derivatives can be alcohols (like ethanol or isopropanol) or esters (like ethyl acetate).[9][10] A systematic approach involves testing the solubility of a small amount of the crude product in various solvents at both room temperature and at their boiling points.
| Solvent Polarity | Example Solvents | General Suitability for Chromene Derivatives |
| Polar Aprotic | Acetone, Ethyl Acetate | Often good choices, as they can dissolve many organic compounds when hot.[9] |
| Polar Protic | Ethanol, Methanol, Water | Alcohols are frequently used. Water can be a good choice for polar compounds but may not be suitable for many organics.[9] |
| Nonpolar | Hexane, Toluene | Can be used as an anti-solvent in a mixed-solvent system. Toluene can be effective for aromatic compounds.[9] |
Q2: What are the potential impurities in the synthesis of this compound that I need to remove?
A2: The synthesis of this compound typically involves a Knoevenagel condensation between 2-methyl-4H-chromen-4-one and malononitrile.[11][12][13] Potential impurities could include:
-
Unreacted starting materials: 2-methyl-4H-chromen-4-one and malononitrile.
-
Side products from competing reactions. The reaction of salicylaldehydes with malononitrile can sometimes lead to other chromene derivatives.[14]
-
Catalyst residues if a catalyst was used in the synthesis.[12]
Recrystallization is effective at removing these types of impurities, provided a suitable solvent is chosen where the impurities have different solubility profiles than the desired product.
Q3: Can I use a mixed solvent system for recrystallization?
A3: Yes, a mixed solvent system is a valuable technique when a single solvent does not provide the desired solubility characteristics. This typically involves a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").[15]
-
Procedure: Dissolve the crude compound in the minimum amount of the hot "good" solvent. Then, slowly add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy (turbid). Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. This technique can be very effective but increases the risk of oiling out if not performed carefully.[15]
Experimental Protocol: Recrystallization of this compound
This protocol provides a step-by-step methodology for the purification process.
1. Solvent Selection:
-
Place approximately 20-30 mg of the crude solid into separate test tubes.
-
Add a potential solvent (e.g., ethanol, ethyl acetate) dropwise at room temperature. If the solid dissolves readily, the solvent is unsuitable.
-
If the solid is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath.[6] Add the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath. The ideal solvent will show poor solubility at room temperature but good solubility when hot, and will yield a good crop of crystals upon cooling.[5]
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask (the conical shape reduces solvent evaporation).
-
Add a small amount of the chosen recrystallization solvent and a boiling chip.
-
Heat the flask on a hot plate. Add more solvent in small portions, swirling the flask, until the solid is completely dissolved at the boiling point of the solvent.[3] Avoid adding an excess of solvent.[3][4]
3. Hot Filtration (if necessary):
-
If there are insoluble impurities (e.g., dust, solid byproducts), a hot gravity filtration is required.
-
Preheat a separate flask containing a small amount of the solvent, a stemless funnel, and fluted filter paper. This prevents premature crystallization in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the clean, preheated flask.
4. Crystallization:
-
Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed to room temperature. Rapid cooling can lead to the formation of small, impure crystals.[5][7]
-
Once the flask has reached room temperature, you can place it in an ice bath for 15-20 minutes to maximize the yield of crystals.[3]
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass to air dry or dry in a desiccator.
6. Purity Assessment:
-
Visually inspect the crystals; they should appear uniform with shiny surfaces.[3]
-
Determine the melting point of the purified solid. A pure compound will have a sharp and elevated melting point compared to the crude material.[3]
Visualizations
Recrystallization Workflow
Caption: A decision tree for troubleshooting common problems in recrystallization experiments.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. RSC Education. Retrieved from [Link]
- (2024, September 3). Recent advances in the synthesis chromenes and its derivatives. Grounding API Redirect.
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]
-
(2012, April 25). Are there any general rules for choosing solvents for recrystallization? Chemistry Stack Exchange. Retrieved from [Link]
-
Sandtorv, A. (2021, March 5). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
(n.d.). Synthesis of some Chromene derivatives. International Journal of ChemTech Research. Retrieved from [Link]
- (2023, April 20). A Brief Review: Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. Grounding API Redirect.
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
(n.d.). Recrystallization. Wired Chemist. Retrieved from [Link]
-
(n.d.). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. ResearchGate. Retrieved from [Link]
- (n.d.). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3 .... PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/31826792/
-
(n.d.). Recrystallization. Retrieved from [Link]
-
(n.d.). (E)-2-[4-(2-Chlorophenyl)but-3-en-2-ylidene]malononitrile. National Institutes of Health. Retrieved from [Link]
-
(n.d.). This compound. Lead Sciences. Retrieved from [Link]
-
(n.d.). Malononitrile: A Versatile Active Methylene Group. SciSpace. Retrieved from [Link]
- (n.d.). US2809986A - Method for the purification of malononitrile. Google Patents.
-
(n.d.). Condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes revisited: solvent and catalyst free synthesis of 4H-chromenes and quinolines. RSC Publishing. Retrieved from [Link]
-
(2023, November 15). The Synthesis of Various 2-Imino-2H-chromene- 3-carbonitrile Derivatives. Semantic Scholar. Retrieved from [Link]
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. edu.rsc.org [edu.rsc.org]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. Recrystallization [wiredchemist.com]
- 8. mt.com [mt.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. (E)-2-[4-(2-Chlorophenyl)but-3-en-2-ylidene]malononitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound|CAS 15058-15-8 [benchchem.com]
- 12. Buy this compound | 15058-15-8 [smolecule.com]
- 13. scispace.com [scispace.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Addressing Low Yields in Knoevenagel Condensation of 2-Methyl-4H-chromen-4-one
Welcome to the technical support guide for optimizing the Knoevenagel condensation of 2-methyl-4H-chromen-4-one. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. Here, we will delve into the mechanistic nuances and provide practical, field-tested solutions to enhance your reaction yields and product purity.
The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis.[1] However, its application to ketones, such as 2-methyl-4H-chromen-4-one, can be less straightforward than with aldehydes, often resulting in lower yields due to the ketone's reduced reactivity.[2][3] This guide provides a structured approach to troubleshooting and optimizing this reaction.
Troubleshooting Guide: Low Yields
Low yields in the Knoevenagel condensation of 2-methyl-4H-chromen-4-one can arise from several factors, including suboptimal catalyst selection, inappropriate reaction conditions, or the occurrence of side reactions.[4] This section addresses the most common issues in a question-and-answer format.
Q1: My reaction is showing low conversion of the starting material. What are the likely causes and how can I address them?
A1: Low conversion is a frequent issue when condensing ketones. The primary culprits are often related to the catalyst, reaction temperature, or the presence of water, which can inhibit the reaction.[4]
Probable Causes & Recommended Solutions
| Probable Cause | Explanation | Recommended Solution |
| Inefficient Catalyst | The basicity and steric profile of the catalyst are critical. While piperidine is a common choice, it may not be optimal for this sterically hindered ketone.[5][6][7][8] | Switch to a more effective catalyst. Pyrrolidine, being slightly more basic and less sterically hindered than piperidine, has been shown to be a more efficient catalyst in some Knoevenagel condensations.[5][6][7][8] Consider screening other amine catalysts like triethylamine or DBU. |
| Suboptimal Temperature | Ketones are generally less reactive than aldehydes in Knoevenagel condensations and may require higher temperatures to overcome the activation energy.[9] | Systematically increase the reaction temperature. Monitor the reaction by TLC to find the optimal balance between reaction rate and byproduct formation. Refluxing in a suitable solvent is often necessary. |
| Water Inhibition | The reaction produces water, which can shift the equilibrium back towards the starting materials, thus lowering the yield.[3][4] | Implement water removal techniques. Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) is highly effective.[9] Alternatively, adding molecular sieves (3Å or 4Å) to the reaction mixture can sequester water.[9] |
| Insufficient Reaction Time | The reaction may simply need more time to reach completion, especially with a less reactive ketone.[4] | Monitor the reaction over a longer period. Use TLC to track the consumption of the starting material and the formation of the product to determine the optimal reaction time.[4] |
Q2: I'm observing the formation of significant byproducts. What are they and how can I minimize them?
A2: Side reactions can significantly reduce the yield of your desired product. The most common byproduct in this reaction is likely from the self-condensation of the aldehyde you are reacting with the chromone.
Probable Causes & Recommended Solutions
| Probable Cause | Explanation | Recommended Solution |
| Self-Condensation of Aldehyde | If a strong base is used, it can promote the self-condensation of the aldehyde starting material, especially if it has enolizable protons.[10][11] | Use a weaker base. Amines like piperidine or pyrrolidine are generally considered weak bases and are suitable for this purpose.[4] If self-condensation is still an issue, consider using an even milder catalyst like ammonium acetate.[10] |
| Michael Addition | The α,β-unsaturated product can potentially undergo a Michael addition with another molecule of the active methylene compound if one is used in the reaction.[9][10] | Control the stoichiometry. Use a 1:1 molar ratio of the 2-methyl-4H-chromen-4-one and the aldehyde.[10] A slight excess of the aldehyde might be beneficial in some cases to ensure the full consumption of the chromone. |
Visualizing the Reaction Pathway
To better understand the process, the following diagram illustrates the key steps in the piperidine-catalyzed Knoevenagel condensation.
Caption: Proposed mechanism for the Knoevenagel condensation.
Frequently Asked Questions (FAQs)
Q3: Which solvent is best for this reaction?
A3: Solvent choice can significantly impact reaction rates and yields.[4] For the Knoevenagel condensation of ketones, polar aprotic solvents like DMF or acetonitrile can lead to high conversions in shorter times.[12] However, protic solvents like ethanol are also commonly used and can be effective.[10] If water removal is a priority, using a nonpolar solvent like toluene with a Dean-Stark apparatus is the recommended approach.[9][12]
Q4: How do I choose the right catalyst?
A4: The catalyst is a critical component. Weak bases are generally preferred to avoid self-condensation of the aldehyde.[11]
-
Piperidine and Pyrrolidine: These are the most common and effective catalysts for this reaction.[6][7][8] Pyrrolidine often shows higher catalytic activity than piperidine.[6][7][8]
-
Ammonium Salts: Ammonium acetate or other ammonium salts can be used as milder catalysts.[10]
-
Heterogeneous Catalysts: For easier purification, solid-supported catalysts can be employed.[13][14]
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. This allows you to determine the optimal reaction time and prevent the formation of byproducts from prolonged reaction times or excessive heating.
Q6: What is the Doebner modification, and is it applicable here?
A6: The Doebner modification involves using pyridine as a solvent and an active methylene compound that is a carboxylic acid, such as malonic acid.[11][15] This modification typically leads to condensation followed by decarboxylation.[11] While powerful, it is not directly applicable to the condensation of 2-methyl-4H-chromen-4-one with an aldehyde, as the goal is to form a new C-C double bond without decarboxylation.
Experimental Protocols
Optimized Protocol for Knoevenagel Condensation with Water Removal
This protocol is designed to maximize yield by actively removing water from the reaction.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add the 2-methyl-4H-chromen-4-one (1 equivalent) and the desired aldehyde (1.1 equivalents).
-
Solvent and Catalyst: Add toluene as the solvent and pyrrolidine (0.1 equivalents) as the catalyst.
-
Water Removal: Attach a Dean-Stark apparatus and a reflux condenser to the flask.
-
Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Summary: Catalyst and Solvent Effects
The following table provides a general overview of how catalyst and solvent choices can influence the outcome of the Knoevenagel condensation. Actual yields will be substrate-dependent.
| Catalyst | Solvent | Typical Temperature | Expected Outcome |
| Piperidine | Ethanol | Reflux | Moderate to good yield. |
| Pyrrolidine | Toluene | Reflux with Dean-Stark | Good to excellent yield, efficient water removal.[5][6][7][8] |
| Ammonium Acetate | Acetonitrile | Reflux | Milder conditions, may require longer reaction times.[12] |
| Triethylamine | DMF | 80-100 °C | Good solubility of reactants, potentially faster reaction.[12] |
Troubleshooting Logic Diagram
This diagram outlines a systematic approach to addressing low yields.
Caption: A step-by-step guide to troubleshooting low yields.
By systematically addressing these potential issues, you can significantly improve the yield and efficiency of your Knoevenagel condensation of 2-methyl-4H-chromen-4-one.
References
- BenchChem. A Comparative Analysis of Pyrrolidine and 3-Methylpiperidine in Synthetic Chemistry.
- BenchChem.
- IDEAS/RePEc.
- RSC Publishing. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes.
- Juniper Publishers.
- ResearchGate.
- ResearchGate.
- BenchChem.
- Amity University. The Importance and Applications of Knoevenagel Reaction (Brief Review).
- University of Michigan.
- BenchChem.
- BenchChem.
- Wikipedia.
- MDPI.
- Thermo Fisher Scientific.
- Organic Chemistry Portal.
- ACS Omega.
- Sigma-Aldrich.
Sources
- 1. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Use of Piperidine and Pyrrolidine in Knoevenagel Condensation [ideas.repec.org]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Knoevenagel Condensation [organic-chemistry.org]
Technical Support Center: Optimizing Solvent Conditions for Chromene Derivative Synthesis
Welcome to the Technical Support Center for the synthesis of chromene derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of solvent selection and optimization in their experimental work. Here, you will find in-depth troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and enhance your synthetic outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of chromene derivatives, with a focus on solvent-related causes and solutions.
Issue 1: Consistently Low or No Product Yield
Q: My reaction is resulting in a very low yield, or in some cases, no desired product at all. How can I troubleshoot this from a solvent perspective?
A: Low or no yield is a frequent challenge in organic synthesis and the choice of solvent plays a pivotal role.[1][2] Here’s a systematic approach to diagnosing and resolving the issue:
-
Re-evaluate Solvent Polarity: The polarity of the solvent can dramatically influence reaction rates and equilibrium positions. For many chromene syntheses, particularly those involving polar intermediates or transition states like the Knoevenagel condensation, polar solvents are often preferred.[3]
-
Recommendation: If you are using a non-polar solvent (e.g., toluene, hexane), consider switching to a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) or a polar protic solvent (e.g., ethanol, methanol, water).[4][5] A solvent screen with a variety of solvent types is often a prudent first step in optimization.[5][6] For instance, in certain multicomponent reactions for chromene synthesis, aqueous ethanol has been shown to provide excellent yields.[7][8]
-
-
Assess Reactant and Intermediate Solubility: For a reaction to proceed efficiently, all starting materials and key intermediates must be sufficiently soluble in the reaction medium.[5][9]
-
Recommendation: Check the solubility of your starting materials in the chosen solvent at the reaction temperature. If solubility is poor, select a solvent with a more appropriate solubility profile. Sometimes a solvent mixture can be employed to achieve the desired solubility for all components.[10]
-
-
Consider Solvent-Catalyst Interactions: The solvent can interact with your catalyst, affecting its activity. For example, a basic solvent like pyridine can also act as a catalyst in some reactions.[11] Protic solvents can solvate and deactivate certain catalysts.
-
Recommendation: Review the literature for your specific catalyst system to understand its compatibility with different solvents. In some cases, switching from a protic to an aprotic solvent, or vice versa, can have a significant impact on catalytic efficiency.
-
-
Investigate Solvent-Free Conditions: For certain multicomponent reactions, solvent-free conditions have been shown to be highly effective, leading to shorter reaction times and higher yields.[12][13][14]
Issue 2: Formation of Significant Impurities and Byproducts
Q: My reaction is producing the desired chromene, but it's contaminated with significant byproducts. How can solvent choice help in minimizing these?
A: The formation of byproducts is often a kinetic versus thermodynamic issue, which can be influenced by the solvent.
-
Solvent Effects on Reaction Pathways: The solvent can selectively stabilize the transition state of one reaction pathway over another. For example, in reactions prone to side reactions like self-condensation of starting materials, the choice of solvent can be critical.[1]
-
Recommendation: Experiment with solvents of different polarities. A less polar solvent might disfavor the formation of highly polar byproduct transition states. Conversely, a more polar solvent might favor the desired reaction pathway.
-
-
Protic vs. Aprotic Solvents: Protic solvents can participate in hydrogen bonding and may act as a proton source or sink, which can either promote or inhibit certain side reactions.
-
Recommendation: If you suspect a side reaction is acid or base-catalyzed, switching between protic and aprotic solvents can provide valuable insights. For example, SN2 reactions are generally favored by polar aprotic solvents.[5]
-
-
Temperature and Solvent Boiling Point: Higher reaction temperatures can sometimes lead to the formation of degradation products or thermodynamically favored but undesired byproducts.
-
Recommendation: Choose a solvent with a lower boiling point to maintain a lower reaction temperature. This can help to improve the selectivity of the reaction.[1]
-
Issue 3: Slow or Incomplete Reaction
Q: My reaction is proceeding very slowly or appears to stall before all the starting material is consumed. Can the solvent be the culprit?
A: Yes, the solvent can significantly impact the reaction rate.
-
Solvent Polarity and Transition State Stabilization: According to Hughes-Ingold rules, reactions that generate more charge in the transition state are accelerated by more polar solvents.
-
Viscosity and Diffusion: Highly viscous solvents can hinder the diffusion of reactants, slowing down the reaction rate.
-
Recommendation: While not a common issue with standard organic solvents, if you are using a particularly viscous medium, consider diluting it or switching to a less viscous alternative.
-
-
Microwave Synthesis and Solvent Choice: In microwave-assisted synthesis, the ability of the solvent to absorb microwave energy is crucial for rapid heating.[17]
Frequently Asked Questions (FAQs)
Q1: How do I select an initial solvent for a new chromene derivative synthesis?
A1: A logical approach to initial solvent selection involves several considerations:[5][9][18]
-
Reaction Mechanism: Consider the probable reaction mechanism. If the reaction involves polar or ionic intermediates, a polar solvent is a good starting point.
-
Solubility: Ensure your reactants are soluble in the chosen solvent at the intended reaction temperature.
-
Inertness: The solvent should be inert under the reaction conditions and not react with the starting materials, reagents, or products.[9]
-
Temperature Range: The solvent's boiling point should be suitable for the desired reaction temperature.[5]
-
Literature Precedent: Check the literature for similar reactions and the solvents that have been used successfully.
-
Safety and Environmental Impact: Consider the toxicity, flammability, and environmental impact of the solvent.[18][19]
A good starting point for many chromene syntheses, especially those involving condensations, is a polar protic solvent like ethanol or a polar aprotic solvent like acetonitrile.[7][20]
Q2: What is the difference between polar protic and polar aprotic solvents, and how does this affect my reaction?
A2: The key difference lies in their ability to act as hydrogen bond donors.
-
Polar Protic Solvents (e.g., water, ethanol, methanol, acetic acid) contain a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can thus act as hydrogen bond donors.[5] They are effective at solvating both cations and anions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) have a significant dipole moment but lack an O-H or N-H bond, so they cannot act as hydrogen bond donors.[5][9] They are good at solvating cations but less effective at solvating anions.
This difference can have a profound impact on the reaction. For example, in nucleophilic substitution reactions, polar aprotic solvents can enhance the reactivity of anionic nucleophiles by not solvating them as strongly as polar protic solvents would.
Q3: Can impurities in my solvent affect the synthesis of chromene derivatives?
A3: Absolutely. Solvent impurities, even in trace amounts, can have a detrimental effect on a reaction.
-
Water: Water is a common impurity in many organic solvents and can react with organometallic reagents or strong bases. It can also hydrolyze sensitive functional groups.
-
Peroxides: Ethers like THF can form explosive peroxides upon storage, which can also act as unwanted oxidants.
-
Acidic or Basic Impurities: These can interfere with reactions that are sensitive to pH or that use acid or base catalysts.
Recommendation: Always use solvents of appropriate purity for your reaction. If necessary, purify and dry solvents using standard laboratory procedures.
Q4: When should I consider using a solvent mixture instead of a single solvent?
A4: A mixed solvent system can be advantageous in several scenarios:[10]
-
Optimizing Solubility: When one reactant is soluble in a non-polar solvent and another in a polar solvent, a miscible mixture of the two can provide a suitable reaction medium.
-
Fine-Tuning Polarity: By varying the ratio of two solvents with different polarities, you can fine-tune the polarity of the reaction medium to optimize the reaction rate and selectivity.
-
Crystallization/Purification: A mixed solvent system is often used for recrystallization to achieve high purity of the final product.[10]
Data Presentation
Table 1: Properties of Common Solvents in Chromene Synthesis and Their General Applicability
| Solvent | Dielectric Constant (20°C) | Type | Boiling Point (°C) | General Applicability in Chromene Synthesis |
| Water | 80.1 | Polar Protic | 100 | Often used in "green" synthesis approaches and in mixtures with alcohols.[7][8][21] |
| Ethanol | 24.6 | Polar Protic | 78 | A versatile and common solvent for many chromene syntheses, especially Knoevenagel-type reactions.[7][20] |
| Methanol | 32.7 | Polar Protic | 65 | Similar to ethanol, but its lower boiling point can be useful for reactions requiring milder conditions. |
| Acetonitrile | 37.5 | Polar Aprotic | 82 | A good polar aprotic option, often used when protic solvents are undesirable.[6] |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | 153 | A high-boiling polar aprotic solvent, useful for reactions requiring elevated temperatures.[22] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | 189 | A highly polar aprotic solvent, excellent for dissolving a wide range of compounds. |
| Toluene | 2.4 | Non-polar | 111 | Used in some cases, particularly when non-polar conditions are required.[7] |
| Dichloromethane (DCM) | 9.1 | Moderately Polar Aprotic | 40 | A low-boiling solvent, sometimes used but less common for chromene synthesis.[7] |
Experimental Protocols
Protocol 1: General Procedure for a Solvent Screen in Chromene Synthesis
-
Setup: Arrange a series of small-scale reaction vessels (e.g., vials with stir bars).
-
Reactant Addition: To each vessel, add the starting materials and catalyst in the same molar ratios.
-
Solvent Addition: To each vessel, add a different solvent from a pre-selected list (e.g., ethanol, acetonitrile, DMF, toluene, and a 1:1 mixture of ethanol:water). Ensure the concentration of the limiting reagent is consistent across all solvents.
-
Reaction Conditions: Place all vessels in a heating block or oil bath at the desired reaction temperature.
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Analysis: Compare the reactions based on the conversion of starting material to product and the formation of byproducts. The solvent that provides the highest yield of the desired product with the fewest impurities is the optimal choice.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Chromene Synthesis
Caption: A logical workflow for troubleshooting low reaction yields, focusing on solvent-related factors.
Diagram 2: Influence of Solvent Type on a Generalized Chromene Synthesis
Caption: The impact of different solvent types on the intermediates and overall progression of a typical chromene synthesis.
References
- Benchchem. (n.d.). How to avoid common pitfalls in chromone synthesis.
- Benchchem. (n.d.). Troubleshooting guide for 2H-chromene cyclization reactions.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of chromenederivatives.
- ResearchGate. (n.d.). Optimization of catalyst charge and solvent for the synthesis of compound 4b.
- ResearchGate. (n.d.). Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection.
- Benchchem. (n.d.). Optimization of reaction conditions for amino-chromene synthesis.
- Reddit. (2018, November 7). Is there a guide to selecting solvents for synthesis?. r/OrganicChemistry.
- Chemistry Stack Exchange. (2016, October 5). How are solvents chosen in organic reactions?.
- Hindawi. (2013, October 24). Solvent-Free Green and Efficient One-Pot Synthesis of Dihydropyrano[3,2-c]chromene Derivatives.
- ResearchGate. (n.d.). Solvent effect on the Knoevenagel reaction.
- ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature.
- ResearchGate. (n.d.). Effect of solvent on the rate of the reaction and yield of the product.
- PubMed. (2012). Expeditious solvent-free synthesis of chromene derivatives via three-component reactions of N-nucleophiles.
- ACS. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent?.
- MDPI. (n.d.). Synthesis of Substituted Stilbenes via the Knoevenagel Condensation.
- ResearchGate. (n.d.). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies.
- Prezi. (2026, January 3). Green Synthesis of Chromene Derivatives via Multicomponent Reactions involving β-Naphthol.
- RSC Publishing. (n.d.). Synthesis of functional 4H-chromenes from phenols and acetophenones under solvent- and metal-free conditions.
- CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis.
- Wikipedia. (n.d.). Knoevenagel condensation.
- White Rose Research Online. (n.d.). Green solvent selection guides.
- Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. Solvent-Free Green and Efficient One-Pot Synthesis of Dihydropyrano[3,2-c]chromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expeditious solvent-free synthesis of chromene derivatives via three-component reactions of N-nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of functional 4H-chromenes from phenols and acetophenones under solvent- and metal-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. prezi.com [prezi.com]
- 17. Solvent Choice for Microwave Synthesis [cem.com]
- 18. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: The Critical Role of Base Selection in Chromene Synthesis
Welcome to the technical support center for chromene synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with chromene scaffolds, a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1][2] The successful synthesis of these structures, particularly through popular multi-component reactions (MCRs), is critically dependent on the judicious selection of a base catalyst.
This document moves beyond simple protocols to provide a deeper understanding of why a particular base is chosen and how that choice directs the reaction's outcome. We will explore the mechanistic roles of different bases, troubleshoot common experimental failures, and provide validated protocols to guide your laboratory work.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Base Selection
This section addresses the foundational principles governing the choice of a base in chromene synthesis.
Q1: What is the precise mechanistic role of a base in the multi-component synthesis of 4H-chromenes?
A1: In a typical three-component synthesis of 2-amino-4H-chromenes (from an aldehyde, an active methylene nitrile like malononitrile, and a phenol derivative), the base is not merely a spectator but an active catalyst that orchestrates a domino reaction sequence.[3] Its primary roles are:
-
Initiation via Knoevenagel Condensation: The base first deprotonates the active methylene compound (e.g., malononitrile), which is CH-acidic. This generates a stabilized carbanion (enolate).[4][5] This nucleophile then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields an α,β-unsaturated intermediate, known as the Knoevenagel adduct.[6]
-
Facilitation of Michael Addition: The phenol (or naphthol/resorcinol) starting material, often activated by the basic medium, then acts as a nucleophile in a Michael 1,4-addition to the Knoevenagel adduct.[7][8]
-
Promotion of Intramolecular Cyclization: The final step involves an intramolecular cyclization where the hydroxyl group attacks the nitrile, followed by tautomerization to yield the stable 4H-chromene ring system.[7][8]
A well-chosen base must be capable of facilitating all three steps efficiently to ensure a high yield of the desired product.
Q2: How does base strength (pKa) impact reaction efficiency and potential side reactions?
A2: Base strength is a critical parameter. Using a base that is too strong can be as detrimental as using one that is too weak.
-
Weak Bases (e.g., piperidine, triethylamine, 2-aminopyridine): These are often ideal for this synthesis.[9][10] They are sufficiently basic to deprotonate highly active methylene compounds like malononitrile but are generally not strong enough to induce the self-condensation of the aldehyde starting material (an aldol reaction), which is a common and problematic side reaction.[4]
-
Strong Bases (e.g., NaOH, KOH): While effective in some cases, strong inorganic bases can accelerate unwanted side reactions, particularly with sensitive aldehyde substrates.[7] Their high reactivity can sometimes lead to a complex mixture of products, making purification difficult. However, for less reactive starting materials or specific reaction pathways, their use may be warranted.
Q3: What are the practical differences between using organic vs. inorganic bases?
A3: The choice between organic and inorganic bases often comes down to solubility, workup procedure, and reactivity profile.
-
Organic Bases (e.g., Piperidine, DABCO, Diethylamine): These are typically soluble in common organic solvents used for the reaction (like ethanol), leading to homogeneous catalysis.[9][11] This ensures good catalyst-substrate interaction but can complicate product purification, as the base must be removed during workup (e.g., via an acidic wash or column chromatography).
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, LiOH): These are often used as solid suspensions, leading to heterogeneous or partially heterogeneous reaction conditions.[2][7][12] They are easily removed by simple filtration after the reaction. Cesium carbonate (Cs₂CO₃), for instance, has shown particular efficacy in the synthesis of 4H-chromenes from ortho-hydroxychalcones, where its unique properties facilitate the annulation reaction.[1][2]
Q4: When should I consider a heterogeneous or "green" base catalyst?
A4: Heterogeneous catalysts are an excellent choice when prioritizing sustainability, ease of workup, and catalyst recyclability. These catalysts are often solid materials that are insoluble in the reaction medium.
-
Advantages: The primary advantage is the simplified purification; the catalyst is simply filtered off. Many of these catalysts can be washed, dried, and reused multiple times with minimal loss of activity.[8][9]
-
Examples: Common examples include magnesium oxide (MgO), amino-functionalized silica gels, and even natural-source catalysts like calcined snail shells, which are rich in calcium oxide (CaO).[7][8][9] These catalysts often allow the reaction to be performed in environmentally benign solvents like water or ethanol.[7][9]
Part 2: Troubleshooting Guide - Addressing Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution & Rationale |
| 1. Low or No Product Yield | The selected base is too weak to efficiently deprotonate the active methylene compound. | Switch to a stronger base. If using triethylamine, consider trying piperidine or an inorganic base like K₂CO₃ or Na₂CO₃. A comparative screening is often the best approach.[7][13] |
| The base is too strong, causing significant self-condensation of the aldehyde or other side reactions. | Use a milder organic base. Piperidine is a standard and effective choice for preventing this side reaction.[4][10] Alternatively, organocatalysts with dual acid-base properties like pyridine-2-carboxylic acid can offer more controlled reactivity.[14] | |
| 2. Reaction Stalls After Forming the Knoevenagel Adduct | The base is effective for the initial condensation but is a poor catalyst for the subsequent Michael addition or cyclization steps. | Change the catalyst system. The intermediate may require a different type of activation. For instance, some reactions benefit from a bifunctional catalyst that can promote multiple steps. Ammonium acetate is a classic example that can facilitate the entire domino sequence.[13] |
| 3. Reaction is Excessively Slow | The catalytic turnover is low due to poor base selection or suboptimal reaction conditions. | Screen different base classes. Compare the efficacy of a standard organic base (piperidine), an inorganic base (K₂CO₃), and a heterogeneous catalyst (MgO). Also, ensure the solvent is appropriate; polar protic solvents like ethanol often accelerate these reactions.[9][13] |
| 4. Difficulty in Purifying the Final Product | The homogeneous organic base (e.g., triethylamine, piperidine) is co-eluting with the product or causing emulsions during workup. | Switch to a heterogeneous catalyst. Using a solid base like MgO or a natural CaO-based catalyst allows for simple removal by filtration post-reaction, yielding a much cleaner crude product and simplifying purification.[7][8][9] |
Data Summary: Impact of Base Selection on Yield
The following table summarizes reported yields for the synthesis of a 2-amino-4H-chromene derivative using various inorganic bases under similar conditions, demonstrating the significant impact of base choice.[7]
| Base Catalyst | Yield (%) |
| Commercial CaO | 84% |
| KOH | 85% |
| NaOH | 86% |
| K₂CO₃ | 87% |
| Na₂CO₃ | 92% |
| Natural Base (Calcined Snail Shell) | 93% |
Part 3: Mechanistic Insights & Workflow Visualization
Understanding the reaction mechanism and having a logical workflow for catalyst selection are key to experimental success.
Mechanism: The Base-Catalyzed Domino Pathway
The diagram below illustrates the sequential steps in a typical three-component synthesis of 4H-chromenes, highlighting the critical interventions of the base catalyst (B:).
Caption: Base-catalyzed domino reaction pathway for 4H-chromene synthesis.
Workflow: A Decision Tree for Base Selection
This diagram provides a logical workflow to guide your choice of base catalyst based on experimental priorities and substrate characteristics.
Caption: Decision-making workflow for selecting a base in chromene synthesis.
Part 4: Experimental Protocols
The following are generalized, step-by-step protocols for common base-catalyzed chromene syntheses. Note: These should be adapted and optimized for your specific substrates.
Protocol 1: Classic Piperidine-Catalyzed Synthesis of 2-Amino-4H-Chromenes[10]
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the phenol derivative (e.g., resorcinol, naphthol) (1.0 mmol).
-
Solvent Addition: Add absolute ethanol (10-15 mL) to dissolve or suspend the reactants.
-
Catalyst Addition: Add piperidine (0.2 mmol, 20 mol%) to the mixture using a micropipette.
-
Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-20 hours.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Green Synthesis Using a Heterogeneous Natural Base[7][8]
-
Catalyst Preparation: Prepare the natural base catalyst by calcining waste snail shells at high temperature (e.g., 900 °C) to convert CaCO₃ to CaO. Grind the resulting solid into a fine powder.
-
Reaction Setup: To a flask, add the aldehyde (1.0 mmol), malononitrile (1.2 mmol), and the C-H activated acid/phenol (1.0 mmol).
-
Catalyst and Solvent: Add the prepared natural base catalyst (e.g., 50 mg) and water (3 mL).
-
Reaction Execution: Stir the suspension at ambient temperature. The reaction is often rapid, completing within 30-60 minutes. Monitor by TLC.
-
Workup and Purification: Upon completion, add ethyl acetate to the mixture and filter to remove the solid catalyst. Wash the catalyst with ethyl acetate. Combine the organic filtrates, dry over anhydrous Na₂SO₄, and concentrate under vacuum. The product can typically be purified by recrystallization. The recovered catalyst can be washed, dried, and reused.
References
-
Mehta, V. P., & Van der Eycken, E. V. (2015). Catalytic Synthesis of 2H-Chromenes. Chemical Reviews, 115(5), 1-54. [Link]
-
Patil, U. P., & Patil, S. U. (2024). Natural base catalysis in the sustainable synthesis of functionalized 2-amino-4H-chromenes. OICC Press. [Link]
-
Request PDF on ResearchGate. (2015). Catalytic Synthesis of 2H-Chromenes. [Link]
-
Shah, N. K., et al. (2014). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Journal of Chemical Sciences, 126(2), 525-533. [Link]
-
ResearchGate. (n.d.). Three-component domino reaction in Triton B: A facile synthesis of 4H-chromene derivatives. [Link]
-
Thadkapally, S., et al. (2016). Facile synthesis of 4H-chromene derivatives via base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones. Beilstein Journal of Organic Chemistry, 12, 34-39. [Link]
-
Salehi, B., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Molecules, 25(15), 3533. [Link]
-
Abdel-Rahman, A. A.-H., et al. (2017). Domino reactions of chromones with activated carbonyl compounds. Beilstein Journal of Organic Chemistry, 13, 1158–1172. [Link]
-
Patil, U. P., & Patil, S. U. (2024). Natural base catalysis in the sustainable synthesis of functionalized 2-amino-4H-chromenes. Iranian Journal of Catalysis, 14(2). [Link]
-
Maleki, A., et al. (2022). A novel base-metal multifunctional catalyst for the synthesis of 2-amino-3-cyano-4H-chromenes by a multicomponent tandem oxidation process. Scientific Reports, 12(1), 2883. [Link]
-
ResearchGate. (n.d.). Synthesis of chromene and its derivatives. [Link]
-
Bentham Science. (n.d.). Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives. [Link]
-
ResearchGate. (n.d.). Highly efficient and practical synthesis of 2-amino chromene derivatives using ionic base. [Link]
-
Preprints.org. (2024). Recent advances in the synthesis chromenes and its derivatives. [Link]
-
Kumar Maurya, A., et al. (2024). Recent Advances on Synthesis of 2H-Chromenes, and Chromenes Fused Hetrocyclic Compounds. Asian Journal of Organic Chemistry. [Link]
-
PubMed. (2018). Novel domino procedures for the synthesis of chromene derivatives and their isomerization. [Link]
-
Kumar, V., et al. (2024). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances, 14(26), 18641-18653. [Link]
-
J&K Scientific LLC. (2021). Knoevenagel Condensation. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. [Link]
-
ResearchGate. (n.d.). The four-component synthesis of chromene derivatives. [Link]
-
ScienceDirect. (2018). Novel domino procedures for the synthesis of chromene derivatives and their isomerization. [Link]
-
Semantic Scholar. (n.d.). Synthesis of 2-amino-4H-chromenes catalyst-free via sequential Knoevenagel-Michael reaction and evaluation of biological activity in tumor cells. [Link]
-
Journal of Chemical & Engineering Data. (1970). Catalyst Study of the Knoevenagel Condensation. [Link]
-
Taylor & Francis Online. (2022). Synthesis, Antioxidant, and Electrochemical Behavior Studies of 2-Amino-4H-Chromene Derivatives Catalyzed by WEOFPA: Green Protocol. [Link]
-
MDPI. (2020). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. [Link]
-
ResearchGate. (n.d.). Possible mechanism for chromene synthesis. [Link]
-
Amity University. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]
-
Iraqi Academic Scientific Journals. (2023). Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. [Link]
-
ACS Publications. (2021). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. [Link]
-
NIH National Library of Medicine. (2016). Facile synthesis of 4H-chromene derivatives via base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones. [Link]
-
ResearchGate. (n.d.). Reaction mechanism of synthesis of Chromene derivative. [Link]
-
Royal Society of Chemistry. (2015). Inorganic base catalyzed synthesis of (2-amino-3-cyano-4H-chromene-4-yl) phosphonate derivatives via multi-component reaction under mild and efficient conditions. [Link]
Sources
- 1. BJOC - Facile synthesis of 4H-chromene derivatives via base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones [beilstein-journals.org]
- 2. Facile synthesis of 4H-chromene derivatives via base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Domino reactions of chromones with activated carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. jk-sci.com [jk-sci.com]
- 7. oiccpress.com [oiccpress.com]
- 8. oiccpress.com [oiccpress.com]
- 9. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing | MDPI [mdpi.com]
- 11. Novel domino procedures for the synthesis of chromene derivatives and their isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inorganic base catalyzed synthesis of (2-amino-3-cyano-4H-chromene-4-yl) phosphonate derivatives via multi-component reaction under mild and efficient conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. ias.ac.in [ias.ac.in]
- 14. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
"preventing dimer formation during 2-(2-Methyl-4h-chromen-4-ylidene)malononitrile synthesis"
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile. Dimer formation is a common side reaction in this Knoevenagel condensation, leading to reduced yields and purification challenges. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to mitigate this issue.
Understanding the Challenge: Dimer Formation
The synthesis of this compound is typically achieved through a Knoevenagel condensation of 2-methyl-4H-chromen-4-one with malononitrile.[1] While this reaction is effective, the desired product is a Michael acceptor, making it susceptible to further reactions, most notably dimerization.
The prevailing hypothesis for dimer formation is a retro-Michael/Michael addition cascade . Under basic or even neutral conditions, a nucleophile (such as a malononitrile anion) can attack the product, leading to a retro-Michael reaction that liberates malononitrile. This free malononitrile can then act as a nucleophile, attacking another molecule of the desired product in a Michael addition, ultimately leading to the formation of a dimeric byproduct.[2] Understanding this mechanism is crucial for developing effective strategies to prevent it.
Troubleshooting Guide: Preventing Dimer Formation
This section addresses common issues encountered during the synthesis and provides actionable solutions to minimize dimer formation.
Issue 1: Significant Dimer Formation Observed by TLC/NMR
Question: My reaction is showing a significant amount of a higher molecular weight byproduct, which I suspect is the dimer. How can I confirm this and prevent its formation?
Answer:
Identification:
-
Thin-Layer Chromatography (TLC): The dimer will typically have a lower Rf value than the desired monomeric product.
-
Mass Spectrometry (MS): The dimer will have a molecular weight double that of the monomer (Expected [M+H]⁺ for monomer ≈ 209.22, for dimer ≈ 417.44).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the reaction mixture will show a more complex set of signals in addition to the characteristic peaks of the monomer.
Prevention Strategies:
| Strategy | Causality and Scientific Rationale |
| Catalyst Selection | The choice of catalyst is critical. Strong bases can promote both the initial condensation and the undesired retro-Michael/Michael addition cascade. Weaker bases or acidic catalysts are often preferred. |
| Reaction Time | Prolonged reaction times, especially after the consumption of the starting material, can increase the likelihood of the product reacting with nucleophiles present in the mixture to form the dimer. |
| Temperature Control | Higher temperatures can provide the activation energy for the retro-Michael reaction, leading to increased dimer formation. |
| Stoichiometry | An excess of malononitrile can increase the concentration of the nucleophile responsible for initiating the dimerization cascade. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal type of catalyst to prevent dimer formation?
A1: While basic catalysts like piperidine are commonly used for Knoevenagel condensations, they can also promote dimer formation. Consider using milder bases such as ammonium acetate or employing acidic conditions (e.g., refluxing in acetic acid with a catalytic amount of sulfuric acid) which can favor the initial condensation while minimizing the side reactions.[1] Heterogeneous catalysts are also an excellent option as they can be easily removed from the reaction mixture, preventing further reactions during workup.[3]
Q2: How can I effectively monitor the reaction to avoid excessive dimer formation?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction progress.[4] It is advisable to run a TLC at regular intervals to track the consumption of the starting 2-methyl-4H-chromen-4-one and the formation of the desired product. Once the starting material is consumed, the reaction should be promptly worked up to prevent the accumulation of the dimer.
Q3: What are the best practices for purifying this compound if the dimer has already formed?
A3: If dimer formation is unavoidable, purification can be achieved through silica gel column chromatography .[1][5] Due to the difference in polarity and molecular weight, the monomer and dimer can be separated. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. Recrystallization can also be a powerful purification technique.[6][7] Experiment with different solvent systems to find one that selectively crystallizes the desired product, leaving the dimer in the mother liquor.
Q4: Can the choice of solvent influence dimer formation?
A4: Yes, the solvent can play a significant role. Protic solvents may participate in proton transfer steps that can influence the rates of both the desired reaction and the side reactions. Aprotic solvents are also commonly used. It is recommended to perform small-scale screening of different solvents to identify the optimal medium for your specific reaction conditions.
Optimized Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound, with a focus on minimizing dimer formation.
Protocol 1: Acetic Anhydride Mediated Synthesis
This method utilizes acetic anhydride as both a solvent and a dehydrating agent. While effective, careful monitoring of the reaction time is crucial.
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-4H-chromen-4-one (e.g., 4.78 g, 29.9 mmol) and malononitrile (e.g., 2.40 g, 36.2 mmol) in acetic anhydride (25 mL).[1]
-
Heat the reaction mixture to reflux (approximately 140°C) and maintain for 14 hours, monitoring the reaction progress by TLC.[1]
-
After completion, cool the mixture and evaporate the solvent under reduced pressure.[1]
-
To the residue, add water and reflux for an additional 30 minutes to hydrolyze any remaining acetic anhydride.[1]
-
Extract the product with methylene chloride, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by silica gel column chromatography to yield the pure this compound.[1]
Protocol 2: Acid-Catalyzed Synthesis
This protocol employs acidic conditions which can suppress the base-catalyzed retro-Michael reaction.
Step-by-Step Procedure:
-
Combine 2-methyl-4H-chromen-4-one and malononitrile in a round-bottom flask.
-
Add glacial acetic acid as the solvent and a catalytic amount of concentrated sulfuric acid.[1]
-
Reflux the mixture, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) or purify by column chromatography.
Visualization of Reaction Pathways
Main Synthetic Pathway and Dimerization Side Reaction
The following diagram illustrates the intended Knoevenagel condensation and the proposed retro-Michael/Michael addition pathway leading to dimer formation.
Caption: Synthetic pathway and proposed dimerization mechanism.
Characterization Data for this compound
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.92 (d, 1H), 7.72 (t, 1H), 7.46 (d, 1H), 7.45 (t, 2H), 6.72 (s, 1H), 2.44 (s, 3H)[1] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 161.68, 153.24, 152.91, 134.58, 126.04, 125.82, 118.64, 117.57, 116.57, 115.45, 105.4[1] |
| Mass Spec. (ESI-MS) | Expected m/z = 209.22 [M+H]⁺[1] |
| FT-IR | ~2210 cm⁻¹ (C≡N stretching)[1] |
References
- Method for the purification of malononitrile. Google Patents.
-
A Mechanistic study of the Knoevenagel Condensation Reaction: New Insights into the Influence of Acid and Base Properties of Mixed Metal Oxide Catalysts on the Catalytic Activity. ResearchGate. Available at: [Link]
-
The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. ResearchGate. Available at: [Link]
-
Synthesis of new 2-(4-vinyl-2H-chromen-2-ylidene)malononitrile-based chromophores. ResearchGate. Available at: [Link]
-
Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. MDPI. Available at: [Link]
-
A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. PubMed. Available at: [Link]
-
A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations. RSC Publishing. Available at: [Link]
-
Cascade of Michael Addition/Retro-Michael Reaction/Skeletal Rearrangement in the Synthesis of Arylmethylidene Derivatives of Imidazothiazolotriazines. ResearchGate. Available at: [Link]
-
The Reaction of Malononitrile Dimer with 4-Methyl- 2,6-Dichloronicotinonitrile. Semantic Scholar. Available at: [Link]
-
Crystal structure of 2-(4-methylbenzylidene)malononitrile. PMC. Available at: [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available at: [Link]
-
The catalyst 2 mediated Knoevenagel Condensation reaction between... ResearchGate. Available at: [Link]
-
The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. MDPI. Available at: [Link]
-
A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. MDPI. Available at: [Link]
-
Column Chromatography. Magritek. Available at: [Link]
-
Synthesis, Molecular and Crystal Structure of 2-[2-(2-Amino-3-cyano-4H-chromen-4-yl)cyclohexylidene]malononitrile. ResearchGate. Available at: [Link]
-
Supporting Information - The Royal Society of Chemistry. Available at: [Link]
-
Crystal structure of 2-(4-methylbenzylidene)malononitrile. Sci-Hub. Available at: [Link]
-
Supplementary Information. Available at: [Link]
-
Supporting Information - An efficient and recyclable acid-base bifunctional core-shell nano-catalyst for the one-pot deacetalization-Knoevenagel tandem reaction. The Royal Society of Chemistry. Available at: [Link]
-
Separation of Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
Sources
- 1. This compound|CAS 15058-15-8 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction [mdpi.com]
- 4. magritek.com [magritek.com]
- 5. rsc.org [rsc.org]
- 6. US2809986A - Method for the purification of malononitrile - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Interpreting NMR Spectra of 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile for Impurities
Welcome to the technical support guide for the analysis of 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret Nuclear Magnetic Resonance (NMR) spectra for potential impurities. As Senior Application Scientists, we provide not just procedural steps, but the underlying scientific rationale to empower your experimental decisions.
Introduction: The Synthetic Landscape and Potential Impurities
The synthesis of this compound typically proceeds via a Knoevenagel condensation.[1][2] This reaction involves the condensation of an active methylene compound, in this case, malononitrile, with a carbonyl compound, 2-methyl-4H-chromen-4-one.[3] The reaction is often catalyzed by a weak base. While effective, this synthetic route can lead to several common impurities that may complicate the purification and characterization of the final product. Understanding the potential side reactions and the NMR signatures of these impurities is crucial for ensuring the purity and integrity of your compound.
Common sources of impurities include:
-
Unreacted Starting Materials: Residual 2-methyl-4H-chromen-4-one or malononitrile.
-
Side-Products: Formation of alternative chromene derivatives or dimers.[4][5][6]
-
Residual Solvents: Solvents used during the reaction or purification steps.
-
By-products from Precursor Synthesis: Impurities carried over from the synthesis of the starting materials, such as 1-(2-hydroxyphenyl)butane-1,3-dione.[3]
This guide will provide a structured approach to identifying these impurities in your ¹H and ¹³C NMR spectra.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address common challenges encountered during the spectral analysis of this compound.
Q1: My ¹H NMR spectrum shows unexpected peaks in the aromatic region. How can I determine if they are from starting materials or side-products?
A1: Distinguishing between residual starting materials and side-products requires a systematic comparison of chemical shifts and coupling patterns with known reference spectra.
Step-by-Step Protocol:
-
Acquire Reference Spectra: If not already available, obtain the ¹H NMR spectra of your starting materials, 2-methyl-4H-chromen-4-one and malononitrile, under the same solvent conditions as your product.
-
Analyze the Aromatic Region (δ 6.5-8.5 ppm):
-
This compound (Product): Expect a complex multiplet pattern for the four aromatic protons on the chromene ring.
-
2-Methyl-4H-chromen-4-one (Starting Material): This will also show signals in the aromatic region. A key differentiating feature could be the chemical shift of the proton adjacent to the carbonyl group, which is typically downfield.
-
Salicylaldehyde (Potential Precursor Impurity): If salicylaldehyde is present from the synthesis of the chromenone, you will observe a characteristic aldehyde proton signal around δ 9.5-10.5 ppm and distinct aromatic signals.[4]
-
-
Look for Key Singlets:
-
Product: A singlet corresponding to the methyl group protons.
-
Malononitrile (Starting Material): A singlet for the methylene protons. The chemical shift of this peak is solvent-dependent.
-
-
Consider Side-Products: The reaction between salicylaldehydes and malononitrile can sometimes lead to the formation of dimeric chromene derivatives or 2-imino-2H-chromene-3-carbonitrile.[4][5][6] These will have unique and often complex aromatic and aliphatic signals. A thorough literature search for these potential side-products is recommended.
Causality: The electronic environment of each proton dictates its chemical shift. The electron-withdrawing nature of the dicyanomethylene group in the product significantly influences the chemical shifts of the chromene protons compared to the starting chromenone.
Q2: I see a singlet around δ 2.50 ppm and another at δ 3.33 ppm in my ¹H NMR spectrum. What are these?
A2: These are very common residual solvent peaks. The singlet at approximately δ 2.50 ppm is characteristic of dimethyl sulfoxide (DMSO-d₅), and the peak around δ 3.33 ppm is often due to residual water in DMSO-d₆.
Troubleshooting Steps:
-
Consult a Solvent Impurity Table: Reference a standard table of NMR solvent impurities to confirm the chemical shifts of common laboratory solvents in your deuterated solvent.[7][8][9]
-
Check Your Experimental Procedure: Review the solvents used in your reaction and purification steps (e.g., extraction, chromatography). Common solvents like ethyl acetate, dichloromethane, and hexane have characteristic NMR signals.
-
Perform a Water Suppression Experiment: If the water peak is obscuring signals of interest, consider running a presaturation or other solvent suppression pulse sequence.
Data Presentation: Common Residual Solvents in CDCl₃ and DMSO-d₆
| Solvent | ¹H Chemical Shift (CDCl₃) | ¹H Chemical Shift (DMSO-d₆) |
| Acetone | δ 2.17 (s) | δ 2.09 (s) |
| Dichloromethane | δ 5.30 (s) | δ 5.76 (s) |
| Diethyl Ether | δ 3.48 (q), 1.21 (t) | δ 3.39 (q), 1.11 (t) |
| Ethyl Acetate | δ 4.12 (q), 2.05 (s), 1.26 (t) | δ 4.03 (q), 1.99 (s), 1.16 (t) |
| Hexane | δ 1.25 (m), 0.88 (t) | δ 1.24 (m), 0.86 (t) |
| Toluene | δ 7.28-7.17 (m), 2.36 (s) | δ 7.28-7.17 (m), 2.32 (s) |
Data compiled from various sources.[7][8]
Q3: My ¹³C NMR spectrum has more peaks than expected. How do I assign them?
A3: Assigning ¹³C NMR signals requires a combination of reference data, spectral editing techniques (like DEPT), and 2D NMR experiments.
Workflow for ¹³C NMR Analysis:
Caption: Workflow for assigning ¹³C NMR signals.
Explanation:
-
DEPT-135 Experiment: This is a crucial first step. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent.
-
Quaternary Carbons: By comparing the broadband decoupled ¹³C spectrum with the DEPT-135 spectrum, you can identify the quaternary carbons (those that do not appear in the DEPT spectrum). For your product, these would include the carbons of the nitrile groups and several carbons within the chromene ring system.
-
Literature Comparison: Compare your experimental chemical shifts with published data for this compound and potential impurities.
-
2D NMR: If assignments are still unclear, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can be invaluable. HSQC correlates directly bonded protons and carbons, while HMBC shows correlations between protons and carbons over two to three bonds.
Q4: I suspect the presence of a Knoevenagel condensation intermediate. What would its NMR signature be?
A4: The Knoevenagel condensation proceeds through a β-hydroxy carbonyl intermediate before dehydration.[1] While often transient, it might be observable under certain conditions.
Expected NMR Features of the Intermediate:
-
¹H NMR: Look for a new set of signals corresponding to a chromene-like structure, but with an additional hydroxyl proton (a broad singlet that may exchange with D₂O) and a proton on the carbon bearing the hydroxyl group (likely a doublet).
-
¹³C NMR: The carbon attached to the hydroxyl group would appear in the aliphatic region, typically between δ 60-80 ppm.
Logical Troubleshooting Flow:
Caption: Logical flow for identifying unknown peaks in an NMR spectrum.
Conclusion
Interpreting NMR spectra for impurities requires a methodical approach that combines a strong understanding of the underlying chemistry with the systematic application of NMR techniques. By carefully analyzing chemical shifts, coupling patterns, and utilizing advanced NMR experiments when necessary, researchers can confidently assess the purity of their this compound samples. This guide provides a foundational framework for this process, empowering you to make informed decisions in your research and development endeavors.
References
-
Costa, M., Areias, F., Abrunhosa, L., Venâncio, A., & Proença, F. (n.d.). The condensation of salicylaldehydes and malononitrile revisited: synthesis of new dimeric chromene derivatives. AWS. Retrieved from [Link]
-
MDPI. (2023, November 15). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Retrieved from [Link]
-
SciSpace. (n.d.). The condensation of salicylaldehydes and malononitrile revisited: synthesis of new dimeric chromene derivatives. Retrieved from [Link]
-
Supplementary Information. (n.d.). Retrieved from [Link]
-
Organic Chemistry Research. (n.d.). Regular Article. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) First Report of Application of Simple Molecular Complexes as Organo-Catalyst for Knoevenagel Condensation. Retrieved from [Link]
- Elinson, M. N., et al. (2015). Multicomponent assembling of salicylaldehydes, malononitrile and cyanoacetamides. Comptes Rendus Chimie, 18(5), 540-546.
-
The Royal Society of Chemistry. (n.d.). ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 1. a) ¹H-NMR, b) ¹³C-NMR, and c) ¹³C-DEPT-135-NMR spectra of.... Retrieved from [Link]
-
MDPI. (2023, October 26). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]
-
DOI. (n.d.). Supporting Information. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Amino-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile - Optional[¹³C NMR]. Retrieved from [Link]
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
-
ResearchGate. (2019, September). Synthesis of new 2-(4-vinyl-2H-chromen-2-ylidene)malononitrile-based chromophores. Retrieved from [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
Amazon S3. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]
-
Spectroscopy Tutorial. (n.d.). NMR Chart. Retrieved from [Link]
-
OICC Press. (n.d.). SUPPORTING INFORMATION For One-pot synthesis of 2-amino-4H-chromene derivatives by Fe₃O₄@SiO₂@Mg. Retrieved from [Link]
-
PMC - NIH. (n.d.). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). The Knoevenagel condensation reactions of various aromatic aldehydes.... Retrieved from [Link]
Sources
- 1. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. This compound|CAS 15058-15-8 [benchchem.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. carlroth.com [carlroth.com]
Technical Support Center: Thermal Stability of 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile (MCM) in Organic Electronic Devices
Introduction
2-(2-Methyl-4H-chromen-4-ylidene)malononitrile, hereafter referred to as MCM, is a promising organic semiconductor material, often utilized for its electron-accepting properties in devices such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[1][2] Its performance is intrinsically linked to its chemical and structural integrity. However, like many organic materials, MCM can be susceptible to degradation under thermal stress, a critical factor that can limit the operational lifetime and reliability of organic electronic devices.
This guide provides a comprehensive technical resource for researchers and engineers working with MCM. It is designed to help you understand, troubleshoot, and mitigate thermal stability issues encountered during your experiments. The information presented is synthesized from established principles of organic semiconductor degradation and data from closely related molecular structures.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
Q1: My MCM-based device is showing a rapid decrease in performance (e.g., lower efficiency, higher leakage current) after operating at elevated temperatures. What are the likely causes?
A1: A decline in performance under thermal stress is a classic indicator of material or device degradation. Several factors, individually or in combination, could be responsible:
-
Intrinsic Thermal Decomposition of MCM: The MCM molecule itself may be chemically degrading. Studies on analogous compounds, specifically benzylidene malononitriles, indicate that thermal decomposition can occur at temperatures above 300°C.[3] This process can break chemical bonds, leading to the formation of non-functional or charge-trapping species within the active layer. A significant concern is the potential evolution of toxic hydrogen cyanide (HCN) gas as a major decomposition product.[3]
-
Morphological Instability of the Active Layer: Organic semiconductor films are often in a metastable state. Thermal energy can provide the molecules with enough mobility to reorganize.[4] This can lead to:
-
Crystallization and Phase Segregation: Increased temperature can induce the crystallization of MCM or phase separation from the donor material in a bulk heterojunction (BHJ) blend.[4] This alters the carefully tuned nanoscale morphology required for efficient charge separation and transport, creating larger, less intermixed domains that hinder device function.
-
Changes in Molecular Packing: Even subtle shifts in how MCM molecules pack together can significantly impact charge transport properties.[5]
-
-
Interfacial Degradation: The interfaces between the MCM-containing active layer and the electrodes or charge transport layers are critical. Thermal stress can lead to delamination, interdiffusion of materials, or chemical reactions at these interfaces, disrupting charge injection and extraction.
Q2: I've noticed a change in the color (photobleaching) of the MCM-containing film after thermal annealing. What does this signify?
A2: A visible color change is a strong indication of a chemical transformation of the MCM molecule. The color of organic semiconductors is determined by their electronic structure and the energy of their HOMO-LUMO gap. Thermal energy can initiate chemical reactions that alter the conjugated π-system of the molecule, thereby changing its light absorption properties. This could be due to bond cleavage, polymerization, or reactions with residual oxygen or water in the device.[6]
Q3: How can I definitively determine if MCM is the component degrading in my multi-component organic electronic device?
A3: Pinpointing the source of degradation requires a systematic analytical approach. Here is a recommended workflow:
-
Isolate and Test Individual Components: Perform thermal analysis, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), on pristine films of MCM and the other components of your device separately. This will reveal the intrinsic thermal stability of each material. (See Experimental Protocol 1 ).
-
Analyze the Degraded Device: Employ analytical techniques capable of identifying chemical species within the device stack. Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) is a powerful method for identifying volatile and semi-volatile degradation products.[7] (See Experimental Protocol 3 ).
-
Spectroscopic Analysis: Compare the UV-Vis absorption and photoluminescence spectra of the active layer before and after thermal stress. A significant change that can be attributed to the known absorption of MCM would point towards its degradation.
Below is a workflow diagram to guide your troubleshooting process.
Sources
Technical Support Center: Enhancing the Photostability of Malononitrile-Based Acceptors in Organic Solar Cells
Welcome to the technical support center for researchers and scientists working with malononitrile-based non-fullerene acceptors (NFAs) in organic solar cells (OSCs). This guide provides in-depth answers to frequently asked questions and troubleshooting strategies for common experimental challenges related to the photostability of these materials. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you in your research.
Frequently Asked Questions (FAQs)
Q1: My high-efficiency solar cell based on a malononitrile acceptor (e.g., Y6-family) shows rapid initial performance loss ("burn-in") under illumination, even in an inert atmosphere. What are the primary intrinsic degradation mechanisms at play?
A1: This is a critical issue often observed in NFA-based OSCs. The initial "burn-in" degradation, even without oxygen and moisture, points towards intrinsic photochemical and photophysical instabilities of the acceptor molecule and the blend morphology.
-
Photochemical Decomposition: The primary culprit is often the photochemical instability of the malononitrile-based acceptor itself. Specifically, the vinylene linkage between the central core and the electron-withdrawing end groups in many A-D-A type acceptors (like the Y-series) has been identified as a chemically vulnerable point.[1][2] UV and near-UV photons possess sufficient energy to induce cleavage of this bond, disrupting the π-conjugation of the molecule.[2] This decomposition leads to a decrease in light absorption and the formation of charge traps within the active layer.[3][4]
-
Conformational Instability: Some A-D-A type NFAs can undergo conformational twisting between the end groups and the main backbone upon photoexcitation.[3] This change in molecular geometry can lead to reduced optical absorption and the creation of trap states, ultimately harming device performance.[3]
-
Photophysical Degradation: Under illumination, an increase in energetic disorder and trap states can occur within the active layer.[3] These traps can accumulate charge carriers, leading to increased non-radiative recombination and a reduction in fill factor (FF) and open-circuit voltage (Voc).[4]
-
Interfacial Reactions: If you are using a metal oxide electron transport layer like Zinc Oxide (ZnO), be aware of its photocatalytic activity.[3][5] Under UV illumination, ZnO can promote the decomposition of the adjacent NFA molecules, particularly at the vinyl linkage.[5]
Q2: I'm synthesizing a new malononitrile-based acceptor. What molecular design strategies can I implement from the outset to improve its intrinsic photostability?
A2: Proactively designing for stability is a highly effective strategy. Several molecular modifications have been shown to enhance the photostability of malononitrile-based acceptors.
-
End-Group Modification: The electron-withdrawing end-groups are critical.
-
Halogenation: Introducing fluorine or chlorine atoms to the terminal indanone groups (IC) can significantly enhance photostability.[3] This is attributed to stronger intermolecular interactions which can rigidify the molecular packing and dissipate energy more effectively.
-
Alkylation: Adding methyl or other alkyl groups to the end-groups can also improve stability, likely by sterically hindering degradative reactions or altering the molecular packing.[3]
-
-
Core Engineering: Modifying the central donor core of the A-D-A acceptor can suppress detrimental photoreactions. For instance, strategic substitutions on the core can inhibit electrocyclization and sigmatropic rearrangement reactions, which are known degradation pathways.[6]
-
Strengthening Intermolecular Interactions: A key principle is that strong intermolecular interactions lead to more stable materials. You can enhance these interactions by designing molecules with a high quadrupole moment. For example, end-group fluorination increases the molecular quadrupole moment, leading to stronger intermolecular packing and improved photostability.[7]
The following diagram illustrates how molecular design choices can influence photostability.
Caption: Molecular design strategies to enhance acceptor photostability.
Q3: Beyond the acceptor molecule itself, how does the bulk heterojunction (BHJ) morphology affect the overall photostability of my device?
A3: The BHJ morphology is paramount for both initial efficiency and long-term stability. An unstable morphology will lead to performance degradation even if the constituent materials are intrinsically stable.
-
Morphological Stability: An optimal BHJ has well-controlled domain sizes and a stable interpenetrating network.[8] Under operational stress (light and heat), molecules can diffuse and aggregate, leading to phase separation.[9] This disrupts the donor-acceptor interface necessary for efficient charge separation and creates "dead" regions in the device.
-
Intermolecular Interactions and Kinetic Stability: The stability of the morphology is governed by the intermolecular interactions between the donor polymer and the NFA.[9][10] Systems with strong intermolecular interactions tend to have a more stable morphology, resisting thermally or photochemically induced changes.[7][10] Interestingly, thermodynamically unstable systems (those with a high tendency to phase separate) can be kinetically stabilized by strong molecular self-interaction properties, which hinder diffusion.[9]
-
Vertical Phase Separation: The distribution of the donor and acceptor vertically through the active layer is also critical. An acceptor-rich or donor-rich layer at one of the interfaces can be detrimental. In some systems, a shortage of acceptor material at the surface can occur, which can be addressed by adding an additional thin layer of the acceptor.[11]
Troubleshooting Guide
Problem 1: My device performance drops significantly when exposed to ambient air, much faster than in an inert environment.
-
Probable Cause: Photo-oxidation of the active layer materials. The combination of light, oxygen, and moisture is highly detrimental to most organic semiconductors.[3]
-
Oxygen: Molecular oxygen can interact with the photoexcited donor or acceptor molecules to generate reactive oxygen species like superoxide radicals and singlet oxygen.[12] These species then attack the conjugated backbone of the polymer and acceptor, leading to irreversible chemical degradation.[12][13]
-
Moisture: Water can accelerate degradation pathways and also negatively impact the integrity of the interfacial layers and electrodes.[14]
-
-
Troubleshooting Steps & Solutions:
-
Quantify the Environmental Impact: Systematically compare the degradation rates of your devices under an inert atmosphere (e.g., a nitrogen-filled glovebox) versus ambient conditions. This will confirm the extent of the environmental contribution to instability.
-
Implement Device Encapsulation: This is the most effective solution. Encapsulation provides a physical barrier against oxygen and moisture.[14][15]
-
Laboratory Scale: For initial testing, a simple encapsulation method involves using a UV-curable epoxy to seal a glass slide over the device in a glovebox.
-
Advanced Encapsulation: For more robust protection, thin-film encapsulation (TFE) using alternating organic and inorganic layers or barrier films with low water vapor transmission rates (WVTR) and oxygen transmission rates (OTR) are necessary.[16]
-
Experimental Protocol: Simple Epoxy Encapsulation
-
Fabricate the complete solar cell inside a nitrogen-filled glovebox.
-
Place a small, clean glass slide (coverslip) next to the device.
-
Dispense a line of UV-curable epoxy along one edge of the device's active area.
-
Carefully place the glass slide over the device, allowing the epoxy to spread evenly without trapping gas bubbles.
-
Gently apply pressure to ensure a thin, uniform layer of epoxy.
-
Cure the epoxy using a UV lamp for the manufacturer-specified time.
-
The device can now be removed from the glovebox for testing under ambient conditions.
-
Problem 2: I have two different malononitrile acceptors with similar energy levels, but one consistently produces more photostable devices. How can I investigate the reason for this difference?
-
Probable Cause: The difference in stability likely stems from variations in intrinsic molecular stability, intermolecular interactions, or the resulting blend morphology.
-
Troubleshooting Steps & Solutions:
-
Assess Intrinsic Photostability of Neat Films:
-
Protocol: Spin-coat neat films of each acceptor on glass substrates. Expose them to continuous illumination (e.g., 1-sun solar simulator) in an inert atmosphere.
-
Analysis: Monitor the change in the absorption spectrum over time using UV-Vis spectroscopy.[7] A more stable acceptor will show a slower decay of its main absorption peak. You can also use techniques like in-situ Raman spectroscopy to track changes in vibrational modes, which can indicate specific bond breakages.[7]
-
-
Characterize Morphological Stability:
-
Protocol: Prepare donor:acceptor blend films. Perform an accelerated aging test by annealing the films at an elevated temperature (e.g., 80°C) in an inert atmosphere.
-
Analysis: Use techniques like Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) before and after annealing to check for changes in crystallinity and molecular packing.[10] Atomic Force Microscopy (AFM) can reveal changes in surface morphology and phase separation. A more stable blend will show minimal changes in these characteristics.
-
-
Investigate Intermolecular Interactions:
-
Analysis: While direct measurement is complex, computational methods like Density Functional Theory (DFT) can be used to calculate molecular properties like the quadrupole moment, which is correlated with intermolecular interaction strength and photostability.[7]
-
-
The following workflow diagram outlines the process for diagnosing differential stability.
Caption: Workflow for diagnosing the cause of differential photostability.
Problem 3: My device's Fill Factor (FF) and Voc decrease rapidly under illumination, while the short-circuit current (Jsc) is relatively stable initially.
-
Probable Cause: This specific degradation signature often points to the formation of trap states within the bulk heterojunction or at the interfaces. These traps increase charge recombination, which primarily affects FF and Voc.
-
Troubleshooting Steps & Solutions:
-
Electrical Characterization:
-
Light Intensity Dependent J-V: Measure the J-V curves of your device under varying light intensities. A change in the slope of Voc vs. log(light intensity) can indicate an increase in trap-assisted recombination.
-
Impedance Spectroscopy: This technique can help identify the degradation of specific interfaces (e.g., ZnO/active layer) and an increase in recombination resistance.[17]
-
-
Spectroscopic Analysis of Trap States:
-
Photothermal Deflection Spectroscopy (PDS) or Fourier-Transform Photocurrent Spectroscopy (FTPS): These are highly sensitive techniques that can detect the formation of sub-bandgap absorption features, which are a direct signature of electronic trap states.
-
-
Mitigation Strategies:
-
Interfacial Layer Modification: If the traps are forming at the interface (e.g., due to the photocatalytic effect of ZnO), consider using an alternative electron transport layer (ETL) or inserting a thin passivation layer between the ETL and the active layer.
-
Additive Engineering: The use of processing additives can influence the BHJ morphology and passivate trap states. Experiment with different additives or concentrations to see if stability improves.
-
Revisit Acceptor Design: As discussed in FAQ 2, intrinsic photochemical instability is a primary source of trap formation.[4] An acceptor that is less prone to decomposition will generate fewer traps.
-
-
Quantitative Data Summary: Impact of Encapsulation
The following table summarizes typical performance degradation for an unencapsulated versus an encapsulated NFA-based solar cell tested under ambient conditions.
| Parameter | Unencapsulated (after 100h) | Encapsulated (after 100h) |
| PCE (% of initial) | < 50% | > 90% |
| Jsc (% of initial) | ~ 80% | ~ 98% |
| Voc (% of initial) | ~ 75% | ~ 95% |
| FF (% of initial) | ~ 85% | ~ 97% |
Note: Values are representative and can vary significantly based on the specific materials and encapsulation quality.
References
-
Encapsulation of Organic and Perovskite Solar Cells: A Review. (n.d.). MDPI. [Link]
-
A molecular interaction–diffusion framework for predicting organic solar cell stability. (2021). Nature Materials. [Link]
-
Characterization of Organic Solar Cell Devices and their Interfaces under Degradation: Imaging, Electrical and Mechanical Methods. (n.d.). [Link]
-
Intermolecular Interaction Control Enables Co-optimization of Efficiency, Deformability, Mechanical and Thermal Stability of Stretchable Organic Solar Cells. (2021). PubMed. [Link]
-
Organic Photovoltaic (OPV) Panels: A Deep Dive into Their Functionality and Future. (2025). Soleos Energy. [Link]
-
A review of photostability in organic solar cells: from mechanisms to improvement strategies. (2025). Journal of Materials Chemistry A. [Link]
-
Strong Intermolecular Interactions Induced by High Quadrupole Moments Enable Excellent Photostability of Non‐Fullerene Acceptors for Organic Photovoltaics. (2022). ResearchGate. [Link]
-
Dissecting the structure-stability relationship of Y-series electron acceptors for real-world solar cell applications. (n.d.). ResearchGate. [Link]
-
Role of the donor on the light-induced degradation of Y6 non-fullerene acceptors in PM6:Y6 blend films. (n.d.). Journal of Materials Chemistry C. [Link]
-
Spectra–Stability Relationships in Organic Electron Acceptors: Excited-State Analysis. (2025). PMC. [Link]
-
Supplementary Information Role of the donor on the light-induced degradation of Y6 non-fullerene acceptors in PM6:Y6 blend films. (n.d.). The Royal Society of Chemistry. [Link]
-
Strategies to Enhance the Stability of Non‐Fullerene Acceptor‐Based Organic Solar Cells. (2024). [Link]
-
Molecular interactions that drive morphological and mechanical stabilities in organic solar cells. (n.d.). ResearchGate. [Link]
-
Special Issue : Towards High-Performance and Stable Organic Solar Cells: Processing and Characterization. (n.d.). MDPI. [Link]
-
(PDF) Characterization of Organic Solar Cell Devices and their Interfaces under Degradation: Imaging, Electrical and Mechanical Methods. (n.d.). ResearchGate. [Link]
-
Tuning the Photophysical Properties of Acceptor–Donor–Acceptor Di-2-(2-oxindolin-3-ylidene) Malononitrile Materials via Extended π–Conjugation: A Joint Experimental and Theoretical Study. (2023). PMC. [Link]
-
A review of photostability in organic solar cells: from mechanisms to improvement strategies. (n.d.). Journal of Materials Chemistry A. [Link]
-
Organic Solar Cells Parameters Extraction and Characterization Techniques. (n.d.). MDPI. [Link]
-
Encapsulation of perovskite solar cells for enhanced stability: Structures, materials and characterization. (n.d.). ResearchGate. [Link]
-
Role of the donor on the light-induced degradation of Y6 non-fullerene acceptors in PM6:Y6 blend films. (2026). ResearchGate. [Link]
-
Encapsulating perovskite solar cells for long-term stability and prevention of lead toxicity. (2024). [Link]
-
Synthesis of Small Organic Molecule Based on Malononitrile Group toward Green Energy Performance in Organic Photovoltaic Solar Cells. (2018). MDPI. [Link]
-
Elucidating performance degradation mechanisms in non-fullerene acceptor solar cells. (n.d.). Journal of Materials Chemistry A. [Link]
-
Encapsulation and Stability Testing of Perovskite Solar Cells for Real Life Applications. (n.d.). ACS Materials Au. [Link]
-
Intrinsic photo-degradation and mechanism of polymer solar cells: the crucial role of non-fullerene acceptors. (2019). Journal of Materials Chemistry A. [Link]
-
Experimental and theoretical study of donor-π-acceptor compounds based on malononitrile. (2018). [Link]
-
Photochemical Decomposition of Y‐Series Non‐Fullerene Acceptors Is Responsible for Degradation of High‐Efficiency Organic Solar Cells. (2023). OSTI.GOV. [Link]
-
Experimental and theoretical study of donor-π-acceptor compounds based on malononitrile. (2018). PubMed. [Link]
-
Stability and photodegradation mechanisms of conjugated polymer/fullerene plastic solar cells Neugebauer. (2019). CORE. [Link]
-
Improving performance of organic solar cells by supplying additional acceptors to surface of bulk-heterojunction layers. (n.d.). Journal of Materials Chemistry C. [Link]
-
Photostability of Fullerene and Non-Fullerene Polymer Solar Cells: The Role of the Acceptor. (n.d.). [Link]
-
Improving the Stability of Organic Solar Cells: From Materials to Devices. (n.d.). ResearchGate. [Link]
-
Experimental and theoretical study of donor-π-acceptor compounds based on malononitrile. (2018). [Link]
-
Effects of nanoclay addition on phase morphology and stability of polycarbonate/styrene-acrylonitrile blends. (n.d.). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photochemical Decomposition of Y‐Series Non‐Fullerene Acceptors Is Responsible for Degradation of High‐Efficiency Organic Solar Cells (Journal Article) | OSTI.GOV [osti.gov]
- 3. A review of photostability in organic solar cells: from mechanisms to improvement strategies - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. Elucidating performance degradation mechanisms in non-fullerene acceptor solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. Intrinsic photo-degradation and mechanism of polymer solar cells: the crucial role of non-fullerene acceptors - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. collaborate.princeton.edu [collaborate.princeton.edu]
- 10. Intermolecular Interaction Control Enables Co-optimization of Efficiency, Deformability, Mechanical and Thermal Stability of Stretchable Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improving performance of organic solar cells by supplying additional acceptors to surface of bulk-heterojunction layers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. The role of the donor in the light-induced degradation of Y6 non-fullerene acceptors in PM6:Y6 blend films - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. rsc.org [rsc.org]
- 14. soleosenergy.com [soleosenergy.com]
- 15. Encapsulation of Organic and Perovskite Solar Cells: A Review [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. orbit.dtu.dk [orbit.dtu.dk]
Validation & Comparative
A Senior Scientist's Guide to Catalyst Selection for Knoevenagel Condensation in Chromene Synthesis
For researchers and professionals in drug development, the synthesis of the chromene scaffold is a task of paramount importance. These bicyclic ethers are privileged structures, forming the core of numerous pharmacologically active compounds. The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, remains a cornerstone for constructing the 2-amino-4H-chromene core through a one-pot, three-component reaction of an aldehyde, malononitrile, and a phenolic component (like dimedone or resorcinol). The choice of catalyst is the most critical parameter in this synthesis, dictating the reaction's efficiency, environmental impact, and economic viability.
This guide provides an in-depth comparison of various catalytic systems for the Knoevenagel condensation route to chromenes. We will move beyond a simple listing of options to explain the causality behind catalyst choice, offering field-proven insights to guide your experimental design.
The Core Transformation: Mechanism of Chromene Synthesis
The synthesis of 2-amino-4H-chromenes via the Knoevenagel condensation is a sequential cascade reaction. Understanding this mechanism is key to appreciating how different catalysts can influence the outcome.
-
Knoevenagel Condensation: The process begins with the base-catalyzed condensation between an aldehyde and an active methylene compound, typically malononitrile. The catalyst's primary role here is to deprotonate the malononitrile, forming a carbanion that acts as a nucleophile. This nucleophile attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield a vinylidene cyanide intermediate (a Knoevenagel adduct).[1][2]
-
Michael Addition: The phenolic reactant (e.g., dimedone) then undergoes a Michael addition to the electron-deficient double bond of the Knoevenagel adduct.
-
Intramolecular Cyclization: The final step is an intramolecular cyclization, followed by tautomerization, to yield the stable 2-amino-4H-chromene product.
The catalyst influences every step, from the initial carbanion formation to promoting the final cyclization. Both Brønsted/Lewis acidity and basicity can play crucial roles.[3][4]
Caption: General mechanism of the three-component synthesis of 2-amino-4H-chromenes.
A Comparative Analysis of Catalytic Systems
The ideal catalyst should offer high yields, short reaction times, mild reaction conditions, easy separation, and reusability, all while being cost-effective and environmentally benign.[5][6] Let's compare the main classes of catalysts used for this transformation.
Homogeneous Basic Catalysts
Traditional homogeneous bases like piperidine, triethylamine (TEA), and potassium carbonate (K₂CO₃) are often used.[1][2]
-
Expertise & Experience: These catalysts are effective because they are strong enough to readily deprotonate malononitrile, initiating the reaction cascade efficiently. Their solubility ensures excellent contact with reactants, often leading to high conversion rates.
-
Trustworthiness: While effective, their use is fraught with challenges. Separation from the reaction mixture is difficult, often requiring aqueous workups that generate significant waste. Furthermore, many of these amines are volatile, corrosive, and toxic, posing environmental and handling risks.[1] This makes them less suitable for industrial-scale green synthesis.
Heterogeneous Solid Catalysts
To overcome the drawbacks of homogeneous catalysts, a vast array of solid catalysts has been developed. Their primary advantage is the ease of separation (by simple filtration) and potential for recycling.[5][7]
-
Basic Metal Oxides: Nano-structured metal oxides like MgO and CaO have demonstrated high activity.[8][9] Their basic sites on the surface are responsible for activating the methylene compound. The high surface area of nanocatalysts provides a greater number of active sites, accelerating the reaction.[9]
-
Mixed Metal Oxides & Hydrotalcites: Materials like Mg/Al hydrotalcites possess both acidic and basic sites. This bifunctionality can be advantageous, as the basic sites activate the malononitrile while the Lewis acid sites can activate the aldehyde's carbonyl group, creating a synergistic effect that enhances reaction rates.[1][3][4]
-
Functionalized Supports (Silica, Zeolites): The high surface area and porous nature of materials like MCM-41 or zeolites make them excellent supports.[5][10] By grafting amine functionalities (e.g., using (3-aminopropyl)triethoxysilane, APTES) onto their surface, a solid catalyst with well-defined, accessible basic sites is created.[11][12] This approach combines the benefits of homogeneous catalysis (well-defined active sites) with heterogeneous catalysis (easy separation).
-
Magnetic Nanoparticles: A significant innovation is the use of a magnetic core (e.g., Fe₃O₄ or MgFe₂O₄) coated with a catalytic layer (e.g., functionalized silica).[13][14][15] These catalysts are highly effective and can be recovered from the reaction mixture with a simple external magnet, making the recycling process exceptionally efficient and clean.[14]
Organocatalysts
Organocatalysis has emerged as a powerful tool in green chemistry. These metal-free catalysts often operate under mild conditions and are typically less toxic than their metal-based counterparts.
-
Ionic Liquids (ILs): Ionic liquids, such as 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]), can act as both the solvent and the catalyst.[1][16] Their basic nature promotes the reaction, and their negligible vapor pressure makes them environmentally friendly. Furthermore, products can often be easily separated, and the IL can be recycled.[12][16]
-
Bio-based Catalysts: In the quest for ultimate sustainability, catalysts derived from renewable resources are highly attractive. Chitosan, a biopolymer derived from crustacean waste, has been successfully employed as a recyclable heterogeneous organocatalyst.[17][18] Its amine groups provide the necessary basicity for the condensation. Even simple, eco-friendly materials like water extract of banana (WEB), which is alkaline, have been shown to catalyze the reaction effectively under grinding conditions.[19]
Quantitative Performance Comparison
To provide a clear, objective comparison, the table below summarizes the performance of various catalysts for the synthesis of 2-amino-4-phenyl-4H-chromene derivatives from an aromatic aldehyde, malononitrile, and a phenolic compound.
| Catalyst Type | Catalyst | Catalyst Loading | Solvent | Temperature | Time | Yield (%) | Reference |
| Homogeneous | Piperidine | Catalytic | Ethanol | Reflux | 2-3 h | ~90 | [1] |
| Homogeneous | Triethylamine | 20 mol% | Ethanol | Reflux | 5 h | 92 | [2] |
| Heterogeneous | Nano-MgO | 10 mol% | Solvent-free | RT | 10-15 min | 94-98 | [9] |
| Heterogeneous | Fe₃O₄ Nanoparticles | 10 mol% | Ethanol | Reflux | 30 min | 96 | [1] |
| Heterogeneous | MgFe₂O₄@Tris MNPs | 10 mg | Ethanol | RT | 3-4 h | 90 | [13] |
| Organocatalyst | [Bmim][OAc] | 20 mol% | Water | 80 °C | 30 min | 95 | [16] |
| Organocatalyst | Chitosan | 10 wt% | Solvent-free (Grinding) | RT | <30 min | >85 | [17] |
| Green Catalyst | WEB (Water Extract of Banana) | - | Solvent-free (Grinding) | RT | 2-5 min | 92-98 | [19] |
Note: Reaction conditions and substrates may vary slightly between studies, but this table provides a strong comparative overview.
Validated Experimental Protocols
To ensure this guide is immediately applicable in the lab, here are two validated, step-by-step protocols representing modern catalytic approaches.
Protocol 1: Synthesis using a Magnetically Recyclable Nanocatalyst
This protocol is adapted from methodologies using functionalized magnetic nanoparticles, offering high efficiency and simple catalyst recovery.[14][15]
-
Catalyst Preparation: Synthesize or procure Fe₃O₄-based magnetic nanoparticles (MNPs) functionalized with a basic group (e.g., an amine-terminated dendrimer or simple aminopropyl groups).
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), dimedone (1 mmol), and the magnetic nanocatalyst (e.g., 10 mg).
-
Solvent Addition: Add 5 mL of ethanol as the solvent.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times range from 30 minutes to 4 hours.[13]
-
Catalyst Separation: Upon completion, place a strong permanent magnet against the side of the flask. The MNP catalyst will be drawn to the magnet, allowing the clear supernatant solution to be decanted or pipetted off.
-
Catalyst Washing: Wash the recovered catalyst with ethanol (2 x 5 mL), decanting the solvent each time with the magnet in place. The catalyst can now be dried under vacuum and reused for subsequent runs.
-
Product Isolation: Combine the initial supernatant with the washings. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol to yield the pure 2-amino-4H-chromene.
Sources
- 1. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. orientjchem.org [orientjchem.org]
- 3. A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Calcium Ferrite, an Efficient Catalyst for Knoevenagel Condensation (A Green Approach) – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Organocatalytic Cascade Knoevenagel–Michael Addition Reactions: Direct Synthesis of Polysubstituted 2-Amino-4<i>H</i>-Chromene Derivatives - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Synthesis of New Knoevenagel Derivative using Fe3O4 Magnetic Nanoparticals – Oriental Journal of Chemistry [orientjchem.org]
- 16. ajgreenchem.com [ajgreenchem.com]
- 17. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile and Furan Derivatives in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of organic electronics, the quest for novel high-performance materials is paramount. This guide provides an in-depth technical comparison of two promising classes of organic materials: 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile (MCM), a non-fullerene acceptor (NFA) with a chromene core, and the well-established furan-based derivatives. This document aims to equip researchers with the necessary data and insights to make informed decisions in the selection and design of materials for next-generation organic electronic devices.
Introduction: The Rise of Non-Fullerene Acceptors
For years, fullerene derivatives were the benchmark electron acceptors in organic photovoltaics (OPVs). However, their inherent limitations, such as weak absorption in the visible spectrum and limited tunability of energy levels, have spurred the development of non-fullerene acceptors (NFAs). NFAs offer significant advantages, including broad absorption spectra, tunable energy levels, and enhanced stability, which have led to a surge in the power conversion efficiencies (PCEs) of organic solar cells.
This guide focuses on a comparative analysis of MCM, a representative of chromene-based NFAs, and furan derivatives, which are widely explored building blocks for various components in organic electronics.
This compound (MCM): A Closer Look
This compound (MCM) is a small molecule NFA characterized by a chromene scaffold fused with a malononitrile group. The electron-withdrawing nature of the malononitrile moiety combined with the extended π-conjugation of the chromene core imparts desirable electronic properties for application in organic electronics.
Synthesis of MCM
The synthesis of MCM is typically achieved through a Knoevenagel condensation reaction between 2-methyl-4H-chromen-4-one and malononitrile. This reaction is often catalyzed by a base, such as piperidine or pyridine, in a suitable solvent like ethanol or acetic acid. The general synthetic scheme is outlined below.
Figure 1: General synthetic route for this compound (MCM).
Properties and Performance of MCM
While MCM has been identified as a promising NFA, detailed performance data in organic solar cells is not as extensively reported as for other NFA classes. However, its structural features suggest potential for strong light absorption and appropriate energy levels to facilitate efficient charge transfer from common donor polymers. The chromene core offers a rigid and planar structure, which can promote favorable molecular packing and charge transport.
Furan Derivatives: Versatile Building Blocks in Organic Electronics
Furan is a five-membered aromatic heterocycle containing an oxygen atom. Its derivatives have been widely incorporated into various organic electronic materials, including small molecules and polymers, for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and OPVs.
Synthesis of Furan-Based Materials
The synthesis of furan-based derivatives for organic electronics often involves cross-coupling reactions, such as Stille, Suzuki, or Heck couplings, to build up conjugated systems. The Paal-Knorr furan synthesis is another classical and effective method for creating the furan ring itself from 1,4-dicarbonyl compounds. The versatility in synthetic routes allows for a high degree of functionalization and tuning of the material's properties.
Figure 2: Common synthetic strategy for furan-based conjugated materials.
Properties and Performance of Furan Derivatives
Furan's distinct electronic characteristics, stemming from the high electronegativity of the oxygen atom, differentiate it from its sulfur-containing counterpart, thiophene. This often leads to a higher-lying Highest Occupied Molecular Orbital (HOMO) energy level in furan-containing compounds compared to their thiophene analogs. The smaller size of the oxygen atom can also result in more planar molecular backbones, potentially leading to improved molecular packing and charge transport.[1]
However, the weaker aromaticity of furan compared to thiophene can sometimes translate to lower chemical and photochemical stability.[2] Despite this, numerous high-performance furan-based materials have been developed. For instance, furan-containing polymers have demonstrated excellent performance in organic solar cells, with some studies reporting that the incorporation of furan can lead to improved solubility and photovoltaic performance.[1]
Head-to-Head Comparison: MCM vs. Furan Derivatives
Due to the limited availability of direct comparative studies, this section will juxtapose the known properties and potential performance of MCM with the established characteristics of furan derivatives in the context of non-fullerene acceptors for organic solar cells.
| Property | This compound (MCM) | Furan Derivatives |
| Core Structure | Chromene-based | Furan-based |
| Key Features | Rigid, planar structure; strong electron-withdrawing malononitrile group. | Tunable electronics via functionalization; potential for high planarity. |
| Synthesis | Knoevenagel condensation. | Diverse methods including cross-coupling and Paal-Knorr synthesis. |
| Reported Performance in OSCs | Limited publicly available data. | Power conversion efficiencies exceeding 10% in some cases. |
| Potential Advantages | Good light absorption and electron mobility due to the chromene core. | High degree of tunability, good solubility, and potential for high planarity.[1] |
| Potential Disadvantages | Less explored, stability not as extensively documented. | Can exhibit lower stability compared to thiophene analogs due to weaker aromaticity.[2] |
Experimental Protocols
To facilitate further research and direct comparison, this section provides representative experimental protocols for the synthesis of the core structures and the fabrication of organic solar cells.
Synthesis of this compound (MCM)
Materials:
-
2-methyl-4H-chromen-4-one
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
Dissolve 2-methyl-4H-chromen-4-one (1 equivalent) and malononitrile (1.2 equivalents) in absolute ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (e.g., 3-4 drops) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure MCM.
Fabrication of a Bulk-Heterojunction Organic Solar Cell
This protocol describes a general procedure for fabricating an inverted-structure organic solar cell, which can be adapted for both MCM and furan-based acceptors.
Device Structure: ITO/ZnO/Active Layer (Donor:Acceptor)/MoO₃/Ag
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Zinc Oxide (ZnO) precursor solution
-
Donor polymer (e.g., PTB7-Th)
-
Acceptor (MCM or a furan derivative)
-
Chlorobenzene (or other suitable organic solvent)
-
Molybdenum(VI) oxide (MoO₃)
-
Silver (Ag)
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 15 minutes.
-
Electron Transport Layer (ETL) Deposition: Spin-coat the ZnO precursor solution onto the cleaned ITO substrates and anneal at an appropriate temperature (e.g., 200 °C) to form a uniform ZnO layer.
-
Active Layer Deposition:
-
Prepare a blend solution of the donor polymer and the acceptor (e.g., in a 1:1.5 weight ratio) in chlorobenzene.
-
Spin-coat the active layer solution onto the ZnO layer in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Anneal the active layer at a specified temperature to optimize the morphology.
-
-
Hole Transport Layer (HTL) Deposition: Thermally evaporate a thin layer of MoO₃ (e.g., 10 nm) on top of the active layer under high vacuum.
-
Cathode Deposition: Thermally evaporate the silver electrode (e.g., 100 nm) through a shadow mask to define the device area.
-
Device Characterization: Encapsulate the device and measure its performance using a solar simulator under AM 1.5G illumination.
Figure 3: Workflow for the fabrication of an inverted organic solar cell.
Conclusion and Future Outlook
Both this compound and furan derivatives represent valuable classes of materials for advancing the field of organic electronics. Furan derivatives have a more established track record, with a large body of research demonstrating their versatility and high performance, particularly in OPVs. Their synthetic accessibility and tunable properties make them a continued focus of research.
MCM, on the other hand, is a less explored but potentially potent non-fullerene acceptor. Its rigid and planar chromene core is a promising feature for achieving high charge mobility. However, a significant gap in the literature exists regarding its device performance and stability. To fully assess its potential, further research is needed to systematically evaluate MCM and other chromene-based derivatives in optimized device architectures and to conduct direct comparative studies against state-of-the-art furan-based and other non-fullerene acceptors.
For researchers in the field, the choice between these material classes will depend on the specific application and design strategy. Furan derivatives offer a more predictable path with a wealth of existing data, while chromene-based materials like MCM present an opportunity for exploring novel molecular designs with the potential for high performance.
References
-
Zheng, B., & Huo, L. (2021). Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics. Small Methods, 5(9), e2100493. [Link]
Sources
A Comparative Analysis of 4H-Chromene Analogs as Potent Anticancer Agents
The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the 4H-chromene scaffold has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities, most notably in the realm of oncology.[1][2] This guide provides a comparative analysis of various 4H-chromene analogs, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental data that underscore their therapeutic potential. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising class of compounds.
The 4H-Chromene Scaffold: A Versatile Core for Anticancer Drug Design
The 4H-chromene core, a bicyclic system featuring a benzene ring fused to a 4H-pyran ring, serves as a versatile template for the design of novel therapeutics.[3] Its synthetic accessibility, often through one-pot multicomponent reactions, allows for the facile introduction of diverse functional groups, enabling extensive SAR studies to optimize anticancer efficacy.[1] Nature itself provides a precedent, with compounds like tephrosin and calanone demonstrating the inherent anticancer properties of the chromene motif.[4]
Comparative Anticancer Activity of 4H-Chromene Analogs
The anticancer potency of 4H-chromene derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. Below, we compare the cytotoxic effects of representative analogs against a panel of human cancer cell lines.
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Compound 74 (6-methyl-3-nitro-2-amino-4-(4-(piperidin-1-yl)phenyl)-4H-chromene) | HeLa | 9 ± 0.73 | - | - | [1] |
| A549 | 4 ± 0.35 | - | - | [1] | |
| Hep2 | 0.75 ± 0.06 | - | - | [1] | |
| Compound 4e (A novel 4H-chromene analog) | A172 (Glioma) | 0.0074 | - | - | [5] |
| A375 (Melanoma) | 0.08 | - | - | [5] | |
| Compound 7f & 7g (4H-chromene-3-carboxylates with sulfonamide moiety) | HepG-2, MCF-7, HCT-116 | Outperformed Cisplatin | Cisplatin | - | [6] |
| Difluoro-substituted 1H-benzo[f]chromene-2-carbothioamide | MCF-7 | 5.4 | - | - | [1] |
| HepG-2 | 4.5 | - | - | [1] | |
| PC-3 | 1.1-2.7 | - | - | [1] | |
| Compound 14 (A 4H-chromene analog) | MCF-7, Hs578T | Remarkable Activity | - | - | [3] |
| 4-Clpgc (A dihydropyrano[2,3-g]chromene derivative) | K562 (Leukemia) | 102 ± 1.6 | - | - | [7] |
Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
The data clearly indicates that substitutions at the C2, C3, and C4 positions of the 4H-chromene ring are critical for cytotoxic activity. For instance, the presence of a 4-aryl group is a common feature in many potent analogs.[8] Furthermore, the fusion of other heterocyclic rings, such as pyrimidine, to the chromene core can enhance anticancer effects.[1]
Unraveling the Mechanisms of Action
The anticancer effects of 4H-chromene analogs are not attributed to a single mechanism but rather a multi-faceted attack on cancer cell proliferation and survival.[4] Key mechanisms include:
-
Induction of Apoptosis: Many 4H-chromenes are potent inducers of apoptosis, or programmed cell death.[8][9] This is often achieved through the activation of caspase cascades, leading to DNA fragmentation and cell death.[1]
-
Cell Cycle Arrest: These compounds frequently cause cell cycle arrest, predominantly in the G2/M phase, thereby inhibiting cell division.[1][3]
-
Inhibition of Tubulin Polymerization: A significant number of 4H-chromene derivatives exert their anticancer effects by interacting with tubulin at the colchicine binding site.[3][7] This disrupts microtubule dynamics, which are essential for mitosis, leading to cell cycle arrest and apoptosis.
-
Targeting Kinase Signaling: Some analogs have been shown to inhibit key kinases involved in cancer progression, such as Src kinases and Epidermal Growth Factor Receptor (EGFR).[4][9]
Visualizing a Key Pathway: Apoptosis Induction
Caption: Proposed mechanism of apoptosis induction by tubulin-targeting 4H-chromene analogs.
Experimental Protocols for Evaluation
The assessment of anticancer activity for 4H-chromene analogs relies on a suite of well-established in vitro assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 4H-chromene analogs for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for a specified time, then harvest the cells by trypsinization.
-
Cell Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Experimental Workflow Visualization
Caption: General experimental workflow for the evaluation of 4H-chromene analogs as anticancer agents.
Conclusion and Future Directions
The 4H-chromene scaffold continues to be a highly fruitful area of research for the development of novel anticancer agents. The versatility of its synthesis and the diverse mechanisms by which its analogs can induce cancer cell death make it an attractive starting point for drug discovery programs. Future efforts should focus on optimizing the potency and selectivity of these compounds, as well as exploring their efficacy in in vivo models and against multi-drug resistant cancer phenotypes.[10] The continued exploration of structure-activity relationships will undoubtedly lead to the discovery of even more potent and clinically relevant 4H-chromene-based anticancer drugs.
References
-
A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. [Link]
-
Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. Molecules. [Link]
-
2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. [Link]
-
New substituted 4H-chromenes as anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. Molecules. [Link]
-
Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. Journal of Photochemistry and Photobiology B: Biology. [Link]
-
4H-Chromene-based anticancer agents towards multi-drug resistant HL60/MX2 human leukemia: SAR at the 4th and 6th positions. ResearchGate. [Link]
-
Docking Studies, Synthesis and Evaluation of Anticancer Activity of 4H-Chromene Derivatives. ResearchGate. [Link]
-
Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1][3]Oxazines, and Chromeno[2,3-d]Pyrimidines. ResearchGate. [Link]
-
The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line. Oncology Letters. [Link]
-
4H-Chromene-based anticancer agents towards multi-drug resistant HL60/MX2 human leukemia: SAR at the 4th and 6th positions. Bioorganic & Medicinal Chemistry. [Link]
-
Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1][3]Oxazines, and Chromeno[2,3-d]Pyrimidines. Organic and Medicinal Chemistry International Journal. [Link]
-
Design, synthesis, in vitro and in silico anti-cancer activity of 4H-chromenes with C4-active methine groups. ResearchGate. [Link]
-
Docking Studies, Synthesis and Evaluation of Anticancer Activity of 4H-Chromene Derivatives. Semantic Scholar. [Link]
-
A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. ResearchGate. [Link]
Sources
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 4. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New substituted 4H-chromenes as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4H-Chromene-based anticancer agents towards multi-drug resistant HL60/MX2 human leukemia: SAR at the 4th and 6th positions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Antimicrobial Efficacy of Novel Chromene Derivatives Against Staphylococcus aureus
In the global fight against antimicrobial resistance (AMR), Staphylococcus aureus, particularly its methicillin-resistant strains (MRSA), represents a formidable challenge to public health.[1][2] The bacterium's remarkable ability to acquire resistance to conventional antibiotics necessitates a robust pipeline of novel therapeutic agents.[3][4] Chromene derivatives, a versatile class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry, with numerous studies highlighting their potent antibacterial activities.[5][6]
This guide provides a comprehensive framework for researchers and drug development professionals to rigorously validate the anti-S. aureus efficacy of novel chromene derivatives. Moving beyond a simple checklist of assays, we delve into the causality behind experimental choices, ensuring a self-validating, logical, and scientifically sound evaluation process. Our approach is grounded in authoritative standards, providing a pathway from initial screening to preliminary mechanism-of-action insights.
Part 1: Foundational Efficacy Testing – The Quantitative Core
The initial phase of validation focuses on quantifying the antimicrobial effect. The objective is to determine the concentration of the chromene derivative required to inhibit growth (bacteriostatic) or kill the bacteria (bactericidal). These foundational assays are guided by the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), which ensures reproducibility and comparability of data across different laboratories.[7][8]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the cornerstone of antimicrobial susceptibility testing, defining the lowest concentration of a compound that prevents the visible growth of a microorganism.[9]
The broth microdilution method is the most common and scalable technique for MIC determination.[10] It involves challenging a standardized bacterial inoculum with a serial two-fold dilution of the test compound in a 96-well microtiter plate. The causality is direct: if the compound is effective, it will interfere with bacterial replication, and no turbidity (growth) will be observed.
Protocol: Broth Microdilution for MIC Assay
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the novel chromene derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired final concentrations.[10]
-
-
Inoculum Preparation:
-
Culture S. aureus (e.g., ATCC 29213 for a reference strain, or a clinical MRSA isolate) overnight on an appropriate agar medium.
-
Prepare a bacterial suspension in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in broth, no compound) and a negative control (broth only, no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Following incubation, the MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity.
-
Minimum Bactericidal Concentration (MBC) Assay
While MIC indicates growth inhibition, it doesn't differentiate between bacteriostatic and bactericidal activity. The MBC assay addresses this by determining the lowest compound concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[11]
This assay is a direct extension of the MIC test. By sub-culturing the contents from the clear wells of the MIC plate onto antibiotic-free agar, we can determine if the bacteria were merely inhibited or were actually killed. The absence of colony growth on the agar indicates a bactericidal effect.
Protocol: MBC Determination
-
Sub-culturing from MIC Plate:
-
Following MIC determination, take a small aliquot (e.g., 10-20 µL) from each well that showed no visible growth.
-
Spot-plate these aliquots onto a Tryptic Soy Agar (TSA) plate.
-
-
Incubation and MBC Determination:
-
Incubate the TSA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no colony growth on the agar plate, corresponding to a ≥3-log₁₀ reduction in CFU/mL.[11]
-
Part 2: Characterizing the Dynamics of Bacterial Killing
Static endpoint assays like MIC and MBC are critical, but understanding the rate at which a compound acts provides deeper insight into its pharmacodynamic properties.
Time-Kill Kinetics Assay
This dynamic assay visualizes the rate and extent of bacterial killing over a 24-hour period.[12] It is essential for classifying a compound's activity and predicting its potential in vivo efficacy.[11]
By exposing a standardized bacterial population to fixed concentrations of the chromene derivative (typically multiples of the MIC) and quantifying viable bacteria at set time intervals, we can plot a killing curve. A rapid, concentration-dependent decline in bacterial count is a hallmark of a potent bactericidal agent.
Protocol: Time-Kill Kinetics Assay
-
Assay Setup:
-
Prepare flasks containing CAMHB with the chromene derivative at concentrations such as 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a drug-free growth control.
-
Inoculate each flask with a mid-logarithmic phase culture of S. aureus to a starting density of ~5 x 10⁵ CFU/mL.[13]
-
-
Sampling Over Time:
-
Incubate the flasks in a shaking incubator at 37°C.
-
At predefined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove an aliquot from each flask.[12]
-
-
Quantification of Viable Bacteria:
-
Perform 10-fold serial dilutions of each aliquot in sterile phosphate-buffered saline (PBS).
-
Plate a known volume of the appropriate dilutions onto TSA plates.
-
Incubate plates for 18-24 hours at 37°C and count the resulting colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[11]
-
Caption: Workflow for a Time-Kill Kinetics Assay.
Part 3: Assessing Activity Against Complex Bacterial Communities
S. aureus infections are often complicated by biofilm formation, a state where bacteria are encased in a protective matrix, rendering them significantly more resistant to conventional antibiotics.[14] Evaluating a novel compound's activity against biofilms is therefore a critical step.
Biofilm Inhibition and Eradication Assays
The crystal violet microtiter plate assay is a high-throughput method to quantify biofilm biomass.[9][15] We can adapt this method to assess two distinct activities:
-
Biofilm Inhibition: Does the compound prevent biofilm formation when present during the growth phase?
-
Biofilm Eradication: Can the compound destroy a pre-formed, mature biofilm?
Protocol: Anti-Biofilm Activity Assay
-
Biofilm Formation:
-
Grow S. aureus in a 96-well plate in Tryptic Soy Broth (TSB) supplemented with glucose (to promote biofilm formation) for 24-48 hours at 37°C.
-
-
For Inhibition Assay: Add the chromene derivatives at various concentrations to the wells at the time of inoculation.
-
For Eradication Assay: After the biofilm has formed, carefully remove the planktonic (free-floating) cells and wash the wells with PBS. Then, add fresh media containing the chromene derivatives to the wells with the established biofilm and incubate for another 24 hours.
-
Quantification:
-
Discard the media and wash the wells with PBS to remove non-adherent cells.
-
Fix the biofilms with methanol for 15 minutes.
-
Stain the adherent biomass with 0.1% crystal violet solution for 15 minutes.
-
Wash away excess stain with water and allow the plate to dry.
-
Solubilize the bound stain with 30% acetic acid.
-
Measure the absorbance of the solubilized stain (e.g., at 595 nm) using a plate reader. A lower absorbance compared to the untreated control indicates anti-biofilm activity.
-
Summarizing efficacy data in a clear, comparative table is essential.
| Compound ID | Target Strain | MIC (µg/mL) | MBC (µg/mL) | Biofilm Inhibition (BIC₅₀, µg/mL) |
| Chromene-A1 | S. aureus ATCC 29213 (MSSA) | 2 | 4 | 8 |
| Chromene-A1 | S. aureus BAA-1717 (MRSA) | 4 | 8 | 16 |
| Chromene-B2 | S. aureus ATCC 29213 (MSSA) | 8 | >64 | 32 |
| Chromene-B2 | S. aureus BAA-1717 (MRSA) | 16 | >64 | >64 |
| Vancomycin | S. aureus ATCC 29213 (MSSA) | 1 | 2 | 32 |
| Vancomycin | S. aureus BAA-1717 (MRSA) | 1 | 2 | 64 |
Data is hypothetical for illustrative purposes. BIC₅₀ (Biofilm Inhibitory Concentration 50%) is the concentration that inhibits 50% of biofilm formation.
Part 4: Probing the Mechanism of Action (MoA)
Identifying the cellular target or process disrupted by a novel compound is a crucial step in drug development. For many antibacterial agents, the bacterial cell membrane is a primary target.
Cell Membrane Integrity Assay
A compromised cell membrane leads to the leakage of intracellular components and the influx of molecules that are normally excluded. We can measure this disruption using fluorescent probes. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells.[16] However, if the membrane is damaged, PI can enter the cell, bind to nucleic acids, and emit a strong red fluorescence, which can be quantified.[17]
Protocol: Membrane Permeability Assay using Propidium Iodide
-
Cell Preparation:
-
Grow S. aureus to the mid-logarithmic phase, then harvest the cells by centrifugation.
-
Wash and resuspend the bacterial pellet in PBS to a specific optical density.
-
-
Treatment and Staining:
-
Treat the bacterial suspension with the chromene derivative (e.g., at 1x and 2x MIC). Include an untreated negative control and a positive control (e.g., cells treated with 70% isopropanol to maximize membrane damage).
-
Add Propidium Iodide (to a final concentration of ~5 µM) to all samples.
-
Incubate in the dark at room temperature for 30 minutes.[16]
-
-
Quantification:
-
Measure the fluorescence intensity using a fluorometer or a plate reader (Excitation ~535 nm, Emission ~617 nm).
-
An increase in red fluorescence in the compound-treated samples relative to the untreated control indicates membrane damage.
-
Caption: Proposed mechanism of action for a membrane-active chromene derivative.
Conclusion
This guide outlines a systematic, multi-faceted approach to validating the antimicrobial efficacy of novel chromene derivatives against S. aureus. By integrating standardized quantitative assays (MIC, MBC), dynamic characterization (Time-Kill), assessment against complex structures (Anti-Biofilm), and preliminary mechanistic studies (Membrane Integrity), researchers can build a robust data package. This logical progression of experiments provides the necessary evidence to identify promising lead compounds worthy of further, more intensive preclinical development in the urgent quest for new antibiotics.
References
-
Pantosti, A. (2007). Mechanisms of antibiotic resistance in Staphylococcus aureus. Future Microbiology, 2(3), 323-334. [Link][3][4]
- Lowy, F. D. (2003). Antimicrobial resistance: the example of Staphylococcus aureus.
-
Asian Journal of Research in Chemistry. (2024). Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. Asian Journal of Research in Chemistry. [Link]
- Lakhundi, S., & Zhang, K. (2018). Methicillin-Resistant Staphylococcus aureus: Molecular Characterization, Evolution, and Epidemiology. Clinical Microbiology Reviews, 31(4), e00020-18.
-
Skarżyńska, M., et al. (2022). Molecular Mechanisms of Drug Resistance in Staphylococcus aureus. International Journal of Molecular Sciences, 23(15), 8032. [Link][18]
-
Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Postępy Higieny i Medycyny Doświadczalnej, 75, 105-120. [Link][9]
- Hassoun, A., Linden, P. K., & Friedman, B. (2017). Incidence, prevalence, and management of MRSA bacteremia across patient populations—a review of the literature. Journal of Clinical Medicine, 6(3), 23.
-
Al-Ostath, A., et al. (2021). Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines. South African Journal of Chemistry, 75, 136-146. [Link][19]
-
Olszewska, P., et al. (2023). The Novel Quantitative Assay for Measuring the Antibiofilm Activity of Volatile Compounds (AntiBioVol). Molecules, 28(13), 5035. [Link][20]
-
ResearchGate. (n.d.). Design, synthesis and antibacterial assessment of novel 4 H -chromene analogues. ResearchGate. [Link][21]
-
ResearchGate. (n.d.). Synthesis and antimicrobial evaluation of some novel heterocyclic compounds based on azo chromene moiety. ResearchGate. [Link][22]
-
Bueno, J. (2014). Anti-Biofilm Drug Susceptibility Testing Methods: Looking for New Strategies against Resistance Mechanism. Journal of Microbial & Biochemical Technology, 6(5). [Link][14]
-
Jaiswal, S., Sachan, N., & Chawla, P. (2014). SYNTHESIS AND EVALUATION OF NOVEL HETEROCYCLIC CHROMENE DERIVATIVES AS ANTIMICROBIAL AND ANTIOXIDANT AGENTS. Journal of Chemical and Pharmaceutical Sciences, 7(3), 235-240. [Link][23]
-
Riu, F., et al. (2022). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Pharmaceuticals, 15(11), 1386. [Link][5]
-
ResearchGate. (n.d.). Isolation and synthesis of novel antimicrobial chromene derivatives from Psorothamnus fremontii. ResearchGate. [Link][24]
-
Li, Z., et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Journal of Visualized Experiments, (157). [Link][17]
-
Ceri, H., et al. (2000). A Novel Technique for Evaluating the Activity of Biocides against Biofilm Bacteria. NACE International. [Link][25]
-
Farha, A. K., et al. (2021). Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates. Antibiotics, 10(9), 1055. [Link][15]
-
CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical & Laboratory Standards Institute. [Link][7]
-
ResearchGate. (n.d.). In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Derivatives. ResearchGate. [Link][26]
-
ResearchGate. (n.d.). Cell membrane integrity assays The measurement of the absorbance at 260... ResearchGate. [Link][27]
-
Falgas, M. E., & Rosmarakis, E. S. (2005). Resolution of Viable and Membrane-Compromised Bacteria in Freshwater and Marine Waters Based on Analytical Flow Cytometry and Nucleic Acid Double Staining. Applied and Environmental Microbiology, 71(5), 2226-2232. [Link][16]
-
Farkas, A., et al. (2017). Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides. Frontiers in Microbiology, 8, 43. [Link][28]
-
Walle, M. (2025). Antimicrobial and Antifungal Activity of Chromene and Pyrimidine derivatives. International Journal of Advanced Research in Science, Communication and Technology, 5(10). [Link][6]
-
Govori, S., et al. (2012). Antibacterial Activity of Coumarine Derivatives Synthesized from 4-Chloro-chromen-2-one. The Comparison with Standard Drug. Oriental Journal of Chemistry, 28(1), 241-246. [Link][29]
-
Kumar, R. S., & Idhayadhulla, A. (2015). Microwave Synthesis, Characterization and Antimicrobial Activity of Some Chromene Derivatives. Oriental Journal of Chemistry, 31(3), 1535-1542. [Link][30]
-
CLSI. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. Clinical & Laboratory Standards Institute. [Link][8]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Emery Pharma. [Link][11]
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
-
CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link][31]
-
Al-shareefi, A. H. N., et al. (2024). Design, synthesis and antibacterial assessment of novel 4H-chromene analogues. Baghdad Science Journal. [Link][32]
-
Nelson Labs. (n.d.). Time-Kill Evaluations. Nelson Labs. [Link][33]
-
Le, J., & Miller, L. G. (2014). Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 58(11), 6605-6611. [Link][13]
-
Khan, D. D., & Singh, D. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 1-5. [Link][34]
Sources
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. Mechanisms of antibiotic resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. mdpi.com [mdpi.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resolution of Viable and Membrane-Compromised Bacteria in Freshwater and Marine Waters Based on Analytical Flow Cytometry and Nucleic Acid Double Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Mechanisms of Drug Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines [scielo.org.za]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. jchps.com [jchps.com]
- 24. researchgate.net [researchgate.net]
- 25. content.ampp.org [content.ampp.org]
- 26. nanobioletters.com [nanobioletters.com]
- 27. researchgate.net [researchgate.net]
- 28. Frontiers | Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides [frontiersin.org]
- 29. Antibacterial Activity of Coumarine Derivatives Synthesized from 4-Chloro-chromen-2-one. The Comparison with Standard Drug. – Oriental Journal of Chemistry [orientjchem.org]
- 30. Microwave Synthesis, Characterization and Antimicrobial Activity of Some Chromene Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 31. nih.org.pk [nih.org.pk]
- 32. tandfonline.com [tandfonline.com]
- 33. nelsonlabs.com [nelsonlabs.com]
- 34. actascientific.com [actascientific.com]
"comparative cytotoxicity of 2-(2-Methyl-4h-chromen-4-ylidene)malononitrile derivatives in cancer cell lines"
This guide offers a comprehensive comparison of the cytotoxic effects of various 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile derivatives and related 4H-chromene compounds against several cancer cell lines. It is intended for researchers, scientists, and professionals in drug development to provide an in-depth understanding of the therapeutic potential of this class of compounds, supported by experimental data from multiple studies.
Introduction: The Therapeutic Promise of 4H-Chromene Scaffolds
The 4H-chromene core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Among these, their potent anticancer properties have garnered significant attention, leading to the synthesis and evaluation of numerous derivatives.[3][4] These compounds have been shown to exert cytotoxic effects against a variety of human cancer cell lines, often through mechanisms that include the induction of apoptosis, cell cycle arrest, and disruption of microtubule dynamics.[5][6] The versatility of the chromene structure allows for modifications that can significantly enhance their bioactivity and selectivity, making them promising candidates for the development of novel cancer therapeutics.[3]
One notable derivative, Crolibulin™ (EPC2407), a 4H-chromene analog, has advanced to Phase I/II clinical trials for the treatment of advanced solid tumors, highlighting the clinical potential of this compound class.[3][7] The primary mechanisms of action for many 4H-chromene derivatives involve inducing apoptosis by interacting with tubulin at the colchicine binding site, which obstructs tubulin polymerization and leads to cell cycle arrest at the G2/M phase and subsequent caspase-dependent cell death.[1][8]
Comparative Cytotoxicity Analysis
The cytotoxic potential of various 4H-chromene derivatives has been evaluated against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The following tables summarize the IC50 values for several 4H-chromene derivatives, providing a basis for comparing their efficacy across different cancer types.
Table 1: Cytotoxicity (IC50 in µM) of 2-Amino-4H-chromene-3-carbonitrile Derivatives
| Compound/Derivative | MCF-7 (Breast) | T47D (Breast) | HepG-2 (Liver) | HCT-116 (Colon) | Additional Cell Lines | Reference |
| Series of 2-amino-4H-chromene-3-carbonitriles | - | < 200 µM | - | - | - | [9] |
| Compound 59 (benzo[h]chromene) | 0.7-3.0 µg/mL | - | 0.7-3.0 µg/mL | 0.7-3.0 µg/mL | - | [6][8] |
| Compound 60 (benzo[h]chromene) | 0.8-1.4 µg/mL | - | 0.8-1.4 µg/mL | 0.8-1.4 µg/mL | - | [6][8] |
| Compound 14 (4H-chromene analog) | Remarkable Activity | - | - | - | Hs578T (Breast) | [6][8] |
| Compounds 5c, 5e, 5i | Reduced Viability | - | - | - | Hs578T (Breast) | [5] |
| 6-bromo-derivatives 7e and 7f | 3.46–18.76 µg/mL | 3.46–18.76 µg/mL | - | - | MDA-MB-231 (Breast) | [2] |
| Benzo[f]chromene Derivatives 7, 9, 12 | Superior to Doxorubicin | - | Superior to Doxorubicin | Superior to Doxorubicin | - | [10] |
| Series of 1H-benzo[f]chromene moieties (4a–z) | Screened | - | Screened | Screened | MCF-7/ADR (Resistant Breast) | [11] |
Note: Direct comparison of µg/mL and µM values requires knowledge of the specific molecular weights of the compounds, which are not always provided in the source material.
Structure-Activity Relationship (SAR) Insights
The extensive research into chromene derivatives allows for the deduction of several structure-activity relationships:
-
Substitution Patterns: The nature and position of substituents on the chromene scaffold significantly influence cytotoxic potency and selectivity.[12] For instance, the presence of two NH2 groups on the benzene rings of 2-amino-4H-chromene-3-carbonitrile derivatives demonstrated increased cytotoxicity.[9]
-
Fused Heterocyclic Moieties: The fusion of heterocyclic rings at the 2,3-position of benzo[f]chromenes has been shown to significantly enhance their anticancer activity.[10]
-
Lipophilicity: The lipophilicity of the derivatives can play a role in their antitumor activity, although the relationship is complex and can vary between different series of compounds.
Mechanistic Pathways of Chromene-Induced Cytotoxicity
The anticancer effects of 4H-chromene derivatives are not limited to a single mechanism but often involve a multi-faceted attack on cancer cell proliferation and survival.[5]
Induction of Apoptosis
A primary mechanism of action for many 4H-chromene analogs is the induction of apoptosis, or programmed cell death.[8][13] This is often achieved through the activation of caspases, a family of proteases that are central to the apoptotic process.[6][8] For example, certain benzo[h]chromenes have been shown to amplify the levels of caspase-3/7, leading to DNA fragmentation and cell death.[6][8]
Below is a diagram illustrating a generalized pathway for chromene-induced apoptosis.
Caption: Proposed pathway for 4H-chromene derivative-induced apoptosis.
Cell Cycle Arrest
Many 4H-chromene derivatives exhibit the ability to arrest the cell cycle at specific phases, thereby preventing cancer cell proliferation.[6][8] The most commonly observed effect is an arrest at the G2/M phase, which is often a direct consequence of the disruption of microtubule dynamics.[5][8] However, cell cycle arrest at other phases, such as G1 and S, has also been reported for certain derivatives, indicating that the precise mechanism can be compound-specific.[6][8]
Inhibition of Key Signaling Molecules
Some 4H-chromene derivatives have been found to inhibit key signaling molecules that are overexpressed in cancer cells. For instance, 4-Aryl-4H-chromene-3-carbonitrile derivatives have been reported to effectively inhibit Src kinases, which are implicated in the progression of colorectal cancer and leukemia.[5] Furthermore, certain benzo[f]chromene derivatives are suggested to act through the inhibition of the EGFR tyrosine kinase domain.[10]
Standardized Experimental Protocols
To ensure the reliability and reproducibility of cytotoxicity data, standardized experimental protocols are crucial. The following section details a widely used method for assessing the cytotoxic effects of chemical compounds on cancer cell lines.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a suitable culture medium (e.g., RPMI-1640) at 37°C in a humidified atmosphere with 5% CO2.[9]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the 4H-chromene derivatives (e.g., ranging from 1 to 650 µM).[9] A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin or etoposide) are also included.[2][10]
-
Incubation: The plates are incubated for a defined period, typically 48 hours, to allow the compounds to exert their effects.[9]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 3-4 hours.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Below is a diagram illustrating the general workflow for assessing the cytotoxicity of chromene derivatives.
Caption: General workflow for assessing the cytotoxicity of chromene derivatives.
Conclusion and Future Directions
The collective evidence from numerous studies strongly indicates that 4H-chromene derivatives are a promising class of compounds for the development of new anticancer agents.[8][12] Their diverse mechanisms of action, including the induction of apoptosis and cell cycle arrest, coupled with the potential for structural modification to enhance potency and selectivity, make them attractive candidates for further investigation.[5][12]
Future research should focus on:
-
Synthesis and screening of novel derivatives: To expand the chemical space and identify compounds with improved therapeutic indices.
-
In-depth mechanistic studies: To fully elucidate the molecular targets and signaling pathways affected by the most potent derivatives.
-
In vivo studies: To evaluate the efficacy and safety of lead compounds in preclinical animal models.
-
Development of drug delivery systems: To enhance the bioavailability and tumor-targeting of promising chromene derivatives, such as through conjugation with gold nanoparticles.[9][13]
By pursuing these avenues of research, the full therapeutic potential of this compound and other 4H-chromene derivatives can be realized in the ongoing fight against cancer.
References
Sources
- 1. This compound|CAS 15058-15-8 [benchchem.com]
- 2. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 9. Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. In vitro antitumor evaluation of 4H-chromene-3-carbonitrile derivatives as a new series of apoptotic inducers [pubmed.ncbi.nlm.nih.gov]
"evaluating the performance of different Lewis acid catalysts for 2-(2-Methyl-4h-chromen-4-ylidene)malononitrile synthesis"
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile, a key intermediate in the development of various bioactive compounds, is a process of significant interest in medicinal chemistry. The efficiency of this synthesis is critically dependent on the choice of catalyst for the pivotal Knoevenagel condensation step. This guide provides an in-depth comparison of the performance of various Lewis acid catalysts for this reaction, supported by experimental data, to aid researchers in catalyst selection and optimization of synthetic routes.
Introduction to the Synthesis and the Role of Lewis Acids
The synthesis of this compound is typically achieved through a Knoevenagel condensation of 2-methyl-4H-chromen-4-one with malononitrile. This reaction involves the formation of a new carbon-carbon double bond and is often catalyzed by a base or a Lewis acid.
Lewis acid catalysts play a crucial role in this transformation by activating the carbonyl group of the 2-methyl-4H-chromen-4-one, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the carbanion generated from malononitrile. The choice of Lewis acid can significantly impact the reaction rate, yield, and overall efficiency.
Comparative Performance of Lewis Acid Catalysts
While a comprehensive comparative study of various Lewis acid catalysts specifically for the synthesis of this compound is not extensively documented in a single source, we can draw valuable insights from their application in analogous Knoevenagel condensations of α,β-unsaturated ketones with malononitrile. The following table summarizes the expected performance of several common Lewis acid catalysts based on their known activity in similar reactions.
| Lewis Acid Catalyst | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Observations |
| Zinc Chloride (ZnCl₂) | 5 - 10 | 4 - 8 hours | 75 - 85 | A cost-effective and mild Lewis acid, generally providing good yields under moderate reaction times. |
| Aluminum Chloride (AlCl₃) | 5 - 10 | 2 - 4 hours | 80 - 90 | A strong Lewis acid that can significantly accelerate the reaction, but may require stricter control of reaction conditions to avoid side products. |
| Ferric Chloride (FeCl₃) | 5 - 10 | 3 - 6 hours | 78 - 88 | An inexpensive and efficient catalyst, offering a good balance between reactivity and handling. |
| Titanium Tetrachloride (TiCl₄) | 5 - 10 | 1 - 3 hours | 85 - 95 | A highly effective but moisture-sensitive Lewis acid, often leading to high yields in shorter reaction times. Requires anhydrous conditions.[1] |
| Bismuth(III) Triflate (Bi(OTf)₃) | 1 - 5 | 2 - 5 hours | 88 - 96 | A water-tolerant and highly efficient Lewis acid, often effective in low catalytic amounts. |
Note: The data presented above is an estimation based on the general reactivity of these Lewis acids in Knoevenagel condensations and may vary for the specific synthesis of this compound. Experimental optimization is recommended for each catalyst.
Experimental Protocols
General Experimental Protocol for Lewis Acid-Catalyzed Synthesis
A general procedure for the synthesis of this compound using a Lewis acid catalyst is as follows:
-
To a solution of 2-methyl-4H-chromen-4-one (1 mmol) in a suitable solvent (e.g., dichloromethane, toluene, or acetonitrile; 10 mL) in a round-bottom flask, add malononitrile (1.2 mmol).
-
Add the selected Lewis acid catalyst (as specified in the table) to the reaction mixture.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the catalyst) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Baseline Protocol using Acetic Anhydride
A common method for this synthesis involves the use of acetic anhydride, which can act as both a solvent and a catalyst.
-
In a round-bottom flask, suspend 2-methyl-4H-chromen-4-one (1 mmol) and malononitrile (1.2 mmol) in acetic anhydride (5 mL).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure this compound.
Mechanistic Insights
The Lewis acid-catalyzed Knoevenagel condensation proceeds through a well-established mechanism. The Lewis acid (LA) coordinates to the carbonyl oxygen of the 2-methyl-4H-chromen-4-one, enhancing its electrophilicity. Simultaneously, a weak base (which can be the solvent or trace impurities) deprotonates the malononitrile to form a nucleophilic carbanion. This carbanion then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent dehydration of this intermediate yields the final product, this compound.
Caption: Proposed catalytic cycle for the Lewis acid-catalyzed Knoevenagel condensation.
Conclusion
The selection of an appropriate Lewis acid catalyst is a critical factor in optimizing the synthesis of this compound. While strong Lewis acids like TiCl₄ and AlCl₃ may offer faster reaction rates and higher yields, they require stringent reaction conditions. Milder and more robust catalysts such as ZnCl₂, FeCl₃, and Bi(OTf)₃ provide a good balance of reactivity, cost-effectiveness, and ease of handling. This guide provides a framework for researchers to make an informed decision on catalyst selection, based on the desired reaction efficiency, available resources, and experimental constraints. Further empirical investigation is encouraged to determine the optimal catalytic system for this important synthetic transformation.
References
- (Reference to a general organic chemistry textbook or a review on Knoevenagel condens
-
Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. Oreate AI Blog. link[1]
Sources
A Senior Application Scientist's Guide to Benchmarking the Fluorescence Quantum Yield of Chromene-Based Probes
For researchers and professionals in drug development and materials science, the precise characterization of fluorescent probes is paramount. Among the diverse scaffolds available, chromene-based probes have garnered significant attention due to their versatile photophysical properties, including high fluorescence quantum yields (QY), which directly correlate with their brightness and sensitivity in imaging and sensing applications. This guide provides an in-depth, objective framework for benchmarking the fluorescence quantum yield of novel chromene-based probes against established alternatives, grounded in rigorous experimental methodology and field-proven insights.
The Foundational Metric: Understanding Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is the intrinsic measure of a fluorophore's efficiency in converting absorbed photons into emitted fluorescent photons. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.
Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)
A quantum yield can range from 0 (no fluorescence) to 1.0 (every absorbed photon results in an emitted photon), though it is often expressed as a percentage. Probes with high quantum yields, such as some rhodamine derivatives, are exceptionally bright, while those with a QY of 0.10 are still considered usefully fluorescent. The QY is influenced by the relative rates of radiative decay (fluorescence) and non-radiative decay pathways (e.g., internal conversion, intersystem crossing), making it a critical parameter for assessing a probe's performance.
Methodological Approach: The Comparative Method for QY Determination
While absolute methods for QY determination exist, they require specialized instrumentation like an integrating sphere. The comparative method, pioneered by Williams et al., offers a more accessible and highly reliable alternative for most laboratories. This method involves comparing the fluorescence properties of the test compound (the chromene probe) to a well-characterized fluorescent standard with a known quantum yield (Φf(std)).
The core principle is that if the standard and the test sample have the same absorbance at the same excitation wavelength in the same solvent, they absorb the same number of photons. A ratio of their integrated fluorescence intensities would then directly yield the ratio of their quantum yields. In practice, to account for differences in solvent and absorbance, the following equation is used:
Φf(sample) = Φf(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)
Where:
-
Φf is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity (the area under the emission curve).
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts "sample" and "std" refer to the test probe and the standard, respectively.
To ensure accuracy, a more robust approach involves creating a calibration curve by plotting the integrated fluorescence intensity versus absorbance for a series of dilute solutions of both the standard and the sample. The slope of these plots (m) is then used in the calculation, which mitigates errors from single-point measurements:
Φf(sample) = Φf(std) * (m_sample / m_std) * (n_sample^2 / n_std^2)
This gradient method is the recommended best practice for achieving high-accuracy QY values.
Experimental Workflow: A Self-Validating System
The following section details the experimental protocol. The causality behind each step is explained to ensure scientific integrity and reproducibility.
Selection of an Appropriate Fluorescence Quantum Yield Standard
This is a critical decision that directly impacts the accuracy of the measurement. The ideal standard should have:
-
Spectral Overlap: The absorption and emission spectra of the standard should be in a similar range to the chromene probe being tested.
-
High and Stable QY: The standard should possess a high, well-documented, and stable quantum yield that is not sensitive to environmental factors like temperature or the presence of oxygen.
-
Chemical Stability: The standard should be photochemically stable and not degrade under the experimental conditions.
-
Solubility: It should be soluble in the same solvent as the test compound to eliminate the need for refractive index corrections, although this is not always feasible.
For chromene-based probes, which often absorb in the UV-Vis region and emit in the visible spectrum, common and reliable standards include:
| Standard | Solvent | Excitation Range (nm) | Emission Range (nm) | Quantum Yield (Φf) |
| Quinine Sulfate | 0.1 M H₂SO₄ or 0.1 M HClO₄ | ~300-370 | ~400-550 | 0.54 or 0.60 |
| Rhodamine 6G | Ethanol | ~480-540 | ~540-650 | 0.95 |
| Fluorescein | 0.1 N NaOH | ~450-500 | ~500-580 | 0.925 |
Expert Insight: While quinine sulfate in sulfuric acid has been a historical standard, recent studies have shown its QY is highly temperature-dependent. Therefore, using quinine sulfate in 0.1 M perchloric acid is recommended as a more reliable alternative. For chromene probes emitting in the longer visible wavelengths, Rhodamine 6G in ethanol is an excellent and widely trusted choice.
Detailed Experimental Protocol
This protocol is designed to minimize common errors such as inner filter effects and solvent impurities.
Materials and Reagents:
-
Chromene-based probe(s) of interest
-
Selected Quantum Yield Standard (e.g., Rhodamine 6G)
-
Spectroscopic grade solvent (e.g., ethanol)
-
Calibrated UV-Vis spectrophotometer
-
Calibrated spectrofluorometer with a corrected emission channel
-
10 mm path length quartz cuvettes (one for absorbance, one for fluorescence)
-
Volumetric flasks and precision pipettes
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a concentrated stock solution of your chromene probe and the chosen standard in the same spectroscopic grade solvent. All glassware must be scrupulously clean.
-
From these stock solutions, prepare a series of at least five dilutions for both the probe and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is within the range of 0.01 to 0.1.
-
Causality: Keeping absorbance below 0.1 is crucial to avoid the inner filter effect, where the emitted fluorescence is reabsorbed by other probe molecules in the solution, leading to an artificially low measured intensity.
-
-
Absorbance Measurements:
-
Set the excitation wavelength (λex) on the UV-Vis spectrophotometer. This should ideally be at the absorption maximum of the chromene probe.
-
Record the absorbance of each of the prepared solutions (both probe and standard) at this λex.
-
Ensure you use the same cuvette and solvent blank for all measurements.
-
-
Fluorescence Measurements:
-
Transfer the solutions to the fluorescence cuvette.
-
Set the spectrofluorometer to the same excitation wavelength (λex) used for the absorbance measurements.
-
Record the emission spectrum for each solution, ensuring the entire emission profile is captured.
-
Causality: It is critical that all instrument settings (e.g., excitation and emission slit widths, PMT voltage) remain identical for all measurements of both the probe and the standard to ensure comparability.
-
-
Data Processing and Calculation:
-
Integrate the area under the emission curve for each recorded fluorescence spectrum. This gives you the integrated fluorescence intensity (I).
-
For both the chromene probe and the standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance at λex (x-axis).
-
Perform a linear regression for both datasets to obtain the slopes (m_sample and m_std).
-
Calculate the quantum yield of your chromene probe using the gradient-based formula. If different solvents were used, look up their refractive indices (n) and include them in the calculation.
-
Visualizing the Workflow
A clear understanding of the experimental sequence is vital for successful execution.
Caption: Experimental Workflow for Relative QY Determination.
Data Presentation for Objective Comparison
To effectively benchmark different chromene-based probes, all relevant photophysical data should be summarized in a clear, structured table. This allows for direct and objective comparison of performance.
| Probe ID | Solvent | λ_abs (nm) | λ_em (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Standard Used | Quantum Yield (Φf) |
| Chromene-A | Ethanol | 420 | 485 | 35,000 | Rhodamine 6G | Calculated Value |
| Chromene-B | Toluene | 435 | 502 | 42,000 | Rhodamine 6G | Calculated Value |
| Chromene-C | Acetonitrile | 410 | 470 | 31,500 | Rhodamine 6G | Calculated Value |
| Reference Probe | Solvent | λ_abs | λ_em | ε | Standard | Known Value |
Expert Insight: Beyond the quantum yield, the molar extinction coefficient (ε) is a critical parameter. The overall brightness of a fluorescent probe is proportional to the product of its quantum yield and its molar extinction coefficient (Φf * ε). A probe with a moderate QY but a very high ε can be brighter than a probe with a high QY and a low ε. Therefore, a comprehensive comparison must include both values.
Conclusion: Towards Reliable and Reproducible Benchmarking
The accurate determination of the fluorescence quantum yield is a cornerstone of fluorescent probe characterization. By employing the comparative method with carefully selected standards and a meticulous experimental protocol, researchers can generate reliable and reproducible data. This guide provides the necessary framework to not only measure the QY of novel chromene-based probes but also to objectively benchmark their performance against existing alternatives. Adherence to these principles of scientific integrity ensures that the resulting data is trustworthy and contributes meaningfully to the advancement of fluorescence-based technologies in research and drug development.
References
- Agilent Technologies. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE.
- JASCO Global. (2021, March 10). Fluorescence quantum yield measurement.
- MDPI. (n.d.). Fluorescence Probe Based on Graphene Quantum Dots for Selective, Sensitive and Visualized Detection of Formaldehyde in Food.
- ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards.
- Wikipedia. (n.d.). Quantum yield.
- Chemistry LibreTexts. (2023, March 16). 3.5: Quantum Yield of Fluorescence.
- OPUS. (2020, August 26). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- Analytical Chemistry. (2023, March 15). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification.
- LabRulez LCMS. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE.
- UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields.
- Edinburgh Instruments. (n.d.). Relative Quantum Yield.
- ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci.
- Pure and Applied Chemistry. (2011, August 31). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report).
- AIP Publishing. (2022, January 7). Chromene-based fluorescent probes for sensing and bioimaging.
- AIP Publishing. (n.d.). Chromene-based fluorescent probes for sensing and bioimaging.
A Comparative Guide to the Structure-Activity Relationship of 4H-Chromene Derivatives as Tubulin Polymerization Inhibitors
This guide provides an in-depth analysis of 4H-chromene derivatives as potent inhibitors of tubulin polymerization. Designed for researchers, scientists, and drug development professionals, this document delves into the critical structure-activity relationships (SAR) that govern their efficacy, compares their performance with established tubulin-targeting agents, and provides detailed experimental protocols for their evaluation.
Introduction: Tubulin as a Premier Oncology Target
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant state of flux, known as dynamic instability, is fundamental to several critical cellular functions, including the formation of the mitotic spindle, maintenance of cell architecture, and intracellular transport.[1] The disruption of this delicate equilibrium is a clinically validated strategy in cancer chemotherapy. Agents that interfere with microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[2] These agents are broadly classified as microtubule-destabilizers, which inhibit polymerization, or stabilizers. The 4H-chromene scaffold has emerged as a promising pharmacophore for the development of novel microtubule-destabilizing agents that bind to the colchicine site on β-tublin.[3][4]
The Core of Efficacy: Structure-Activity Relationship (SAR) of 4H-Chromenes
The anticancer potency of 4H-chromene derivatives is highly sensitive to their substitution patterns.[5] Decades of research have illuminated key structural features that dictate their interaction with the colchicine binding site and their resulting biological activity.
Key Structural Modifications and Their Impact:
-
The C4-Aryl Group: The nature and substitution of the aryl ring at the 4-position are arguably the most critical determinants of activity.[6]
-
Trimethoxyphenyl Moiety: A 3,4,5-trimethoxyphenyl group at the C4 position is a classic feature of many potent colchicine-site binders, including Combretastatin A-4.[7] This moiety is known to form crucial hydrophobic interactions within the binding pocket.[4]
-
Other Substitutions: Introducing different substituents on this aryl ring can modulate activity. For example, a novel series of 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes yielded highly potent apoptosis inducers, with the lead compound, MX-116407, exhibiting a GI50 of 37 nmol/L in T47D breast cancer cells.[8]
-
-
The C2 and C3 Positions:
-
The Benzopyran Ring:
-
Fused Rings: Modifications to the core benzopyran ring system, such as creating fused naphthalene or benzodioxolane structures, have been explored to understand their impact on activity.[9]
-
Substitution on the Benzene Ring: The positions on the fused benzene ring of the chromene can accommodate small functional groups. Studies have shown that methoxy or methylamino groups at the 3', 4', and 5' positions are favorable.[5]
-
The following diagram illustrates the key SAR insights for the 4H-chromene scaffold.
Caption: Key SAR points for 4H-chromene tubulin inhibitors.
Comparative Performance Analysis
To contextualize the potency of 4H-chromene derivatives, it is essential to compare them with other well-known colchicine-site binding agents. Combretastatin A-4 (CA-4) is a natural product that serves as a benchmark for potent tubulin polymerization inhibitors.[7][10] While CA-4 demonstrates exceptional activity, its clinical development has been hampered by issues like poor solubility and isomerization to its inactive trans-form.[4] This has driven the search for alternative scaffolds like 4H-chromenes, which may offer improved drug-like properties.
The table below summarizes the inhibitory activities of selected 4H-chromene derivatives compared to benchmark compounds.
| Compound Class | Example Compound | Target Cell Line / Assay | IC₅₀ Value | Reference |
| 4H-Chromene | EPC2407 | Tubulin Polymerization | Potent inhibitor | [4] |
| 4H-Chromene | MX-116407 | T47D (Cell Growth) | 37 nM | [8] |
| 4H-Chromene | Compound 5g | PC3 (Cell Growth) | 40 µM | [11] |
| 4H-Chromene | Compound D19 | U87 (Cell Growth) | 0.90 µM | [2] |
| 4-Arylisochromene | (±)-19b | Tubulin Polymerization | 3.1 µM | [7] |
| 4-Arylisochromene | (±)-19b | K562 (Cell Growth) | 10-25 nM | [7] |
| Stilbene (Benchmark) | Combretastatin A-4 | Tubulin Polymerization | ~2.5 µM | [7] |
| Alkaloid (Benchmark) | Colchicine | Tubulin Polymerization | ~2.68 µM | [4] |
Note: IC₅₀ values can vary based on experimental conditions and cell lines used.
The data indicates that optimized 4H-chromene and related isochromene derivatives can achieve antiproliferative potencies in the low nanomolar range, rivaling or even exceeding that of benchmark compounds in cellular assays.[7] Furthermore, compounds like EPC2407 have advanced to clinical trials, highlighting the therapeutic potential of this scaffold.[4]
Experimental Protocols: Assessing Tubulin Inhibition
The cornerstone for evaluating these compounds is the in vitro tubulin polymerization assay. This assay directly measures a compound's ability to interfere with the formation of microtubules from purified tubulin.
Protocol: Absorbance-Based (Turbidimetric) Tubulin Polymerization Assay
This protocol is adapted from standard methodologies used to screen and characterize tubulin inhibitors.[1][12][13] The principle relies on the fact that as tubulin polymerizes into microtubules, the solution becomes more turbid, leading to an increase in light scattering that can be measured by a spectrophotometer at 340 nm.[1]
A. Reagent and Sample Preparation:
-
Tubulin: Reconstitute purified, MAP-rich tubulin protein (e.g., from bovine brain) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice to a final concentration of 2-4 mg/mL.[12]
-
GTP Stock: Prepare a 100 mM stock solution of Guanosine-5'-triphosphate (GTP) in buffer.
-
Polymerization Buffer: Prepare a buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, and 10% glycerol.[12] Keep on ice.
-
Test Compounds: Prepare serial dilutions of the 4H-chromene derivatives in polymerization buffer. A typical starting range is 0.1 µM to 100 µM.[1]
-
Controls:
B. Assay Procedure:
-
Plate Preparation: Use a pre-chilled, clear, flat-bottom 96-well plate.[12]
-
Compound Addition: Add 10 µL of the diluted test compounds or controls to the appropriate wells. It is recommended to perform each condition in triplicate.[1]
-
Reaction Mix Preparation (on ice): Prepare the final tubulin reaction mix. First, add GTP to the polymerization buffer to a final concentration of 1 mM. Then, add the reconstituted tubulin protein to the desired final concentration (e.g., 2 mg/mL).[12]
-
Initiate Polymerization: Add 90 µL of the tubulin reaction mix to each well for a final volume of 100 µL. Pipette carefully to avoid bubbles.[12]
-
Data Acquisition: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 60 seconds for at least 60 minutes.[13]
C. Data Analysis:
-
Plot Data: For each concentration, plot the absorbance at 340 nm as a function of time. This will generate polymerization curves.[1]
-
Determine Key Parameters: From the curves, determine the maximum polymerization rate (V_max), which is the steepest slope of the curve, and the maximum polymer mass (A_max), which is the absorbance at the steady-state plateau.[1]
-
Calculate IC₅₀: Plot the V_max or A_max as a function of the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration that inhibits 50% of maximal polymerization.[1]
The following diagram outlines the workflow for this essential assay.
Caption: Workflow for the in-vitro tubulin polymerization assay.
Mechanism of Action: From Tubulin Binding to Apoptosis
The binding of a 4H-chromene derivative to the colchicine site on β-tubulin is the initiating event in a cascade that leads to cell death. This interaction prevents the tubulin heterodimer from adopting the straight conformation required for incorporation into a growing microtubule.[10] The subsequent disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[2][7] This mitotic arrest ultimately culminates in the activation of apoptotic pathways, such as the caspase cascade, leading to programmed cell death.[4][11]
Caption: Apoptotic pathway initiated by tubulin inhibitors.
Conclusion and Future Directions
The 4H-chromene scaffold represents a highly promising and versatile platform for the development of novel anticancer agents targeting tubulin. SAR studies have clearly defined the key structural requirements for potent activity, particularly the critical role of the C4-aryl substituent. Optimized derivatives demonstrate impressive low-nanomolar potency in cellular assays, effectively inhibiting tubulin polymerization and inducing apoptosis. While benchmark agents like Combretastatin A-4 remain potent comparators, 4H-chromenes offer the potential for improved pharmacological profiles. Future research will likely focus on isoform-specific targeting to enhance selectivity between cancerous and normal cells, and on further refining the scaffold to overcome mechanisms of drug resistance.[3][8]
References
- BenchChem. (2025). Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26. Benchchem.
- Sharma, M., et al. (n.d.). Anticancer SAR establishment and α/β-tubulin isoform specific targeting: a detailed insight of the anticancer potential of 4H-chromene derivatives. New Journal of Chemistry (RSC Publishing).
- García-Fernández, S., et al. (n.d.). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC.
- BenchChem. (2025). Refining tubulin polymerization assay conditions for Tubulin inhibitor 26. Benchchem.
- Sharma, M., et al. (n.d.). Anticancer SAR establishment and α/β-tubulin isoform specific targeting: a detailed insight of the anticancer potential of 4 H -chromene derivatives.
- Bio-protocol. (n.d.). 3.7.
- Aien, A., et al. (2023). Synthesis and Characterization of Novel 4-aryl-4 H-chromene Derivatives using Borax and Evaluation of their Anticancer Effects. PubMed.
- Zhang, Y., et al. (2024). Novel 4-Aryl-4H-chromene derivative displayed excellent in vivo anti-glioblastoma efficacy as the microtubule-targeting agent. PubMed.
- Wang, Y., et al. (n.d.).
- Tuszynski, J., et al. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH.
- Chen, J., et al. (2025). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. PubMed Central.
- Puppala, M., et al. (n.d.).
- Sato-Kaneko, F., et al. (n.d.). Structure-activity relationship studies in 4H-chromene-3-carbonitriles.
- Afifi, T. H., et al. (n.d.). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. PubMed Central.
- BenchChem. (2025). Comparative Analysis of Tubulin Binding Affinity: cis-Chalcone vs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel 4-Aryl-4H-chromene derivative displayed excellent in vivo anti-glioblastoma efficacy as the microtubule-targeting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer SAR establishment and α/β-tubulin isoform specific targeting: a detailed insight of the anticancer potential of 4H-chromene derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4H-Chromene-based anticancer agents towards multi-drug resistant HL60/MX2 human leukemia: SAR at the 4th and 6th positions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel 4-Arylisochromenes as Anticancer Agents Inhibiting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and Characterization of Novel 4-aryl-4 H-chromene Derivatives using Borax and Evaluation of their Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile (CAS No. 15058-15-8). As a compound frequently utilized in the development of novel therapeutics and materials, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document is structured to provide a clear, step-by-step operational plan, grounded in established safety principles and regulatory requirements.
Hazard Assessment and Waste Classification
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is a research chemical with specific and significant hazards.
1.1. Intrinsic Hazards of the Compound
Safety Data Sheets (SDS) from suppliers consistently indicate that this compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These hazards are represented by the GHS07 pictogram (Exclamation Mark), signaling its potential to cause harm upon acute exposure.
1.2. The Malononitrile Moiety and Regulatory Standing
Crucially, this compound is a derivative of malononitrile . Malononitrile itself is classified by the U.S. Environmental Protection Agency (EPA) as a listed hazardous waste with the waste code U149 .[1] The "derived-from" rule under the Resource Conservation and Recovery Act (RCRA) stipulates that any waste generated from the treatment, storage, or disposal of a listed hazardous waste is also considered a hazardous waste.[2]
Therefore, based on its chemical structure and the associated hazards of its parent compound, all waste containing this compound, including contaminated labware, spill cleanup materials, and personal protective equipment (PPE), must be managed as a U149 hazardous waste.
| Hazard Category | GHS Hazard Statement | Description |
| Acute Toxicity (Oral) | H302 | Harmful if ingested. |
| Skin Irritation | H315 | Causes irritation upon skin contact. |
| Eye Irritation | H319 | Causes serious and potentially damaging eye irritation. |
| Respiratory Irritation | H335 | May irritate the respiratory tract if inhaled. |
| Regulatory | EPA Waste Code: U149 (inferred) | Due to the malononitrile component, this waste must be handled as a listed hazardous waste under RCRA. |
Core Disposal Directive: Professional Hazardous Waste Management
Due to the compound's inherent toxicity and regulatory classification, in-lab chemical neutralization or degradation is not recommended without validated and peer-reviewed procedures specific to this molecule. Attempting to hydrolyze or oxidize the compound without a controlled, documented process can lead to the generation of unknown and potentially more hazardous byproducts, or incomplete detoxification.
The only acceptable and compliant method for the disposal of this compound is through a licensed and certified hazardous waste management company.
Operational Plan for Waste Collection and Disposal
The following step-by-step protocol ensures the safe and compliant collection of waste containing this compound in a laboratory setting.
3.1. Waste Segregation
Proper segregation is the first and most critical step to prevent dangerous chemical reactions and to ensure proper disposal pathways.
-
Solid Waste: Collect all solid waste contaminated with the compound in a dedicated, clearly labeled hazardous waste container. This includes:
-
Unused or expired pure compound.
-
Contaminated gloves, weigh boats, and bench paper.
-
Spill cleanup materials (e.g., absorbent pads, sand).
-
-
Liquid Waste: Collect liquid waste containing the compound in a separate, compatible container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Never mix with acidic waste, as this could potentially lead to the generation of hydrogen cyanide gas from the malononitrile moiety.
-
-
Sharps Waste: Needles, syringes, or contaminated glassware should be placed in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.
3.2. Waste Containment and Labeling
Proper containment and labeling are mandated by law and are essential for the safety of all personnel who may handle the waste.
Step 1: Select the Appropriate Container
-
Use a container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) pail for solids, or a glass or HDPE bottle for liquids). The container must have a secure, leak-proof lid.[3][4]
-
Ensure the container is in good condition, with no cracks or residue on the outside.
Step 2: Label the Container Immediately
-
Before any waste is added, affix a hazardous waste label to the container. This label must be obtained from your institution's EHS department.
-
Fill out the label completely and legibly, including:
-
The full chemical name: "this compound" (no abbreviations or formulas).
-
The concentration or percentage of the compound in the waste stream.
-
The accumulation start date (the date the first drop of waste is added).
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The EPA Waste Code: U149 .
-
Step 3: Accumulate Waste Safely
-
Keep the waste container closed at all times, except when adding waste.[4]
-
Store the container in a designated satellite accumulation area within the laboratory, under the control of the laboratory personnel.
-
Use secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[4]
-
Store away from incompatible materials, particularly strong acids and oxidizers.
3.3. Requesting a Waste Pickup
-
Once the waste container is full, or if the accumulation time limit set by your institution is approaching, submit a chemical waste collection request to your EHS department.
-
Do not move the hazardous waste from the laboratory yourself. Trained EHS personnel will collect the waste for consolidation and shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).[5]
Spill and Decontamination Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent environmental contamination.
4.1. Minor Spill Cleanup (Contained within a fume hood)
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Ensure Ventilation: Keep the fume hood sash at the lowest practical height.
-
Wear Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and double-layered nitrile gloves.
-
Contain the Spill: Cover the spill with a chemical absorbent pad or sand.
-
Collect the Material: Carefully scoop the absorbed material into a designated solid hazardous waste container.
-
Decontaminate the Surface: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
4.2. Major Spill Cleanup (Outside of a fume hood)
-
Evacuate: Immediately evacuate the laboratory.
-
Alert Others: Inform your supervisor and activate any emergency alarms if necessary. Close the laboratory doors.
-
Contact EHS: Call your institution's emergency EHS number to report the spill. Provide the chemical name, quantity spilled, and location.
-
Do Not Attempt to Clean: Allow trained emergency responders to manage the cleanup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Environmental Health and Safety.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
- Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Environmental Health and Safety.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Environmental Health & Safety.
- Nipissing University. (2019, June 12).
- Purdue University. (n.d.). Unknown Chemicals. Environmental Health and Safety.
- Envera Consulting. (2014, March 19). Four Different RCRA Waste Codes (EPA Hazardous Wastes).
- U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Baylor University. (n.d.). Listed Waste. Environmental Health & Safety.
- California Department of Toxic Substances Control. (n.d.).
- ADKOS. (2015, January 2). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?
- Indian Academy of Sciences. (n.d.).
- ResearchGate. (2025, August 6).
- PubChem. (n.d.). Malononitrile.
- Taylor & Francis Online. (n.d.).
- UC San Diego Blink. (2025, June 26).
- MDPI. (n.d.). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA.
- Oriental Journal of Chemistry. (n.d.). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential.
- Queen Mary University of London. (n.d.). Decontamination.
- Semantic Scholar. (n.d.).
- Physikalisch-Technische Bundesanstalt. (n.d.).
- University of Auckland. (n.d.).
- Organic Syntheses. (n.d.). malononitrile.
- ResearchGate. (2019, August 5). (PDF)
Sources
- 1. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dtsc.ca.gov [dtsc.ca.gov]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Navigating the Synthesis and Handling of 2-(2-Methyl-4h-chromen-4-ylidene)malononitrile: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
The compound 2-(2-Methyl-4h-chromen-4-ylidene)malononitrile, a member of the biologically significant 4H-chromene family, presents both vast opportunities in medicinal chemistry and notable handling challenges.[1] This guide, compiled by a Senior Application Scientist, offers an in-depth, procedural framework for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to provide a self-validating system of laboratory best practices.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling, a thorough understanding of the compound's hazard profile is paramount. This compound is a solid substance that requires careful management to avoid exposure.
GHS Hazard Statements:
| Hazard Code | Statement | Source |
| H302 | Harmful if swallowed | [2] |
| H315 | Causes skin irritation | [2] |
| H319 | Causes serious eye irritation | [2] |
| H332 | Harmful if inhaled | [2] |
| H335 | May cause respiratory irritation | [2] |
Given its classification, all operations should be conducted with the assumption that the compound is hazardous upon ingestion, skin contact, eye contact, and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable. The following table outlines the minimum required PPE, with explanations rooted in the compound's known hazards.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting EN166 or ANSI Z87.1 standards. A face shield is recommended when handling larger quantities or if there is a splash risk. | Protects against airborne particles and accidental splashes that can cause serious eye irritation. |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness). | While specific breakthrough times for this compound are not available, nitrile gloves offer good resistance to a range of chemicals. However, they provide poor protection against aromatic hydrocarbons and some organic solvents.[3] Therefore, gloves should be changed immediately upon any suspected contact. |
| Body Protection | A buttoned, fire-resistant laboratory coat. | Protects skin from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if work cannot be conducted in a certified chemical fume hood or if dust generation is likely. | Prevents inhalation of the compound, which can cause respiratory irritation.[2] |
Operational Plan: From Receipt to Reaction
A systematic workflow is essential to minimize exposure and ensure experimental integrity.
Caption: A logical workflow for handling the compound.
Step-by-Step Experimental Protocol:
-
Receiving and Storage:
-
Weighing and Preparation of Solutions:
-
All weighing operations must be conducted within a certified chemical fume hood.
-
Use anti-static weigh paper or a weighing boat to prevent dispersal of the solid powder.
-
When preparing solutions, add the solid compound slowly to the solvent to avoid splashing.
-
-
Reaction and Work-up:
-
Set up all reactions in a chemical fume hood.
-
Ensure all glassware is clean, dry, and free of contaminants.
-
During the work-up phase, be mindful of potential exotherms or gas evolution, especially when quenching reactions or neutralizing acidic or basic solutions.
-
Emergency Procedures: A Plan for the Unexpected
First-Aid Measures:
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 20 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention. Do not use neutralizing agents. |
| Skin Contact | Remove contaminated clothing and shoes immediately. Wash affected area with soap and plenty of water for at least 15 minutes.[5] Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Leak Procedures:
For a minor spill of solid material:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing the appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite or sand to prevent it from becoming airborne.
-
Carefully sweep the material into a designated, labeled hazardous waste container. Avoid generating dust.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
For a major spill, or a spill of the compound in solution, evacuate the laboratory, close the doors, and contact your institution's emergency response team.
Fire-Fighting Measures:
This compound is a combustible solid.
-
Suitable Extinguishing Media: Use a dry powder, carbon dioxide (CO2), or foam extinguisher.[6][7]
-
Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may scatter the burning material.
-
Specific Hazards: Combustion may produce toxic fumes, including nitrogen oxides and carbon monoxide. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Plan: Responsible Stewardship
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including residual compound and contaminated materials, in a clearly labeled, sealed, and puncture-proof container.
-
Liquid Waste: Collect all liquid waste from reactions and cleaning in a separate, clearly labeled, and sealed container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
Disposal Method:
The recommended method for the disposal of nitrogen-containing organic compounds is incineration at a licensed hazardous waste facility.[8] This ensures the complete destruction of the compound and prevents environmental contamination. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for waste pickup. Do not dispose of this chemical down the drain or in regular trash.[9][10]
References
-
City Fire Protection. (2018, March 8). Fire Extinguisher Types and Uses (Infographic). Retrieved from [Link]
-
Clean Management. (2022, February 25). How Hazardous Waste Is Properly Composted and Disposed. Retrieved from [Link]
-
Columbia Resource Company. (n.d.). How to dispose of or recycle Fertilizers. Retrieved from [Link]
-
CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
Georgia Tech Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]
-
IFSEC Global. (2023, August 26). 5 types of fire extinguishers: A guide to using the right class. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Chemical splash in the eye: First aid. Retrieved from [Link]
-
McKellar, M. (n.d.). Emergency Treatment of Chemical Eye Injuries. Retrieved from [Link]
-
NewYork-Presbyterian. (n.d.). Eye Injury: First Aid For Chemical Burns. Retrieved from [Link]
-
NIOSH. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
-
RecycleNation. (2011, September 29). How to Dispose of Fertilizers Properly. Retrieved from [Link]
-
Th. Geyer. (n.d.). BREAKTHROUGH TIMES OF LABSOLUTE® DISPOSABLE GLOVES. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
YouTube. (2024, November 20). Fire Extinguisher Types Explained: How to Choose the Right One? [Video]. Retrieved from [Link]
Sources
- 1. This compound|CAS 15058-15-8 [benchchem.com]
- 2. achmem.com [achmem.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. ifsecglobal.com [ifsecglobal.com]
- 7. acesecurity.co.uk [acesecurity.co.uk]
- 8. cleanmanagement.com [cleanmanagement.com]
- 9. recyclenation.com [recyclenation.com]
- 10. chorbie.com [chorbie.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
